molecular formula C7H6ClI B1586068 5-Chloro-2-iodotoluene CAS No. 23399-70-4

5-Chloro-2-iodotoluene

Cat. No.: B1586068
CAS No.: 23399-70-4
M. Wt: 252.48 g/mol
InChI Key: ZZNUQVQAJVZRKW-UHFFFAOYSA-N
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Description

5-Chloro-2-iodotoluene is a useful research compound. Its molecular formula is C7H6ClI and its molecular weight is 252.48 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-chloro-1-iodo-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClI/c1-5-4-6(8)2-3-7(5)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZNUQVQAJVZRKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClI
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370917
Record name 5-Chloro-2-iodotoluene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

252.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23399-70-4
Record name 5-Chloro-2-iodotoluene
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Record name 5-Chloro-2-iodotoluene
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Foundational & Exploratory

Authored by Gemini, Senior Application Scientist

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-iodotoluene: Synthesis, Properties, and Applications

This guide provides a comprehensive technical overview of this compound, a key halogenated aromatic intermediate. Designed for researchers, chemists, and professionals in drug development and material science, this document delves into the compound's synthesis, elucidates its physicochemical properties, and explores its applications as a versatile building block in modern organic chemistry.

Introduction: The Strategic Value of this compound

This compound (CAS No: 23399-70-4) is an organic compound characterized by a toluene backbone substituted with both a chloro and an iodo group.[1][2][3] Its chemical structure, featuring two different halogens at specific positions, makes it a highly valuable and versatile intermediate in synthetic chemistry. The presence of the iodine atom, in particular, provides a reactive site for forming new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. This strategic functionality is crucial in the construction of complex molecular architectures required for active pharmaceutical ingredients (APIs) and advanced organic materials.[4][5][6]

The molecule's utility is rooted in the differential reactivity of the C-I and C-Cl bonds, allowing for selective, stepwise transformations. This makes it a sought-after precursor in multi-step syntheses where precise control over reactivity is paramount.

Table 1: Chemical Identity and Core Properties
PropertyValueSource(s)
CAS Number 23399-70-4[1][2][3][7][8]
Molecular Formula C₇H₆ClI[1][2][3][9]
Molecular Weight 252.48 g/mol [2][3][7]
IUPAC Name 1-Chloro-4-iodo-2-methylbenzene[3]
Synonyms 4-Chloro-2-methyliodobenzene, 2-Iodo-5-chlorotoluene[3][8]
SMILES CC1=C(I)C=C(Cl)C=C1[3]

Synthesis of this compound: A Mechanistic Perspective

The most prevalent and industrially viable method for synthesizing this compound is the Sandmeyer reaction .[10][11] This classical transformation provides a reliable pathway to introduce a halide into an aromatic ring starting from a primary aromatic amine.

The selection of this pathway is underpinned by several factors:

  • Substrate Availability: The starting material, 4-Chloro-2-methylaniline (also known as 4-chloro-o-toluidine), is a readily available commercial chemical.[12][13]

  • Regiochemical Control: The reaction is highly regioselective. The position of the incoming iodine atom is precisely determined by the location of the amino group on the starting aniline, eliminating the formation of unwanted isomers that would arise from direct halogenation of 4-chlorotoluene.

  • Robustness and Scalability: The Sandmeyer reaction is a well-established, robust process that can be scaled effectively from the laboratory bench to industrial production.[14]

The Sandmeyer Reaction Mechanism

The synthesis proceeds in two critical stages:

  • Diazotization: The primary amine (4-Chloro-2-methylaniline) is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5°C). This converts the amino group into a highly reactive diazonium salt (4-chloro-2-methylbenzenediazonium chloride). The low temperature is crucial to prevent the premature decomposition of the unstable diazonium salt.

  • Iodide Displacement: The resulting diazonium salt is then introduced to a solution containing an iodide source, most commonly potassium iodide (KI). In the presence of a copper(I) catalyst (e.g., CuI), a single-electron transfer from the copper(I) species to the diazonium salt initiates the release of nitrogen gas (N₂) and the formation of an aryl radical. This radical then abstracts an iodine atom from the copper-iodide complex to form the final product, this compound, while regenerating the copper(I) catalyst.[10][11]

Experimental Protocol: Sandmeyer Synthesis of this compound

This protocol is a representative procedure adapted from established Sandmeyer reaction methodologies.[15][16] All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Diazotization of 4-Chloro-2-methylaniline

  • In a 500 mL three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, combine 4-Chloro-2-methylaniline (1 equiv.) with 3M hydrochloric acid.

  • Cool the resulting suspension to 0-5°C in an ice-salt bath. A fine precipitate of the aniline hydrochloride salt may form.

  • In a separate beaker, dissolve sodium nitrite (1.1 equiv.) in deionized water.

  • Add the sodium nitrite solution dropwise to the cold aniline suspension over 30 minutes, ensuring the temperature is strictly maintained below 5°C.

  • After the addition is complete, continue stirring the mixture at 0-5°C for an additional 20 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodide Displacement

  • In a separate 1 L beaker, prepare a solution of potassium iodide (1.2 equiv.) in water.

  • Slowly and carefully, add the cold diazonium salt solution from Step 1 to the potassium iodide solution with vigorous stirring. The addition may cause foaming and the evolution of nitrogen gas.

  • Once the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until gas evolution ceases.

  • The crude product will separate as a dense, dark oil or solid.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane or diethyl ether (3 x 100 mL).

  • Combine the organic extracts and wash sequentially with 10% sodium thiosulfate solution (to remove excess iodine), 5% sodium hydroxide solution, and finally with brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography on silica gel to yield pure this compound.

Diagram: Sandmeyer Synthesis Workflow

G cluster_diazotization Step 1: Diazotization cluster_displacement Step 2: Iodide Displacement cluster_purification Step 3: Purification Start 4-Chloro-2-methylaniline Reagents1 NaNO2, HCl (aq) 0-5°C Start->Reagents1 Diazonium 4-Chloro-2-methylbenzenediazonium Chloride (Intermediate) Reagents1->Diazonium Reagents2 Potassium Iodide (KI) Cu(I) Catalyst (optional) Diazonium->Reagents2 Product This compound Reagents2->Product Workup Extraction & Washing Product->Workup Purify Vacuum Distillation or Column Chromatography Workup->Purify Final Pure Product Purify->Final

Caption: Workflow for the synthesis of this compound via the Sandmeyer reaction.

Physicochemical and Safety Data

The physical and chemical properties of this compound dictate its handling, storage, and application conditions.

Table 2: Physicochemical Properties
PropertyValueSource(s)
Appearance --
Melting Point -21°C[1]
Boiling Point 120-122°C at 15 mmHg[1][3][8]
Density ~1.8 g/cm³[1]
Refractive Index ~1.617[1]
Flash Point 120-122°C/15mm[1]
Spectroscopic Data FTIR and Raman spectra are available.[9]
Table 3: Safety and Hazard Information
Hazard CategoryGHS Classification and StatementsPrecautionary MeasuresSource(s)
Irritant H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.P261, P264, P280, P302+P352, P305+P351+P338[1][8][17]
Handling Use only outdoors or in a well-ventilated area. Wear protective gloves, clothing, and eye/face protection. Wash exposed skin thoroughly after handling.Avoid breathing mist/vapors/spray.[8][18]
Storage Keep containers tightly closed in a dry, cool, and well-ventilated place.Keep away from strong oxidizing agents.[18]

Reactivity and Applications in Modern Synthesis

The synthetic utility of this compound stems from the C-I bond, which is significantly more reactive than the C-Cl bond in metal-catalyzed cross-coupling reactions. This reactivity difference allows it to serve as a versatile building block for the sequential introduction of different substituents.

Key Applications:

  • Pharmaceutical Synthesis: This compound is an important intermediate in the synthesis of APIs. Its structure can be incorporated into larger molecules designed to interact with biological targets. Halogenated aromatics are prevalent in FDA-approved drugs, often enhancing properties like metabolic stability and binding affinity.[5][6] Related iodo-chloro aromatic compounds are used in the development of anti-diabetic and anti-inflammatory drugs.[4][19]

  • Material Science: It serves as a precursor for specialized polymers and organic electronic materials. The halogen atoms can be used to tune the electronic and photophysical properties of materials used in applications like organic light-emitting diodes (OLEDs) and organic semiconductors.[4]

  • Agrochemicals: The core structure is found in certain classes of pesticides and herbicides, although some historical uses have been phased out due to toxicity concerns of related compounds.[12][20]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic tool for chemists engaged in complex molecular design. Its synthesis via the reliable Sandmeyer reaction, combined with its predictable and selective reactivity, ensures its continued importance in the discovery and development pipelines of the pharmaceutical and material science industries. A thorough understanding of its properties, synthesis, and handling is essential for any researcher aiming to leverage its full synthetic potential.

References

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An In-Depth Technical Guide to 5-Chloro-2-iodotoluene: Synthesis, Characterization, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-iodotoluene is a halogenated aromatic compound that serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring a methyl group, a chlorine atom, and an iodine atom on the benzene ring, provides multiple reactive sites for the construction of complex molecular architectures. The presence of the iodo group, in particular, makes it an excellent substrate for various palladium-catalyzed cross-coupling reactions, which are fundamental transformations in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. This guide provides a comprehensive overview of the synthesis, properties, characterization, and key applications of this compound, with a focus on its utility for professionals in research and drug development.

Physicochemical Properties and Identification

A clear understanding of the fundamental properties of a chemical is paramount for its effective use and safe handling. The key identifiers and physicochemical properties of this compound are summarized in the table below.

PropertyValueReference
CAS Number 23399-70-4[1]
Molecular Formula C₇H₆ClI[1]
Molecular Weight 252.48 g/mol [1]
Appearance Not specified, likely a liquid or low-melting solid
Boiling Point 120-122 °C at 15 mmHg
Density ~1.82 g/cm³
Synonyms 4-Chloro-2-methyliodobenzene, 2-Iodo-5-chlorotoluene

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves a two-step sequence starting from the readily available 4-chloro-2-aminotoluene (also known as 4-chloro-ortho-toluidine). This process leverages the well-established diazotization of an aniline derivative, followed by a Sandmeyer-type reaction.[2][3]

Synthesis Workflow

Synthesis of this compound cluster_0 Step 1: Diazotization cluster_1 Step 2: Sandmeyer-type Reaction 4-chloro-2-aminotoluene 4-chloro-2-aminotoluene Diazonium Salt Diazonium Salt Reagents1 NaNO₂, HCl (aq) 0-5 °C 4-chloro-2-aminotoluene->Reagents1 Iodide Salt Potassium Iodide (KI) Diazonium Salt->Iodide Salt Reagents1->Diazonium Salt This compound This compound Iodide Salt->this compound

Caption: Synthetic pathway for this compound.

Experimental Protocol

The following is a representative, self-validating protocol for the synthesis of this compound.

Step 1: Diazotization of 4-chloro-2-aminotoluene

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 4-chloro-2-aminotoluene (1 equivalent) in a solution of hydrochloric acid (approximately 3 equivalents in water).

  • Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Dissolve sodium nitrite (1.05 equivalents) in a minimal amount of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cooled suspension, ensuring the temperature remains below 5 °C. The formation of the diazonium salt is indicated by a change in the color of the solution and a positive test with starch-iodide paper (which turns blue-black in the presence of excess nitrous acid).

  • Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15-20 minutes.

Causality Behind Experimental Choices:

  • The use of low temperatures (0-5 °C) is critical as diazonium salts are generally unstable and can decompose at higher temperatures.

  • A slight excess of sodium nitrite ensures the complete conversion of the primary amine to the diazonium salt. However, a large excess should be avoided as it can lead to unwanted side reactions.

Step 2: Sandmeyer-type Iodination

  • In a separate beaker, dissolve potassium iodide (approximately 1.2 equivalents) in a minimal amount of water.

  • Slowly and carefully add the cold diazonium salt solution from Step 1 to the potassium iodide solution with continuous stirring.

  • A vigorous evolution of nitrogen gas will be observed, and a dark, oily product will begin to separate.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours to ensure the complete decomposition of the diazonium salt.

  • The reaction mixture can be gently warmed (e.g., to 50-60 °C) to drive the reaction to completion if the nitrogen evolution is slow.

Causality Behind Experimental Choices:

  • Potassium iodide serves as the iodide source. The iodide ion acts as a nucleophile in this Sandmeyer-type reaction.[4]

  • The decomposition of the diazonium salt is an exothermic process, so slow addition is necessary to control the reaction rate and temperature.

Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the crude product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the combined organic layers with a saturated solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude this compound can be purified by vacuum distillation to yield the final product.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the methyl group protons.

  • Methyl Protons (-CH₃): A singlet is expected in the upfield region, likely around δ 2.3-2.5 ppm.

  • Aromatic Protons (Ar-H): Three protons are present on the aromatic ring, and they will exhibit characteristic splitting patterns due to spin-spin coupling.

    • The proton at C6 (ortho to the methyl group and meta to the chlorine) is expected to be a doublet.

    • The proton at C4 (ortho to the chlorine and meta to the iodine) will likely appear as a doublet of doublets.

    • The proton at C3 (ortho to the iodine and meta to the methyl group) is also expected to be a doublet.

The exact chemical shifts and coupling constants would need to be determined experimentally, but the predicted pattern provides a basis for structural confirmation.[5][6]

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

  • Methyl Carbon (-CH₃): A signal in the upfield region, typically around δ 20-25 ppm.

  • Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-150 ppm). The carbons directly attached to the iodine and chlorine atoms will have their chemical shifts significantly influenced by these electronegative and polarizable substituents. The carbon bearing the iodine atom is expected to be at a higher field (lower ppm) compared to a non-substituted carbon due to the heavy atom effect.

Mass Spectrometry

The mass spectrum of this compound will provide information about its molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z 252, corresponding to the molecular weight of the compound. The isotopic pattern of this peak will be characteristic of a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio).[7]

  • Fragmentation: Common fragmentation pathways would involve the loss of the iodine atom (M⁺ - 127), the chlorine atom (M⁺ - 35/37), or the methyl group (M⁺ - 15). The resulting fragment ions can provide further confirmation of the structure.[8]

Applications in Organic Synthesis

The synthetic utility of this compound primarily stems from the reactivity of the carbon-iodine bond, which is significantly more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This differential reactivity allows for selective functionalization of the aromatic ring.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds, typically between an organohalide and an organoboron compound.[9][10] this compound is an excellent substrate for this reaction, where the iodine atom selectively undergoes oxidative addition to the palladium(0) catalyst, leaving the chlorine atom intact for potential subsequent transformations.

Suzuki-Miyaura Coupling This compound This compound Catalyst Pd(0) Catalyst Base This compound->Catalyst Arylboronic Acid Ar-B(OH)₂ Arylboronic Acid->Catalyst Product 5-Chloro-2-aryl-toluene Catalyst->Product

Caption: Suzuki-Miyaura coupling of this compound.

This reaction is widely used in the synthesis of biaryl compounds, which are common structural motifs in many biologically active molecules and pharmaceuticals.[11][12]

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[13][14] Similar to the Suzuki coupling, the reaction with this compound proceeds selectively at the iodo-substituted position.

Sonogashira Coupling This compound This compound Catalyst Pd(0) Catalyst Cu(I) co-catalyst Base This compound->Catalyst Terminal Alkyne R-C≡C-H Terminal Alkyne->Catalyst Product 5-Chloro-2-(alkynyl)toluene Catalyst->Product

Caption: Sonogashira coupling of this compound.

This transformation is invaluable for the synthesis of arylalkynes, which are important intermediates in the preparation of various pharmaceuticals and organic materials.[15][16]

Role as a Pharmaceutical Intermediate

Halogenated aromatic compounds like this compound are crucial as pharmaceutical intermediates.[17][18] They serve as scaffolds upon which molecular complexity can be built through sequential and selective cross-coupling reactions. The ability to introduce different functional groups at the iodo and chloro positions in a stepwise manner allows for the efficient synthesis of diverse libraries of compounds for drug discovery and development.[19][20]

Safety and Handling

As with all chemicals, proper safety precautions must be observed when handling this compound.

  • Hazards: It is classified as an irritant and may cause skin, eye, and respiratory irritation.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors.

  • Storage: Store in a cool, dry place away from incompatible materials.

Always consult the material safety data sheet (MSDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its straightforward preparation from 4-chloro-2-aminotoluene and the differential reactivity of its halogen substituents make it an attractive starting material for the synthesis of complex organic molecules. Its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, underscores its importance for researchers and scientists, particularly those in the field of drug development. A thorough understanding of its synthesis, properties, and reactivity is key to leveraging its full potential in the advancement of chemical synthesis.

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Spectroscopic Data of 5-Chloro-2-iodotoluene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed analysis of the spectroscopic data for 5-Chloro-2-iodotoluene (CAS No: 23399-70-4), a halogenated aromatic compound of interest in synthetic organic chemistry and drug development. Due to the limited availability of public experimental spectra for this specific compound, this guide leverages established principles of spectroscopy and comparative data from structurally analogous compounds to predict and interpret its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach provides researchers, scientists, and drug development professionals with a robust framework for the characterization of this compound and related molecules.

Introduction

This compound, with the molecular formula C₇H₆ClI, is a substituted toluene bearing both a chlorine and an iodine atom on the aromatic ring.[1][2] The unique electronic and steric environment created by these substituents makes spectroscopic characterization essential for confirming its structure and purity. This guide will delve into the expected features of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing a comprehensive analytical profile.

Molecular Structure and Properties:

  • Molecular Formula: C₇H₆ClI[1][2]

  • Molecular Weight: 252.48 g/mol [1][2]

  • CAS Number: 23399-70-4[1][2]

  • Physical State: Expected to be a solid at room temperature.

  • Boiling Point: 120-122 °C at 15 mmHg[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about the arrangement of atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is predicted to exhibit distinct signals for the aromatic protons and the methyl protons. The substitution pattern on the benzene ring (1,2,4-trisubstituted) will result in a complex splitting pattern for the aromatic protons.

Predicted ¹H NMR Data (in CDCl₃, referenced to TMS at 0.00 ppm):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.7 - 7.8d1HH-3
~ 7.2 - 7.3dd1HH-4
~ 6.9 - 7.0d1HH-6
~ 2.4s3H-CH₃

Causality and Interpretation:

  • Aromatic Protons (H-3, H-4, H-6): The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The iodine atom at C-2 is deshielding, causing the adjacent proton (H-3) to appear at the lowest field. The chlorine atom at C-5 also exerts a deshielding effect. The expected splitting pattern arises from spin-spin coupling between adjacent protons. H-3 would be a doublet due to coupling with H-4. H-4 would be a doublet of doublets due to coupling with both H-3 and H-6. H-6 would appear as a doublet due to coupling with H-4.

  • Methyl Protons (-CH₃): The methyl group protons are expected to appear as a singlet around 2.4 ppm, a typical region for methyl groups attached to an aromatic ring. The absence of adjacent protons results in a singlet multiplicity.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard.

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Data Acquisition: Acquire the spectrum using a standard pulse program. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

  • Data Processing: Process the raw data by applying Fourier transformation, phasing, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Each unique carbon atom will give a distinct signal.

Predicted ¹³C NMR Data (in CDCl₃):

Chemical Shift (δ, ppm)Assignment
~ 141 - 143C-2 (bearing I)
~ 138 - 140C-1 (bearing CH₃)
~ 135 - 137C-4
~ 133 - 135C-5 (bearing Cl)
~ 130 - 132C-6
~ 128 - 130C-3
~ 20 - 22-CH₃

Causality and Interpretation:

  • Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the inductive and resonance effects of the substituents. The carbon atom bonded to the highly electronegative iodine (C-2) is expected to be significantly downfield. The carbon bearing the chlorine atom (C-5) will also be downfield. The quaternary carbons (C-1, C-2, and C-5) will generally have lower intensities compared to the protonated carbons.

  • Methyl Carbon: The methyl carbon will appear in the typical aliphatic region, around 20-22 ppm.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in ~0.7 mL of CDCl₃) is typically required compared to ¹H NMR due to the lower natural abundance of ¹³C.

  • Instrument Setup: Use a standard NMR spectrometer with a carbon probe.

  • Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary to obtain a good signal-to-noise ratio.

  • Data Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3100 - 3000MediumC-H stretching (aromatic)
2970 - 2850MediumC-H stretching (methyl)
1600 - 1450Medium-StrongC=C stretching (aromatic ring)
1100 - 1000StrongC-Cl stretching
850 - 800StrongC-H out-of-plane bending (aromatic)
~ 600MediumC-I stretching

Causality and Interpretation:

  • Aromatic C-H Stretching: The peaks in the 3100-3000 cm⁻¹ region are characteristic of C-H bonds on an aromatic ring.

  • Aliphatic C-H Stretching: The absorptions in the 2970-2850 cm⁻¹ range are due to the C-H bonds of the methyl group.

  • Aromatic C=C Stretching: The absorptions in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon double bond vibrations within the benzene ring.

  • C-Cl Stretching: A strong absorption band is expected in the 1100-1000 cm⁻¹ region, corresponding to the stretching vibration of the carbon-chlorine bond.

  • C-H Out-of-Plane Bending: The substitution pattern on the benzene ring influences the C-H out-of-plane bending vibrations, which typically appear as strong bands in the fingerprint region (below 900 cm⁻¹). For a 1,2,4-trisubstituted benzene, a strong band is expected in the 850-800 cm⁻¹ range.

  • C-I Stretching: The carbon-iodine bond vibration is expected to appear at a lower frequency, around 600 cm⁻¹, due to the large mass of the iodine atom.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: For a solid sample, the spectrum can be obtained using a KBr pellet or as a Nujol mull. If the sample is a low-melting solid or an oil, it can be analyzed as a thin film between two salt plates (e.g., NaCl or KBr).

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the standard mid-IR range (4000-400 cm⁻¹). A background spectrum should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify and label the significant absorption bands.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

m/zRelative IntensityAssignment
252/254High[M]⁺ (Molecular ion)
125/127High[M - I]⁺
90Medium[C₇H₆]⁺ (Tropylium ion)
89Medium[C₇H₅]⁺

Causality and Interpretation:

  • Molecular Ion Peak ([M]⁺): The molecular ion peak is expected at m/z 252, corresponding to the molecular weight of this compound with the isotopes ³⁵Cl and ¹²⁷I. An M+2 peak of approximately one-third the intensity of the M peak will be observed due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: The most likely initial fragmentation is the loss of the iodine radical, which is a good leaving group, to form a stable benzylic-type cation at m/z 125 (for ³⁵Cl) and 127 (for ³⁷Cl). Further fragmentation of the aromatic ring can lead to the formation of the tropylium ion at m/z 90 and other characteristic fragments.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via a direct insertion probe or, if volatile enough, through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) at 70 eV is a standard method for generating fragments.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

  • Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The molecular ion and major fragment ions are identified.

Visualizations

Molecular Structure of this compound

Caption: Structure of this compound

Predicted Mass Spectrometry Fragmentation Pathway

G mol C₇H₆ClI⁺˙ m/z = 252/254 frag1 C₇H₆Cl⁺ m/z = 125/127 mol->frag1 - I• frag2 C₇H₆⁺˙ m/z = 90 frag1->frag2 - Cl•

Caption: Key fragmentation of this compound in EI-MS

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectroscopic data for this compound. By understanding the expected spectral features and the underlying chemical principles, researchers can confidently characterize this compound and its analogs. The provided experimental protocols offer a practical framework for obtaining high-quality spectroscopic data. While this guide is based on established spectroscopic principles and data from similar compounds, experimental verification is always recommended for definitive structural confirmation.

References

  • Chemical-Suppliers. This compound | CAS 23399-70-4. [Link]

  • SpectraBase. This compound - Optional[FTIR] - Spectrum. [Link]

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Chemical structure and IUPAC name of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-Chloro-2-iodotoluene: Structure, Synthesis, and Applications

Executive Summary

This compound is a halogenated aromatic hydrocarbon that serves as a highly versatile and valuable intermediate in advanced chemical synthesis. Characterized by the presence of three distinct functional moieties on a toluene backbone—a methyl group, a chlorine atom, and an iodine atom—this compound offers a unique combination of reactivity and stability. The differential reactivity of the carbon-iodine and carbon-chlorine bonds makes it a strategic building block for the regioselective construction of complex molecular architectures, particularly through transition metal-catalyzed cross-coupling reactions. This guide provides a comprehensive overview of this compound, detailing its chemical identity, physicochemical properties, a validated synthetic pathway with mechanistic insights, and its critical applications in pharmaceutical and materials science research. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the synthetic potential of this important compound.

Chemical Identity and Nomenclature

A precise understanding of a compound's identity is fundamental to its application. This section details the formal nomenclature and structural representation of this compound.

IUPAC Name and Synonyms

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC) nomenclature, is 1-Chloro-4-iodo-2-methylbenzene .

However, it is commonly referred to in commercial and research contexts as This compound . This common name is derived by numbering the toluene ring starting from the methyl group as position 1.

Other frequently used synonyms include:

  • 2-Iodo-5-chlorotoluene[1][2]

  • 4-Chloro-1-iodo-2-methylbenzene[1][3]

  • 4-Chloro-2-methyliodobenzene[3][4]

Chemical Identifiers

For unambiguous identification in databases and regulatory documents, the following identifiers are used:

IdentifierValue
CAS Registry Number 23399-70-4[1][3][5]
Molecular Formula C₇H₆ClI[2][3][5]
MDL Number MFCD00060665[3][4]
SMILES CC1=C(I)C=C(Cl)C=C1[3]
Molecular Structure and Weight

The molecular structure consists of a benzene ring substituted with a methyl group at position 1, an iodine atom at position 2, and a chlorine atom at position 5. The molecular weight of the compound is 252.48 g/mol .[2][3][5]

Physicochemical Properties

The physical and chemical properties of this compound dictate its handling, reaction conditions, and purification methods. The key properties are summarized below.

PropertyValueSource(s)
Molecular Weight 252.48 g/mol [2][3][5]
Appearance Not specified; likely a liquid or low-melting solid
Melting Point -21 °C[1][2]
Boiling Point 120-122 °C at 15 mmHg[2][3][4]
Density 1.82 g/cm³[2][3]
Refractive Index ~1.617[1][2]
Storage Temperature Room temperature, sealed in dry, dark place[2]

Synthesis and Mechanistic Considerations

While various synthetic routes can be envisioned, a robust and scalable method for preparing this compound involves a Sandmeyer reaction starting from the commercially available 4-chloro-2-methylaniline. This approach is favored due to its high reliability and the predictable reactivity of the diazonium salt intermediate.

Rationale for Synthetic Route

The Sandmeyer reaction is a cornerstone transformation in aromatic chemistry, enabling the conversion of a primary aromatic amine into a wide array of functional groups, including halogens. The process involves two key stages:

  • Diazotization: The conversion of the primary amine to an aryl diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid). This step is performed at low temperatures (0-5 °C) to prevent the premature decomposition of the unstable diazonium salt.

  • Halogenation: The displacement of the diazonium group with a halide. For iodination, the addition of a solution of potassium iodide (KI) to the diazonium salt is highly effective and does not typically require a copper catalyst, unlike the corresponding chlorination or bromination reactions.

This route is selected for its high functional group tolerance and consistently good yields.

Experimental Protocol: Synthesis via Sandmeyer Reaction

Step 1: Diazotization of 4-chloro-2-methylaniline

  • In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 4-chloro-2-methylaniline (1.0 eq).

  • Add a 3M solution of hydrochloric acid (HCl) (3.0 eq) and cool the resulting slurry to 0 °C in an ice-salt bath.

  • While maintaining the temperature between 0-5 °C, slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise. The addition should be controlled to prevent the temperature from exceeding 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Iodination

  • In a separate beaker, prepare a solution of potassium iodide (KI) (1.5 eq) in water.

  • Slowly add the freshly prepared diazonium salt solution from Step 1 to the potassium iodide solution at room temperature. Vigorous nitrogen gas evolution will be observed.

  • After the addition is complete, stir the reaction mixture at room temperature for 1 hour, then gently heat to 50 °C for 30 minutes to ensure complete decomposition of any remaining diazonium salt.

  • Cool the mixture to room temperature.

Step 3: Work-up and Purification

  • Transfer the reaction mixture to a separatory funnel and extract the product with a suitable organic solvent, such as diethyl ether or dichloromethane (3x volumes).

  • Combine the organic layers and wash sequentially with a saturated solution of sodium thiosulfate (to remove excess iodine), water, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent in vacuo.

  • The crude product can be purified by vacuum distillation to yield pure this compound.

Synthetic Workflow Diagram

SynthesisWorkflow cluster_diazotization Step 1: Diazotization cluster_iodination Step 2: Iodination cluster_purification Step 3: Purification A 4-Chloro-2-methylaniline C Aryl Diazonium Salt (Intermediate) A->C 0-5 °C B NaNO₂, HCl (aq) B->C E This compound (Crude Product) C->E Displacement of N₂ D Potassium Iodide (KI) D->E F Extraction & Washing E->F Work-up G Vacuum Distillation F->G H Pure Product G->H

Caption: Synthetic workflow for this compound via Sandmeyer reaction.

Applications in Research and Development

The synthetic utility of this compound stems from the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making it the preferred site for oxidative addition in transition metal catalysis.

Versatile Building Block in Cross-Coupling Reactions

This compound is an ideal substrate for sequential, site-selective cross-coupling reactions.

  • Iodine-Selective Coupling: The C-I bond readily participates in common palladium-catalyzed reactions such as Suzuki, Sonogashira, Heck, and Buchwald-Hartwig aminations under standard conditions.[6] This allows for the introduction of an aryl, alkynyl, vinyl, or amino group at the 2-position, leaving the chlorine atom intact for subsequent transformations.

  • Chlorine-Selective Coupling: The remaining C-Cl bond can be activated for a second cross-coupling reaction under more forcing conditions (e.g., using more electron-rich ligands, higher temperatures, or stronger bases). This stepwise approach provides a powerful tool for building complex, multi-substituted aromatic systems from a single starting material.

Role in Pharmaceutical Synthesis

Halogenated organic compounds are integral to modern drug discovery.[7] Chloro- and iodo-substituted aromatic intermediates are foundational in the synthesis of a wide range of active pharmaceutical ingredients (APIs).[6][8] While specific drugs derived directly from this compound are not prominently documented in public literature, its structural motifs are relevant. Its ability to serve as a scaffold for creating biaryl or aryl-heterocycle linkages is crucial in the development of kinase inhibitors, anti-inflammatory agents, and other therapeutics.[9] The strategic placement of the chloro and methyl groups can influence the molecule's conformation, lipophilicity, and metabolic stability, all critical parameters in drug design.[10]

Potential in Materials Science

The same synthetic versatility that benefits drug discovery is also valuable in materials science. Halogenated aromatics serve as precursors for organic electronic materials, including those used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[6] By participating in reactions that build conjugated polymer backbones, this compound can be used to synthesize materials where the electronic properties are fine-tuned by the substitution pattern.[6]

Safety, Handling, and Storage

Proper handling of this compound is essential to ensure laboratory safety. The compound is classified as an irritant.

Hazard ClassGHS StatementsPrecautionary Measures
Skin Irritation H315: Causes skin irritationP280: Wear protective gloves/protective clothing.[4][11]
Eye Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection.[4][11]
Respiratory Irritation H335: May cause respiratory irritationP261: Avoid breathing vapors/spray. P271: Use only outdoors or in a well-ventilated area.[4][11]

First Aid:

  • In case of skin contact: Wash with plenty of soap and water.

  • In case of eye contact: Rinse immediately with plenty of water and seek medical advice.[3]

  • If inhaled: Move person into fresh air.

Storage and Handling:

  • Wear suitable personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[3]

  • Handle in a well-ventilated area or a chemical fume hood.

  • Store in a tightly sealed container in a cool, dry place away from light.[2]

Conclusion

This compound is a synthetically powerful and strategically important chemical intermediate. Its well-defined structure, characterized by differentially reactive halogen atoms, provides chemists with a versatile platform for the controlled and sequential formation of multiple carbon-carbon and carbon-heteroatom bonds. This capability makes it a valuable asset in the multi-step synthesis of complex targets in drug discovery and materials science. Adherence to appropriate safety protocols is mandatory when handling this compound to mitigate its irritant properties.

References

  • Chemical-Suppliers.com. (n.d.). This compound | CAS 23399-70-4. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. Retrieved from [Link]

  • Chemdad. (n.d.). This compound | CAS 23399-70-4. Retrieved from [Link]

  • Pathakamuri, A. et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Retrieved from [Link]

  • MDPI. (2023). Special Issue “Advances in Drug Discovery and Synthesis”. Retrieved from [Link]

  • Google Patents. (2014). CN104086361A - Preparation method of 2-chloro-5-iodobenzoic acid.
  • Journal of Biomedical Research & Environmental Sciences. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

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An In-depth Technical Guide to the Reactivity and Stability of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern organic synthesis, the strategic use of halogenated aromatic building blocks is paramount for the construction of complex molecular architectures. Among these, 5-Chloro-2-iodotoluene emerges as a versatile intermediate, offering a unique combination of reactive sites that can be selectively addressed. This guide, intended for researchers, scientists, and professionals in drug development and material science, provides a comprehensive exploration of the reactivity, stability, and synthetic utility of this compound. As a Senior Application Scientist, my aim is to not only present established protocols but to also provide insights into the underlying chemical principles that govern the experimental choices, thereby empowering you to leverage the full potential of this compound in your research and development endeavors.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of a molecule's physical and chemical properties is the foundation for its effective application in synthesis.

Physical Properties
PropertyValueSource
CAS Number 23399-70-4[1]
Molecular Formula C₇H₆ClI[1]
Molecular Weight 252.48 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Melting Point -21°C[3]
Boiling Point 120-122°C at 15 mmHg[1]
Density 1.82 g/cm³[3]
Refractive Index 1.6160[3]
Spectroscopic Data

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: The FT-IR spectrum reveals the presence of characteristic functional groups. The spectrum of this compound will exhibit strong absorptions in the aromatic C-H stretching region (around 3000-3100 cm⁻¹) and C=C stretching region (around 1400-1600 cm⁻¹).[6][7] The C-Cl and C-I stretching vibrations will appear in the fingerprint region (below 1000 cm⁻¹). Interpreting the full spectrum provides a unique "fingerprint" for the molecule.[8][9][10]

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule. The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z 252, corresponding to its molecular weight. The isotopic pattern of the molecular ion will be characteristic of a compound containing one chlorine atom (M⁺ and M+2 peaks in a roughly 3:1 ratio). The fragmentation pattern can provide further structural information.

Reactivity Profile: A Tale of Two Halogens

The synthetic utility of this compound lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more polarizable than the carbon-chlorine bond, making the iodine atom the primary site for a variety of transformations.[11][12]

Caption: Differential reactivity of C-I and C-Cl bonds in this compound.

This differential reactivity allows for a stepwise functionalization strategy, where the iodo group is first replaced via cross-coupling or organometallic reactions, leaving the chloro group intact for subsequent transformations under more forcing conditions.

Key Synthetic Transformations and Experimental Protocols

This compound is a valuable substrate for several palladium-catalyzed cross-coupling reactions and for the formation of organometallic reagents.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of carbon-carbon bonds.[13][14][15][16][17][18] Due to the high reactivity of the C-I bond, this compound readily participates in this reaction, allowing for the introduction of a wide range of aryl and vinyl substituents.

Experimental Protocol: Synthesis of 4-Chloro-2-methyl-1,1'-biphenyl

  • Materials: this compound, phenylboronic acid, palladium(II) acetate (Pd(OAc)₂), triphenylphosphine (PPh₃), potassium carbonate (K₂CO₃), toluene, ethanol, water.

  • Procedure:

    • To a round-bottom flask, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and a magnetic stir bar.

    • Add a mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL).

    • Degas the mixture by bubbling with argon or nitrogen for 15 minutes.

    • Add palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol).

    • Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.

    • After completion, cool the reaction to room temperature and add water (10 mL).

    • Extract the product with ethyl acetate (3 x 15 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexanes) to afford 4-Chloro-2-methyl-1,1'-biphenyl.

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals.[19][20][21][22] The C-I bond of this compound is highly susceptible to this reaction.

Experimental Protocol: Synthesis of 4-(4-Chloro-2-methylphenyl)morpholine

  • Materials: this compound, morpholine, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), 2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos), sodium tert-butoxide (NaOtBu), toluene.

  • Procedure:

    • In a glovebox, to an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol), XPhos (0.024 mmol), and sodium tert-butoxide (1.4 mmol).

    • Add this compound (1.0 mmol) and morpholine (1.2 mmol).

    • Add anhydrous, degassed toluene (5 mL).

    • Seal the tube and heat the reaction mixture to 100°C for 12-18 hours.

    • Cool the reaction to room temperature and dilute with diethyl ether.

    • Filter the mixture through a pad of Celite and concentrate the filtrate.

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to yield 4-(4-Chloro-2-methylphenyl)morpholine.

Sonogashira Coupling

The Sonogashira coupling is a reliable method for the formation of carbon-carbon triple bonds, which are valuable functionalities in materials science and medicinal chemistry.[23][24]

Experimental Protocol: Synthesis of 1-Chloro-4-iodo-5-(phenylethynyl)benzene

  • Materials: this compound, phenylacetylene, bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂), copper(I) iodide (CuI), triethylamine (Et₃N), tetrahydrofuran (THF).

  • Procedure:

    • To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol), and CuI (0.06 mmol).

    • Evacuate and backfill the flask with argon three times.

    • Add anhydrous THF (10 mL) and triethylamine (2.0 mmol).

    • Add phenylacetylene (1.2 mmol) dropwise via syringe.

    • Stir the reaction mixture at room temperature for 8-12 hours.

    • Quench the reaction with saturated aqueous ammonium chloride solution.

    • Extract the product with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over magnesium sulfate, and concentrate.

    • Purify the residue by column chromatography on silica gel (eluent: hexanes) to obtain the desired product.[25][26]

Grignard Reagent Formation

The formation of a Grignard reagent from this compound proceeds selectively at the C-I bond, providing a powerful nucleophile for subsequent reactions with various electrophiles.[27][28][29][30]

Experimental Protocol: Preparation of (4-Chloro-2-methylphenyl)magnesium Iodide

  • Materials: this compound, magnesium turnings, anhydrous diethyl ether or THF, iodine (a small crystal).

  • Procedure:

    • Place magnesium turnings (1.2 mmol) in a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Add a small crystal of iodine to activate the magnesium surface.

    • In the dropping funnel, prepare a solution of this compound (1.0 mmol) in anhydrous diethyl ether (10 mL).

    • Add a small portion of the halide solution to the magnesium. The reaction is initiated when the brown color of the iodine disappears and bubbling is observed. Gentle heating may be required.

    • Once the reaction has started, add the remaining halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete reaction.

    • The resulting dark gray or brown solution of (4-Chloro-2-methylphenyl)magnesium iodide is ready for use in subsequent reactions.

Stability Profile

The stability of this compound under various conditions is a critical consideration for its storage and use in synthesis.

  • Thermal Stability: Halogenated aromatic compounds generally exhibit high thermal stability. However, at elevated temperatures, decomposition can occur, potentially leading to the formation of halogenated byproducts.[10][30][31][32] It is recommended to store this compound in a cool, dark place.[3]

  • Photochemical Stability: Aromatic iodides can be sensitive to light, undergoing homolytic cleavage of the C-I bond to form radical species.[3][33] Prolonged exposure to UV light should be avoided. Amber-colored glassware is recommended for storage and reactions.

  • Hydrolytic Stability: Under neutral conditions, this compound is stable to water. However, under strongly acidic or basic conditions, hydrolysis of the halogen substituents is possible, though generally requires harsh conditions.

  • Reactivity with Nucleophiles: While the primary reactivity is at the C-I bond via transition metal catalysis, strong nucleophiles under forcing conditions could potentially displace the chlorine atom via nucleophilic aromatic substitution, particularly if the ring is activated by electron-withdrawing groups.

Applications in Drug Discovery and Materials Science

The unique reactivity of this compound makes it a valuable building block in the synthesis of high-value molecules.

Pharmaceutical Synthesis

Halogenated aromatics are key intermediates in the synthesis of numerous active pharmaceutical ingredients (APIs).[34][35] While direct examples of marketed drugs synthesized from this compound are not prominently published, its structural motifs are present in various kinase inhibitors and other therapeutic agents. For instance, the 2-fluoro-4-iodoaniline core, a close analog, is a key intermediate in the synthesis of the MEK inhibitor Trametinib .[1][35][36] This suggests the potential of this compound as a starting material for the synthesis of novel kinase inhibitors and other drug candidates.

Caption: Role of this compound in drug discovery.

Organic Electronic Materials

The synthesis of conjugated organic molecules for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs) often relies on cross-coupling reactions to build extended π-systems. The ability to selectively functionalize this compound makes it an attractive building block for creating novel organic electronic materials with tailored properties.

Safety, Toxicology, and Environmental Considerations

Safety and Handling

This compound is classified as an irritant.[1] It is irritating to the eyes, respiratory system, and skin.[1] Standard laboratory safety precautions should be followed when handling this compound, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Toxicology

Specific toxicological data for this compound is limited. However, data for related chlorinated toluenes suggest potential for toxicity.[7][12][26][28] Some chlorinated aromatic hydrocarbons are known to be persistent and can have adverse health effects upon long-term exposure.[17]

Environmental Fate

Halogenated aromatic compounds can be persistent in the environment and may bioaccumulate.[1][34][36] Biodegradation of such compounds by microorganisms is possible but can be slow.[1][34][36] Proper disposal of waste containing this compound is crucial to minimize environmental impact.

Conclusion

This compound is a valuable and versatile building block for organic synthesis. Its differential reactivity, with a highly reactive iodo group and a more robust chloro group, allows for selective and sequential functionalization. This guide has provided an in-depth overview of its properties, key synthetic transformations with detailed protocols, stability considerations, and potential applications in drug discovery and materials science. By understanding the principles outlined herein, researchers can effectively utilize this compound to construct complex and valuable molecules, driving innovation in their respective fields.

References

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Navigating the Synthesis Landscape: A Comprehensive Technical Guide to the Safe Handling of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Chloro-2-iodotoluene is a key halogenated aromatic intermediate, pivotal in the construction of complex molecular architectures prevalent in pharmaceutical agents and advanced materials. Its utility in cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations, makes it a valuable building block in medicinal chemistry and materials science. However, its chemical reactivity and inherent hazards necessitate a thorough understanding of its safety profile and the implementation of rigorous handling protocols. This guide provides a comprehensive overview of the safe handling, storage, and disposal of this compound, grounded in established safety principles and laboratory best practices.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for anticipating its behavior and implementing appropriate safety measures.

PropertyValueSource
CAS Number 23399-70-4[1][2][3]
Molecular Formula C₇H₆ClI[1][3]
Molecular Weight 252.48 g/mol [1][3]
Appearance Not explicitly stated, but related compounds are typically liquids or low-melting solids.
Boiling Point 120-122 °C at 15 mmHg[1][3]
Density Approximately 1.82 g/cm³[1]
Solubility Insoluble in water; soluble in common organic solvents.General chemical principles

Hazard Identification and Risk Assessment

This compound is classified as an irritant.[3][4] The primary routes of exposure are inhalation, skin contact, and eye contact.

GHS Hazard Statements:

  • H315: Causes skin irritation.[4]

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.[2]

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[4]

  • P264: Wash skin thoroughly after handling.[4]

  • P271: Use only outdoors or in a well-ventilated area.[4]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[4]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[4]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]

  • P312: Call a POISON CENTER or doctor/physician if you feel unwell.[4]

Causality of Hazards: The irritant nature of this compound stems from its ability to react with biological macromolecules. The electrophilic nature of the aryl iodide bond and the overall chemical properties of the halogenated aromatic ring can lead to localized inflammation and tissue damage upon contact.

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical, combining engineering controls, administrative controls, and personal protective equipment.

Engineering Controls
  • Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.

  • Ventilation: Ensure adequate general laboratory ventilation to prevent the accumulation of vapors.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to preventing direct contact with the chemical.

PPE_Selection Eye_Protection Eye_Protection Goggles Goggles Eye_Protection->Goggles Face_Shield Face_Shield Eye_Protection->Face_Shield Hand_Protection Hand_Protection Gloves Gloves Hand_Protection->Gloves Body_Protection Body_Protection Lab_Coat Lab_Coat Body_Protection->Lab_Coat Respiratory_Protection Respiratory_Protection Respirator Respirator Respiratory_Protection->Respirator

  • Eye Protection: Chemical splash goggles are mandatory. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.

  • Hand Protection: Chemical-resistant gloves are essential. Nitrile or neoprene gloves are recommended for incidental contact.[5] For extended contact or immersion, heavier-duty gloves of these materials should be used. Always inspect gloves for tears or punctures before use and change them immediately if contaminated.

  • Body Protection: A flame-resistant laboratory coat should be worn and kept buttoned. For larger-scale operations, a chemical-resistant apron may be necessary.

  • Respiratory Protection: For situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, or during spill cleanup, an air-purifying respirator equipped with organic vapor cartridges is required.[6][7][8] A proper fit test and training on respirator use are essential.

Safe Handling and Storage

Handling Procedures
  • Weighing and Transferring: Conduct all weighing and transferring of this compound in a chemical fume hood. Use a disposable weighing boat or weigh the material directly into the reaction vessel to minimize contamination of balances.

  • Reaction Setup: When setting up reactions, ensure that all glassware is clean, dry, and free of cracks. Use a secure clamping system. Reactions should be conducted in a reaction vessel that is appropriately sized for the scale of the reaction.

Storage
  • General Storage: Store this compound in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.

  • Incompatibilities: Store away from strong oxidizing agents.[9] While specific reactivity data for this compound is limited, related compounds can react vigorously with strong oxidizers.

  • Segregation: Store separately from incompatible materials. Do not store with strong acids or bases.

Emergency Procedures

First Aid Measures
  • Inhalation: If inhaled, immediately move the person to fresh air.[1][10][11] If breathing has stopped, provide artificial respiration. Seek immediate medical attention.

  • Skin Contact: In case of skin contact, immediately remove contaminated clothing and wash the affected area with plenty of soap and water for at least 15 minutes.[1] Seek medical attention if irritation persists.

  • Eye Contact: If in eyes, immediately rinse with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Ingestion: If swallowed, do not induce vomiting.[10] Rinse mouth with water. Seek immediate medical attention.

Spill Response

Spill_Response_Workflow Start Spill of This compound Occurs Assess Assess Spill Size and Risk Start->Assess Minor_Spill Minor Spill Assess->Minor_Spill Small & Controllable Major_Spill Major Spill Assess->Major_Spill Large or Uncontrolled Don_PPE Don Appropriate PPE Minor_Spill->Don_PPE Evacuate Evacuate Area and Alert Others Major_Spill->Evacuate Contact_EHS Contact Emergency Services / EHS Evacuate->Contact_EHS Contain Contain Spill with Inert Absorbent Don_PPE->Contain Collect Collect Absorbed Material Contain->Collect Dispose Dispose as Hazardous Waste Collect->Dispose Decontaminate Decontaminate Spill Area Dispose->Decontaminate End Spill Cleanup Complete Decontaminate->End

  • Minor Spills: For small spills, wear appropriate PPE, including a respirator. Absorb the spill with an inert, non-combustible material such as vermiculite, sand, or earth.[12][13] Collect the absorbed material into a sealed container for disposal as hazardous waste.

  • Major Spills: For large spills, evacuate the area immediately and contact your institution's Environmental Health and Safety (EHS) department or emergency response team.[14]

Fire Fighting Measures
  • Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam to extinguish fires.[15][16]

  • Hazardous Combustion Products: Upon combustion, this compound may produce hazardous decomposition products including carbon monoxide, carbon dioxide, hydrogen chloride, and hydrogen iodide.[17]

  • Firefighter Protection: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Waste Disposal

Waste containing this compound must be treated as hazardous waste.

  • Waste Classification: As a halogenated organic compound, it may fall under EPA hazardous waste codes for spent halogenated solvents (e.g., F001, F002) if used as a solvent.[18][19] Specific state and local regulations may also apply.

  • Collection and Storage: Collect waste in a designated, properly labeled, and sealed container. Segregate halogenated waste from non-halogenated waste streams.

  • Disposal Method: Dispose of hazardous waste through your institution's EHS office or a licensed hazardous waste disposal company. Do not dispose of down the drain or in the regular trash.[4]

Experimental Protocol Example: Suzuki-Miyaura Cross-Coupling

This protocol illustrates the practical application of the safety and handling procedures discussed in this guide for a common reaction type involving aryl halides like this compound.

Reaction: Coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃)

  • Solvent (e.g., Toluene/Water)

Procedure:

  • Preparation (in a chemical fume hood):

    • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

    • Don appropriate PPE, including chemical splash goggles, nitrile gloves, and a lab coat.

  • Reaction Setup (in a chemical fume hood):

    • Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

    • Add the degassed solvent system via syringe.

    • Add the palladium catalyst under a positive pressure of inert gas.

  • Reaction Execution:

    • Heat the reaction mixture to the desired temperature with stirring.

    • Monitor the reaction progress by TLC or LC-MS.

  • Work-up (in a chemical fume hood):

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography.

  • Waste Disposal:

    • Collect all aqueous and organic waste in separate, labeled hazardous waste containers. Dispose of the solid waste from chromatography in a designated solid hazardous waste container.

Conclusion

This compound is a versatile and valuable reagent in modern organic synthesis. A thorough understanding of its hazards and the diligent application of the safety and handling protocols outlined in this guide are essential for its safe use in a research and development setting. By prioritizing a culture of safety through the consistent use of engineering controls, appropriate personal protective equipment, and proper emergency preparedness, researchers can confidently and responsibly harness the synthetic potential of this important chemical intermediate.

References

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Physical properties of 5-Chloro-2-iodotoluene (melting point, boiling point)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physical Properties of 5-Chloro-2-iodotoluene

For Researchers, Scientists, and Drug Development Professionals

Introduction to this compound

This compound (CAS No: 23399-70-4) is a substituted toluene derivative featuring both chlorine and iodine atoms on the aromatic ring. Its structural characteristics make it a valuable intermediate in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents and advanced materials. An accurate understanding of its physical properties is paramount for its effective use in a laboratory and industrial setting, influencing everything from reaction setup and purification strategies to storage and safety protocols.

Core Physical Properties

The melting and boiling points are critical physical constants that provide a preliminary indication of a substance's purity. For this compound, these properties are summarized below. It is important to note that boiling points can be reported at different pressures, which significantly affects the observed temperature.

Physical PropertyValueConditionsSource(s)
Melting Point -21 °CStandard Pressure[1]
Boiling Point 120-122 °C15 mmHg[1][2][3]

These values are indicative of a compound that is liquid at room temperature. The significant difference between the melting and boiling points is typical for many organic molecules of this size.

Experimental Determination of Physical Properties

To ensure the integrity of experimental results, it is crucial to employ standardized and validated methods for determining physical properties. The following sections detail the methodologies for ascertaining the melting and boiling points of a substance like this compound.

Melting Point Determination: The Capillary Method

The melting point of a solid is the temperature at which it transitions to a liquid. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range, making this a key indicator of purity.

Causality of Experimental Choices: The capillary method is widely adopted due to its requirement for only a small amount of sample and its ability to provide a sharp, observable melting range.[2][4] The use of a heated oil bath or a metal block ensures uniform and controlled heating, which is critical for an accurate determination.[5] A slow heating rate of 1-2°C per minute near the melting point is essential to allow for thermal equilibrium between the sample, the heating medium, and the thermometer.[6]

Experimental Protocol:

  • Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube, sealed at one end, to a height of 2-3 mm.[6] Proper packing is crucial for uniform heat transfer.

  • Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then inserted into a melting point apparatus (such as a Thiele tube filled with mineral oil or an automated Mel-Temp apparatus).[5]

  • Heating: The apparatus is heated rapidly to a temperature about 15°C below the expected melting point.[6] The heating rate is then reduced to 1-2°C per minute.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the initial melting point. The temperature at which the last solid crystal melts is recorded as the final melting point. This range is the melting point of the sample.

Boiling Point Determination: The Micro Boiling Point (Siwoloboff) Method

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.[7] For small quantities of a liquid, the micro boiling point or Siwoloboff method is a highly effective and efficient technique.[1][8]

Causality of Experimental Choices: This method is ideal when working with limited sample quantities.[3] The principle relies on trapping the vapor of the boiling liquid in an inverted capillary tube. As the liquid boils, the vapor expels the air from the capillary. Upon cooling, the vapor pressure drops, and the external atmospheric pressure forces the liquid back into the capillary. The temperature at which this occurs is the boiling point.[1][9]

Experimental Protocol:

  • Sample Preparation: A small amount (a few drops) of this compound is placed in a small test tube or fusion tube.[3]

  • Apparatus Setup: A capillary tube, sealed at one end, is placed open-end down into the liquid. This assembly is attached to a thermometer and placed in a heating bath (e.g., a Thiele tube).[3][9]

  • Heating: The apparatus is heated gently. Initially, a stream of air bubbles will be seen escaping from the capillary tube. As the temperature approaches the boiling point, a rapid and continuous stream of vapor bubbles will emerge.[3][8]

  • Observation: Once a steady stream of bubbles is observed, the heat source is removed. The liquid will begin to cool. The temperature at which the bubbling stops and the liquid is drawn up into the capillary tube is the boiling point.[1][3]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the micro boiling point determination using the Siwoloboff method.

BoilingPointDetermination cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_heating Heating & Observation cluster_measurement Measurement Prep1 Place liquid in a fusion tube Prep2 Insert inverted sealed capillary Prep1->Prep2 Setup1 Attach tube to thermometer Prep2->Setup1 Setup2 Immerse in heating bath Setup1->Setup2 Heat1 Gently heat the apparatus Setup2->Heat1 Heat2 Observe for a steady stream of bubbles Heat1->Heat2 Measure1 Remove heat source Heat2->Measure1 Measure2 Record temperature when liquid enters capillary Measure1->Measure2 Result Final Boiling Point Measure2->Result Boiling Point

Caption: Workflow for Micro Boiling Point Determination.

Conclusion

The physical properties of this compound, specifically its melting and boiling points, are fundamental parameters for its application in research and development. The methodologies outlined in this guide provide a robust framework for the accurate and reliable determination of these properties. Adherence to these protocols will ensure high-quality data, which is essential for the successful synthesis and application of novel chemical entities.

References

  • University of Calgary. Melting point determination. [Link]

  • Chemical-Suppliers.com. This compound | CAS 23399-70-4. [Link]

  • Mettler Toledo. What is Melting Point?. [Link]

  • Timstar. Melting Point: Using the Thiele Tube. [Link]

  • Filo. Determination of Boiling Point Using Siwoloboff's Method Instructions. [Link]

  • Wikipedia. Thiele tube. [Link]

  • GeeksforGeeks. Determination of Boiling Point of Organic Compounds. [Link]

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Solubility of 5-Chloro-2-iodotoluene in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 5-Chloro-2-iodotoluene in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No. 23399-70-4), a halogenated aromatic compound relevant in various fields of chemical synthesis and drug development. While specific quantitative solubility data is not extensively published, this document synthesizes theoretical principles, predicted solubility behaviors, and a detailed experimental protocol for determining its solubility in common organic solvents. This guide is intended for researchers, scientists, and professionals in drug development who require a robust understanding and practical methodology for working with this compound.

Introduction to this compound

This compound is a substituted aromatic hydrocarbon with the molecular formula C7H6ClI and a molecular weight of 252.48 g/mol [1][2][3]. It is a derivative of toluene, featuring both a chlorine and an iodine atom attached to the benzene ring. Such halogenated organic compounds are pivotal intermediates in organic synthesis, often serving as building blocks for more complex molecules in the pharmaceutical and agrochemical industries.

Key Physical Properties:

  • CAS Number: 23399-70-4[1][2][3][4]

  • Molecular Formula: C7H6ClI[1][2][3]

  • Molecular Weight: 252.48 g/mol [1][2][3]

  • Appearance: Typically a liquid

  • Boiling Point: 120-122 °C at 15 mmHg[3][4]

  • Density: Approximately 1.8 g/cm³[1][5]

  • Melting Point: -21°C[1]

Understanding the solubility of this compound is critical for its effective use in reaction chemistry, purification processes (such as recrystallization), and formulation development. The choice of solvent can significantly impact reaction kinetics, yield, and the ease of product isolation.

Theoretical Principles of Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility is primarily influenced by the following factors:

  • Polarity: The molecule possesses a degree of polarity due to the presence of electronegative halogen atoms (Cl and I). However, the overall non-polar character of the toluene backbone is dominant. This dual nature suggests it will be more soluble in solvents of low to moderate polarity.

  • Van der Waals Forces: As a relatively large molecule with a high electron count, London dispersion forces are the primary intermolecular interactions. Solvents that also exhibit strong dispersion forces will be effective at solvating this compound.

  • Hydrogen Bonding: this compound is not a hydrogen bond donor and a very weak acceptor. Therefore, its solubility in protic solvents like water and simple alcohols is expected to be limited.

Based on these principles, we can predict its solubility behavior in various classes of organic solvents.

Predicted Solubility Profile of this compound

The following table summarizes the predicted solubility of this compound in a range of common laboratory solvents, based on its structural characteristics and general solubility theories. These predictions should be confirmed experimentally using the protocol outlined in the next section.

Solvent Class Solvent Example Predicted Solubility Rationale
Non-Polar Aromatic Toluene, Benzene, XylenesHigh"Like dissolves like" principle; similar aromatic structure and reliance on van der Waals forces. Toluene is highly soluble in aromatic hydrocarbons[6][7].
Non-Polar Aliphatic Hexane, Heptane, CyclohexaneModerate to HighThe non-polar nature of the solute aligns well with these solvents. Solubility is expected to increase with the carbon chain length of the alkane[8].
Chlorinated Solvents Dichloromethane (DCM), ChloroformHighThe presence of a chloro-substituent on the solute suggests favorable interactions with chlorinated solvents.
Polar Aprotic Tetrahydrofuran (THF), Ethyl Acetate, AcetoneModerateThese solvents have a polar character but lack hydrogen bonding donation, which should allow for dissolution of the moderately polar solute.
Polar Protic Methanol, EthanolLow to ModerateThe presence of hydrogen bonding in these solvents may not favor the dissolution of the non-H-bonding solute.
Highly Polar Solvents Water, Dimethyl Sulfoxide (DMSO)Very Low / InsolubleThe predominantly non-polar nature of this compound makes it immiscible with highly polar, H-bonding solvents like water[7].

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol describes the widely accepted "shake-flask" method, which is considered a gold standard for solubility determination[9].

Materials and Equipment
  • This compound (solute)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (± 0.1 mg)

  • Scintillation vials or small flasks with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.45 µm, PTFE or other solvent-compatible material)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

  • Volumetric flasks and pipettes for standard preparation

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials, ensuring a visible amount of undissolved solid/liquid remains.

    • Add a known volume (e.g., 5.0 mL) of each selected solvent to the corresponding vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixtures for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The system is at equilibrium when the concentration of the solute in the solution no longer changes over time[9].

  • Sample Preparation and Analysis:

    • After equilibration, allow the vials to stand undisturbed for at least 2 hours to let the excess solute settle.

    • Carefully withdraw an aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.45 µm syringe filter into a clean vial to remove any undissolved particulates.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration within the calibrated range of the analytical instrument (HPLC or GC).

  • Quantification:

    • Prepare a series of calibration standards of this compound of known concentrations.

    • Analyze the standards and the diluted sample using a validated HPLC or GC method.

    • Construct a calibration curve by plotting the instrument response versus the concentration of the standards.

    • Determine the concentration of the diluted sample from the calibration curve and calculate the original concentration in the saturated solution, accounting for the dilution factor.

Data Reporting

Solubility should be reported in standard units, such as grams per liter (g/L), milligrams per milliliter (mg/mL), or moles per liter (mol/L), at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_quant Quantification A 1. Add Excess Solute to Vial B 2. Add Known Volume of Solvent A->B Cap Vial C 3. Agitate at Constant Temp (24-48h) B->C Place in Shaker D 4. Settle & Filter Supernatant C->D Equilibrium Reached E 5. Dilute Sample D->E F 6. Analyze via HPLC/GC E->F G 7. Calculate Concentration from Calibration Curve F->G Compare to Standards

Caption: Workflow for the experimental determination of solubility using the shake-flask method.

Safety and Handling

This compound is classified as an irritant. It is essential to handle this chemical with appropriate safety precautions in a well-ventilated area or fume hood.

  • Hazard Statements: Causes skin irritation, serious eye irritation, and may cause respiratory irritation[1][4].

  • Precautionary Measures:

    • Avoid breathing mist, vapors, or spray[4].

    • Wear protective gloves, protective clothing, eye protection, and face protection[4][10].

    • In case of contact with eyes, rinse cautiously with water for several minutes[10].

    • Wash exposed skin thoroughly after handling[4].

Always consult the latest Safety Data Sheet (SDS) for the most current and detailed safety information before handling this compound.

Conclusion

While readily available quantitative data on the solubility of this compound is scarce, a strong predictive understanding can be derived from fundamental chemical principles. It is expected to be highly soluble in non-polar aromatic and chlorinated solvents, moderately soluble in polar aprotic solvents, and poorly soluble in highly polar protic solvents like water. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable and validated method for experimental determination. Adherence to strict safety protocols is mandatory when working with this irritant compound.

References

  • Chemical-Suppliers.com. (n.d.). This compound. Retrieved from [Link]

  • Solubility of Things. (n.d.). Toluene. Retrieved from [Link]

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  • Unknown Source. (n.d.). Experiment 2: Determination of Solubility. [No valid URL available]
  • National Institutes of Health. (2022). Prediction of the Aqueous Solubility of Compounds Based on Light Gradient Boosting Machines with Molecular Fingerprints and the Cuckoo Search Algorithm. Retrieved from [Link]

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  • SciSpace. (2014). Analysis of Predictive Thermodynamic Models for Estimation of Polycyclic Aromatic Solid Solubility in Hot Pressurized Water. Retrieved from [Link]

  • Unknown Source. (2023). Solubility of Organic Compounds. [No valid URL available]
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  • ResearchGate. (2005). Solubility of ethylene in toluene and toluene/styrene–butadiene rubber solutions. Retrieved from [Link]

  • Unknown Source. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. [No valid URL available]
  • Royal Society of Chemistry. (2023). Predicting aqueous and organic solubilities with machine learning: a workflow for identifying organic cosolvents. Retrieved from [Link]

  • National Institutes of Health. (2021). Physics-Based Solubility Prediction for Organic Molecules. Retrieved from [Link]

  • American Chemical Society. (1993). Solubility of C60 in a Variety of Solvents. Retrieved from [Link]

  • ResearchGate. (2013). Predicting aqueous solubility of environmentally relevant compounds from molecular features: A simple but highly effective four-dimensional model based on Project to Latent Structures. Retrieved from [Link]

  • Unknown Source. (n.d.). Material Safety Data Sheet 2-Iodotoluene. [No valid URL available]
  • Cheméo. (n.d.). Chemical Properties of chlorotoluene (CAS 25168-05-2). Retrieved from [Link]

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A Technical Guide to 5-Chloro-2-iodotoluene: Sourcing, Synthesis, and Application in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth technical overview of 5-Chloro-2-iodotoluene, a key chemical intermediate for researchers, scientists, and professionals in drug development. We will explore its commercial availability, delve into its synthesis with mechanistic insights, and illuminate its critical role as a building block in the creation of targeted therapeutics. Furthermore, this document establishes a framework for ensuring its quality through robust analytical methodologies, thereby providing a comprehensive resource for its effective utilization in the laboratory.

Commercial Availability and Supplier Landscape

This compound (CAS No. 23399-70-4) is a readily available specialty chemical crucial for various synthetic applications.[1] A multitude of chemical suppliers offer this compound in varying quantities, from laboratory-scale grams to bulk kilograms, catering to the diverse needs of academic research and industrial drug development. When sourcing this material, it is imperative to consider not only the quantity but also the purity, as trace impurities can have a significant impact on the outcome of sensitive downstream reactions.

Below is a comparative table of prominent suppliers, highlighting typical purities and available quantities. Please note that availability and pricing are subject to change and should be verified with the respective suppliers.

SupplierTypical PurityAvailable Quantities
Sigma-Aldrich ≥97%Gram to Kilogram
Apollo Scientific 97%25g, 100g, 500g, 2.5kg[2]
Santa Cruz Biotechnology InquireGram quantities[3]
Parchem InquireBulk quantities
ECHEMI ≥99%Gram to multi-ton

It is standard practice to request a Certificate of Analysis (CoA) from the supplier to confirm the purity and identify any potential impurities. The material is classified as an irritant, and appropriate safety precautions, including the use of personal protective equipment, should be observed as outlined in the Safety Data Sheet (SDS).[1]

Synthesis and Mechanistic Considerations: A Look into Electrophilic Iodination

The primary route for the synthesis of this compound is the electrophilic aromatic substitution, specifically, the iodination of 4-chlorotoluene. This reaction leverages the directing effects of the substituents on the aromatic ring to achieve the desired regioselectivity.

The Underlying Chemistry: Ortho- and Para-Directing Effects

The methyl (-CH₃) and chloro (-Cl) groups on the starting material, 4-chlorotoluene, are both ortho-, para-directing. However, the methyl group is an activating group, while the chloro group is a deactivating group. The iodination occurs preferentially at the position most activated by the methyl group and least sterically hindered, which is the carbon atom ortho to the methyl group and meta to the chloro group.

A Validated Synthetic Protocol

A common and effective method for this transformation involves the use of iodine in the presence of an oxidizing agent, such as periodic acid or silver salts, in a suitable solvent system.[4]

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: To a solution of 4-chlorotoluene (1 equivalent) in a suitable solvent such as acetic acid or dichloromethane, add iodine (I₂) (1-1.2 equivalents).

  • Initiation: Slowly add an oxidizing agent, for example, periodic acid (HIO₄) or a silver salt like silver sulfate (Ag₂SO₄), to the reaction mixture with stirring. The use of a silver salt facilitates the generation of a more potent electrophilic iodine species.[4]

  • Reaction Monitoring: The reaction is typically stirred at room temperature and monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Workup: Upon completion, the reaction mixture is quenched with a solution of sodium thiosulfate to remove any unreacted iodine. The organic layer is then separated, washed with brine, and dried over anhydrous sodium sulfate.

  • Purification: The crude product is purified by column chromatography on silica gel or by vacuum distillation to yield pure this compound.

The Mechanism of Electrophilic Iodination

The reaction proceeds through a classic electrophilic aromatic substitution mechanism. The oxidizing agent activates the iodine molecule, generating a highly electrophilic iodine species (I⁺). This electrophile is then attacked by the electron-rich aromatic ring of 4-chlorotoluene to form a resonance-stabilized carbocation intermediate, also known as a sigma complex. Finally, a base in the reaction mixture removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final product, this compound.

G cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Product 4-Chlorotoluene 4-Chlorotoluene Electrophilic Attack Electrophilic Attack 4-Chlorotoluene->Electrophilic Attack Iodine (I2) Iodine (I2) Activation of Iodine Activation of Iodine Iodine (I2)->Activation of Iodine Oxidizing Agent (e.g., HIO4) Oxidizing Agent (e.g., HIO4) Oxidizing Agent (e.g., HIO4)->Activation of Iodine Activation of Iodine->Electrophilic Attack I+ Deprotonation Deprotonation Electrophilic Attack->Deprotonation Sigma Complex This compound This compound Deprotonation->this compound

Caption: Workflow for the synthesis of this compound.

Applications in Drug Development: A Gateway to Targeted Therapies

The unique substitution pattern of this compound, featuring both a chloro and a highly reactive iodo group, makes it a valuable building block in medicinal chemistry. The carbon-iodine bond is particularly amenable to a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings.[5] This allows for the facile introduction of diverse molecular fragments, a key strategy in the synthesis of complex drug molecules.

The Strategic Advantage of Differential Reactivity

In cross-coupling reactions, the reactivity of aryl halides generally follows the trend: I > Br > Cl.[5] This differential reactivity is a powerful tool for synthetic chemists. The iodo group of this compound can be selectively reacted under milder conditions, leaving the chloro group intact for subsequent transformations. This allows for a stepwise and controlled construction of complex molecular architectures.

A Key Building Block for RAF/MEK Inhibitors

A particularly relevant application of chloro- and iodo-substituted aromatic compounds is in the synthesis of targeted cancer therapeutics, specifically inhibitors of the RAS/RAF/MEK/ERK signaling pathway. This pathway is frequently dysregulated in various cancers. While a direct synthesis of a marketed drug from this compound is not prominently documented in publicly available literature, its structural motifs are present in potent RAF/MEK inhibitors like Trametinib and Dabrafenib.[6][7]

The synthesis of Trametinib, for instance, involves the coupling of an N-(2-fluoro-4-iodophenyl)-N'-cyclopropylurea intermediate with a pyridotrione derivative.[6] The 2-fluoro-4-iodoaniline core of this intermediate is structurally very similar to this compound, highlighting the importance of this substitution pattern in accessing such complex drug molecules.

G RAS RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation 5-Chloro-2-iodotoluene_like_Scaffold This compound -like Scaffold RAF/MEK Inhibitor\n(e.g., Trametinib) RAF/MEK Inhibitor (e.g., Trametinib) 5-Chloro-2-iodotoluene_like_Scaffold->RAF/MEK Inhibitor\n(e.g., Trametinib) Synthetic Precursor RAF/MEK Inhibitor\n(e.g., Trametinib)->MEK Inhibits

Caption: Role of scaffolds like this compound in synthesizing RAF/MEK inhibitors.

Quality Control and Analytical Characterization

Ensuring the purity and identity of this compound is paramount for its successful application in synthesis. A combination of chromatographic and spectroscopic techniques should be employed for a comprehensive quality assessment.

Chromatographic Purity Assessment: GC-MS and HPLC

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is the gold standard for assessing the purity of volatile and semi-volatile compounds like this compound.[8] It provides excellent separation of the main component from any potential impurities and allows for their identification through mass spectral analysis.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a complementary technique for purity analysis. It is particularly useful for identifying non-volatile impurities that may not be detected by GC-MS.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as dichloromethane or methanol.

  • Instrumentation: Utilize a GC-MS system equipped with a capillary column suitable for the analysis of aromatic hydrocarbons (e.g., a 5% phenyl-methylpolysiloxane column).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280 °C) to ensure the elution of all components.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI)

    • Mass Range: Scan from a low to a high m/z range (e.g., 40-400 amu) to capture the molecular ion and fragmentation pattern.

  • Data Analysis: Determine the purity by calculating the area percentage of the main peak. Identify impurities by comparing their mass spectra to a reference library (e.g., NIST).

Spectroscopic Confirmation: NMR and FTIR

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of this compound. The chemical shifts and coupling patterns of the protons and carbons provide a unique fingerprint of the molecule. NMR spectra for this compound are available from some suppliers and chemical databases.

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the functional groups present in the molecule. The spectrum of this compound will show characteristic absorptions for the aromatic C-H and C-C bonds, as well as the C-Cl and C-I bonds.

G cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis Dissolution in Solvent Dissolution in Solvent GC-MS GC-MS Dissolution in Solvent->GC-MS HPLC HPLC Dissolution in Solvent->HPLC NMR NMR Dissolution in Solvent->NMR FTIR FTIR Dissolution in Solvent->FTIR Purity Assessment Purity Assessment GC-MS->Purity Assessment Impurity Identification Impurity Identification GC-MS->Impurity Identification HPLC->Purity Assessment Structural Confirmation Structural Confirmation NMR->Structural Confirmation FTIR->Structural Confirmation

Caption: Experimental workflow for the purity analysis of this compound.

Conclusion

This compound is a commercially accessible and synthetically versatile building block with significant potential in the field of drug discovery. Its strategic importance lies in the differential reactivity of its halogen substituents, enabling the controlled and stepwise synthesis of complex molecular targets. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for its effective application in the development of novel therapeutics. This guide provides a comprehensive foundation for researchers and drug development professionals to confidently source, synthesize, and utilize this valuable chemical intermediate in their pursuit of innovative medicines.

References

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  • Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. [Link]

  • ResearchGate. Regioselective iodination of chlorinated aromatic compounds using silver salts. [Link]

  • ResearchGate. Scheme 9. Laboratory-scale synthesis of trametinib (55). [Link]

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An In-Depth Technical Guide: Regioselective Synthesis of 5-Chloro-2-iodotoluene from 3-Chlorotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The synthesis of polysubstituted aromatic compounds with precise regiochemistry is a cornerstone of modern organic chemistry, particularly in the development of pharmaceutical and materials science intermediates. 5-Chloro-2-iodotoluene is a valuable building block, yet its synthesis from 3-chlorotoluene presents a classic challenge in controlling regioselectivity during electrophilic aromatic substitution. This guide provides a comprehensive overview of the theoretical principles governing this transformation, a detailed experimental protocol for its successful execution, and the rationale behind the chosen synthetic strategy. We will explore the competing directing effects of the chloro and methyl substituents and elucidate a practical methodology for achieving high regioselectivity towards the desired 2-iodo isomer through direct iodination.

Theoretical Foundation: The Challenge of Regioselectivity

The direct iodination of 3-chlorotoluene is a form of Electrophilic Aromatic Substitution (EAS), a reaction class fundamental to aromatic chemistry.[1] The outcome of this reaction is dictated by the electronic and steric influences of the substituents already present on the aromatic ring—in this case, a methyl group (-CH3) at position 1 and a chlorine atom (-Cl) at position 3.

1.1. Analysis of Directing Group Effects

Substituents on a benzene ring govern the position of incoming electrophiles by either donating or withdrawing electron density, which in turn stabilizes or destabilizes the charged intermediate (the arenium ion) formed during the reaction.[2][3]

  • Methyl Group (-CH3): The methyl group is an electron-donating group (EDG) through inductive effects and hyperconjugation.[2] This increases the electron density of the aromatic ring, making it more nucleophilic and thus more reactive towards electrophiles than benzene itself. It is classified as an "activating" group and directs incoming electrophiles to the ortho (positions 2 and 6) and para (position 4) positions.[3][4][5]

  • Chlorine Atom (-Cl): Halogens like chlorine present a more complex case. Due to their high electronegativity, they are electron-withdrawing via the inductive effect, which deactivates the ring, making it less reactive than benzene.[3] However, they possess lone pairs of electrons that can be donated into the ring through resonance, which stabilizes the arenium ion intermediate when the attack occurs at the ortho or para positions.[3] Consequently, chlorine is a deactivating but ortho, para-directing group.[4][6]

1.2. Predicting the Site of Iodination

In 3-chlorotoluene, these directing effects create a competitive scenario:

  • The methyl group activates and directs towards positions 2, 4, and 6.

  • The chloro group deactivates but also directs towards its own ortho (positions 2 and 4) and para (position 6) positions.

Both groups cooperatively direct the incoming electrophile to positions 2, 4, and 6. Position 5 is meta to both groups and is therefore strongly disfavored. While this alignment seems to simplify the outcome, it also predicts the formation of a mixture of three possible isomers: 2-iodo, 4-iodo, and 6-iodo derivatives. The synthesis of a single, desired isomer like this compound (where the iodine is at position 2) therefore requires a method that can overcome this statistical distribution and exhibit high regioselectivity.

Synthetic Strategy: Controlled Direct Electrophilic Iodination

While the formation of isomeric mixtures is a valid concern, high regioselectivity can often be achieved through the careful selection of iodinating reagents and reaction conditions. Direct iodination is a viable and efficient pathway, provided the electrophilic iodine species is generated appropriately.

2.1. Generation of the Electrophile

Unlike chlorination and bromination, direct iodination with molecular iodine (I₂) is often slow and reversible due to the formation of hydrogen iodide (HI), a strong reducing agent.[7] To drive the reaction forward, an oxidizing agent is required to convert I₂ into a more potent electrophilic species, often represented as "I⁺".[8][9][10] Common and effective systems for this purpose include:

  • Iodine and Nitric Acid (I₂/HNO₃): A classic and powerful combination for iodinating even deactivated rings.[7][9]

  • Iodine and Hydrogen Peroxide (I₂/H₂O₂): A "greener" and efficient alternative where H₂O₂ oxidizes I⁻ back to I₂, preventing the buildup of HI.[11][12]

  • N-Iodosuccinimide (NIS) with an Acid Catalyst: NIS serves as a source of electrophilic iodine, with its reactivity enhanced by a protic or Lewis acid catalyst.[13][14]

For this guide, we will focus on a system utilizing iodine and an oxidizing agent in an acidic medium, which provides a robust and scalable method for the synthesis.

2.2. The Reaction Mechanism

The synthesis proceeds via a standard three-step EAS mechanism:

  • Generation of Electrophile: The oxidizing agent reacts with molecular iodine to produce a highly electrophilic iodine species (e.g., I⁺).

  • Nucleophilic Attack: A π-bond from the electron-rich 3-chlorotoluene ring attacks the electrophilic iodine, forming a resonance-stabilized carbocation intermediate known as an arenium ion or σ-complex. The attack preferentially occurs at the 2-position due to the combined directing effects and favorable steric profile compared to other activated positions.

  • Deprotonation: A weak base removes a proton from the carbon atom bearing the new iodine substituent, collapsing the intermediate and restoring the aromaticity of the ring to yield the final product, this compound.

Caption: Reaction mechanism for the electrophilic iodination of 3-chlorotoluene.

Experimental Protocol

This protocol describes a representative procedure for the synthesis of this compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

3.1. Materials and Reagents

ReagentMolar Mass ( g/mol )EquivalentsMoles (mmol)Amount
3-Chlorotoluene126.591.050.06.33 g (5.6 mL)
Iodine (I₂)253.811.155.013.96 g
Acetic Acid (Glacial)60.05--100 mL
Sulfuric Acid (Conc.)98.08Catalytic-~2 mL
Hydrogen Peroxide (30% aq.)34.011.260.0~6.8 mL
Sodium Thiosulfate158.11--For workup
Diethyl Ether74.12--For extraction
Brine (Saturated NaCl)58.44--For washing
Anhydrous MgSO₄120.37--For drying

3.2. Step-by-Step Methodology

  • Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-chlorotoluene (6.33 g, 50.0 mmol) and glacial acetic acid (100 mL). Stir the mixture until a homogeneous solution is formed.

  • Reagent Addition: Add solid iodine (13.96 g, 55.0 mmol) to the solution. Stir for 5 minutes. Carefully add concentrated sulfuric acid (~2 mL) dropwise to the stirring mixture.

  • Initiation of Iodination: Place the flask in an ice-water bath to maintain a temperature of 0-5 °C. Slowly add 30% hydrogen peroxide (6.8 mL, 60.0 mmol) dropwise over 20-30 minutes, ensuring the temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup - Quenching: Pour the reaction mixture into a beaker containing 200 mL of ice-water and a saturated solution of sodium thiosulfate. Stir until the dark purple/brown color of excess iodine disappears, resulting in a pale yellow or colorless mixture.

  • Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x 75 mL).

  • Workup - Washing and Drying: Combine the organic extracts and wash successively with deionized water (100 mL) and then brine (100 mL). Dry the organic layer over anhydrous magnesium sulfate.[15]

  • Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude oil by vacuum distillation to yield this compound as a clear liquid. The boiling point is approximately 120-122 °C at 15 mmHg.[16][17]

Visualization of the Experimental Workflow

Experimental_Workflow start Start: Assemble Glassware mix Mix 3-Chlorotoluene, Iodine, and Acetic Acid start->mix cool Cool to 0-5 °C mix->cool add_h2o2 Add H₂O₂ Dropwise cool->add_h2o2 react Stir at Room Temperature (4-6 hours) add_h2o2->react monitor Monitor by TLC react->monitor quench Quench with Ice-Water & Sodium Thiosulfate monitor->quench Upon Completion extract Extract with Diethyl Ether quench->extract wash Wash with Water & Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify by Vacuum Distillation concentrate->purify end End: Characterize Product purify->end

Caption: Step-by-step experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from 3-chlorotoluene is an excellent case study in the strategic control of electrophilic aromatic substitution. By understanding the competing directing effects of the methyl and chloro substituents, a robust and regioselective synthesis can be designed and executed. The use of an iodine/oxidant system provides an effective method for generating the necessary electrophile, leading to the desired product in good yield. This guide offers a solid theoretical and practical foundation for researchers and drug development professionals to confidently produce this valuable synthetic intermediate.

References

  • Wikipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • Grokipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Grokipedia. (n.d.). Electrophilic aromatic directing groups. Retrieved from [Link]

  • University of Calgary. (n.d.). Directing Groups in SE Ar. Retrieved from [Link]

  • Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • Aakash Institute. (n.d.). Directive Influence of Groups on Electrophilic Aromatic Substitution. Retrieved from [Link]

  • L.S.College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

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  • Narender, N., et al. (2008). Iodination of Aromatic Compounds Using Potassium Iodide and Hydrogen Peroxide. Synthetic Communications, 38, 3894–3902. Retrieved from [Link]

  • Baba Farid Group of Institutions. (n.d.). Iodination of activated aromatics by using I2/ HNO3/AcOH. Retrieved from [Link]

  • UCLA Chemistry. (n.d.). Illustrated Glossary of Organic Chemistry - Sandmeyer reaction. Retrieved from [Link]

  • PubChem. (n.d.). Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (2006). (PDF) Iodination of Organic Compounds Using the Reagent System I2-30% aq. H2O2 under Organic Solvent-free Reaction Conditions. Retrieved from [Link]

  • Chemia Corporation. (2022). Hydrocarbon iodination: Aromatic compound iodination overview and reactions. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Regioselective iodination of chlorinated aromatic compounds using silver salts. Retrieved from [Link]

  • MDPI. (2021). Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides: Recent Advances 2008–2021: Part I. Retrieved from [Link]

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  • SpectraBase. (n.d.). This compound. Retrieved from [Link]

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  • Organic Chemistry Portal. (2002). Mild and regioselective iodination of electron-rich aromatics with N-iodosuccinimide and catalytic trifluoroacetic acid. Retrieved from [Link]

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Methodological & Application

The Versatile Synthon: In-Depth Applications of 5-Chloro-2-iodotoluene in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, the strategic choice of starting materials is paramount to the efficient construction of complex molecular architectures. Among the vast arsenal of available building blocks, 5-Chloro-2-iodotoluene has emerged as a particularly valuable and versatile synthon. Its unique substitution pattern, featuring a sterically accessible iodine atom for facile cross-coupling and a more robust chlorine atom for subsequent functionalization, offers a powerful handle for controlled, stepwise molecular elaboration. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and mechanistic insights, for researchers, scientists, and professionals in drug development.

The Strategic Advantage of Differential Halogen Reactivity

The synthetic utility of this compound is fundamentally rooted in the differential reactivity of its two halogen substituents in palladium-catalyzed cross-coupling reactions. The carbon-iodine bond is significantly weaker and more readily undergoes oxidative addition to a low-valent palladium center compared to the stronger carbon-chlorine bond. This reactivity difference allows for selective functionalization at the 2-position, leaving the chlorine at the 5-position intact for subsequent transformations. This inherent chemoselectivity is a cornerstone of its application in the synthesis of complex, multi-substituted aromatic compounds.

I. Palladium-Catalyzed Cross-Coupling Reactions: A Gateway to Molecular Diversity

This compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds with high efficiency and selectivity.

A. Suzuki-Miyaura Coupling: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds between an organohalide and an organoboron compound.[1] The higher reactivity of the C-I bond in this compound allows for selective coupling with a wide range of arylboronic acids.

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[2] The choice of a palladium(0) precatalyst, such as Pd(PPh₃)₄, and a suitable base, like potassium carbonate, is crucial. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[3] The use of bulky, electron-rich phosphine ligands can enhance the rate of both oxidative addition and reductive elimination, particularly with sterically hindered substrates.[4][5]

Protocol 1: Suzuki-Miyaura Coupling of this compound with 4-Methoxyphenylboronic Acid

Objective: To synthesize 5-chloro-2-(4-methoxyphenyl)toluene.

Materials:

  • This compound

  • 4-Methoxyphenylboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).

  • Add Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add degassed toluene (10 mL) and water (2 mL) via syringe.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired product.

Data Summary Table:

EntryArylboronic Acid PartnerCatalyst Loading (mol%)BaseSolvent SystemTemp (°C)Time (h)Yield (%)
14-Methoxyphenylboronic acid3K₂CO₃Toluene/H₂O9012>90
2Phenylboronic acid3K₂CO₃Toluene/H₂O9012>95
34-Acetylphenylboronic acid3K₂CO₃Toluene/H₂O9016~85

Experimental Workflow for Suzuki-Miyaura Coupling

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Add this compound, Arylboronic acid, K₂CO₃, and Pd(PPh₃)₄ to flask inert Establish Inert Atmosphere (Ar/N₂) reagents->inert solvent Add Degassed Toluene/H₂O inert->solvent heat Heat to 90 °C with Vigorous Stirring solvent->heat monitor Monitor by TLC heat->monitor cool Cool to RT & Dilute monitor->cool extract Aqueous Wash & Brine cool->extract dry Dry over Na₂SO₄ & Concentrate extract->dry purify Flash Column Chromatography dry->purify product Isolated Product purify->product

Caption: Step-by-step workflow for Suzuki-Miyaura coupling.

B. Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful means of installing alkynyl groups onto aromatic rings, a key transformation in the synthesis of natural products, pharmaceuticals, and organic materials.[6][7] this compound readily participates in this reaction with terminal alkynes.

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[6] The palladium catalyst facilitates the oxidative addition of the aryl iodide, while the copper(I) co-catalyst activates the terminal alkyne by forming a copper acetylide intermediate. An amine base, such as triethylamine, is used both to neutralize the HI byproduct and to act as a solvent. The use of a phosphine ligand like triphenylphosphine stabilizes the palladium catalyst.

Protocol 2: Sonogashira Coupling of this compound with Phenylacetylene

Objective: To synthesize 1-chloro-4-methyl-2-(phenylethynyl)benzene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk flask, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%), and copper(I) iodide (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous THF (10 mL) and triethylamine (5 mL) via syringe.

  • Add phenylacetylene (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction mixture at room temperature for 8 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride solution (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane) to afford the desired product.

Data Summary Table:

EntryTerminal AlkynePd Catalyst (mol%)Cu(I) Source (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylacetylene24Et₃NTHFRT8>90
21-Hexyne24Et₃NTHFRT8~85
3(Trimethylsilyl)acetylene24Et₃NTHFRT6>95
C. Heck Reaction: Formation of Substituted Alkenes

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene.[1] this compound can be effectively coupled with various alkenes to generate substituted styrenes and other vinylated aromatics.

The Heck reaction mechanism involves the oxidative addition of the aryl halide to a palladium(0) catalyst, followed by migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination to release the product and regenerate the palladium catalyst.[8] A base, such as triethylamine or sodium acetate, is required to neutralize the hydrogen halide formed during the reaction. The choice of ligand can influence the regioselectivity and efficiency of the reaction.

Protocol 3: Heck Reaction of this compound with Styrene

Objective: To synthesize (E)-1-(5-chloro-2-methylphenyl)-2-phenylethene.

Materials:

  • This compound

  • Styrene

  • Palladium(II) acetate [Pd(OAc)₂]

  • Tri(o-tolyl)phosphine [P(o-tol)₃]

  • Triethylamine (Et₃N)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), and tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF (5 mL), triethylamine (1.5 mmol), and styrene (1.2 mmol) via syringe.

  • Seal the tube and heat the reaction mixture to 100 °C for 16 hours.

  • Monitor the reaction progress by GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with water (20 mL).

  • Extract the mixture with diethyl ether (3 x 15 mL).

  • Wash the combined organic layers with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane) to afford the desired product.

Data Summary Table:

EntryAlkene PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1StyrenePd(OAc)₂ / P(o-tol)₃Et₃NDMF10016~80
2n-Butyl acrylatePd(OAc)₂ / PPh₃NaOAcDMF10024~75
3AcrylonitrilePd(OAc)₂ / PPh₃Et₃NAcetonitrile8012~88
D. Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides and primary or secondary amines.[9] this compound serves as an excellent electrophile in this transformation.

This reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, amine coordination and deprotonation to form a palladium-amido complex, and reductive elimination to furnish the C-N bond.[9] The choice of a bulky, electron-rich phosphine ligand is critical for the success of this reaction, as it promotes both the oxidative addition and the final reductive elimination step. A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required to deprotonate the amine.

Protocol 4: Buchwald-Hartwig Amination of this compound with Morpholine

Objective: To synthesize 4-(5-chloro-2-methylphenyl)morpholine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.01 mmol, 1 mol% Pd), XPhos (0.03 mmol, 3 mol%), and sodium tert-butoxide (1.4 mmol).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous toluene (5 mL).

  • Add this compound (1.0 mmol) followed by morpholine (1.2 mmol).

  • Seal the tube and heat the reaction mixture to 100 °C for 12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Wash the filtrate with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (eluent: hexane/ethyl acetate gradient) to yield the desired product.

Data Summary Table:

EntryAmine PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10012>90
2AnilinePd₂(dba)₃ / XPhosNaOtBuToluene10018~85
3BenzylaminePd₂(dba)₃ / XPhosNaOtBuToluene10016~88

Catalytic Cycle of Buchwald-Hartwig Amination

G pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd2_complex L₂Pd(II)(Ar)(I) oxidative_addition->pd2_complex amine_coordination Amine Coordination pd2_complex->amine_coordination + HNR¹R² amine_complex [L₂Pd(II)(Ar)(HNR¹R²)]⁺I⁻ amine_coordination->amine_complex deprotonation Deprotonation (-HBase⁺I⁻) amine_complex->deprotonation + Base amido_complex L₂Pd(II)(Ar)(NR¹R²) deprotonation->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-NR¹R² reductive_elimination->product

Caption: Key steps in the Buchwald-Hartwig amination catalytic cycle.

II. Synthesis of Heterocyclic Compounds: Building Complexity

This compound is a valuable precursor for the synthesis of various heterocyclic compounds, which are ubiquitous in pharmaceuticals and natural products.[10] The ortho-methyl and iodo substituents can be exploited in cyclization reactions to construct fused ring systems.

A. Synthesis of Benzothiophenes

Benzothiophenes are an important class of sulfur-containing heterocycles with diverse biological activities.[11] A common strategy for their synthesis involves the coupling of an ortho-iodoaryl compound with a sulfur source, followed by intramolecular cyclization.

Protocol 5: Synthesis of 5-Chloro-3-phenylbenzo[b]thiophene

Objective: To synthesize 5-chloro-3-phenylbenzo[b]thiophene via a domino Sonogashira coupling and intramolecular cyclization.

Materials:

  • This compound

  • Phenylacetylene

  • Sodium sulfide nonahydrate (Na₂S·9H₂O)

  • Palladium(II) acetate [Pd(OAc)₂]

  • 1,3-Bis(diphenylphosphino)propane (dppp)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a sealed tube, add this compound (1.0 mmol), sodium sulfide nonahydrate (1.2 mmol), palladium(II) acetate (0.05 mmol, 5 mol%), and dppp (0.1 mmol, 10 mol%).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen).

  • Add anhydrous DMF (5 mL) and phenylacetylene (1.1 mmol).

  • Seal the tube and heat the reaction mixture to 120 °C for 24 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, cool the reaction to room temperature and pour into water (50 mL).

  • Extract with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography to afford the desired benzothiophene derivative.

III. Applications in Pharmaceutical and Materials Science

The functionalized toluene derivatives synthesized from this compound are valuable intermediates in the development of active pharmaceutical ingredients (APIs) and advanced organic materials.[12][13] For instance, substituted biaryls are common structural motifs in nonsteroidal anti-inflammatory drugs (NSAIDs).[13] The alkynylated and vinylated products can serve as monomers for the synthesis of conjugated polymers with applications in organic electronics.[12]

The strategic application of this compound, leveraging its differential halogen reactivity, provides a robust and versatile platform for the efficient synthesis of a wide array of complex organic molecules. The protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the art and science of chemical synthesis.

References

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  • Kumar, Y.; Ila, H. Synthesis of Substituted Benzo[b]thiophenes via Base-Promoted Domino Condensation-Intramolecular C-S Bond Formation. Org. Lett.2021 , 23 (5), 1698–1702. [Link]

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  • Wikipedia. Buchwald–Hartwig amination. [Link]

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  • Chen, Y.; et al. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. STAR Protocols2021 , 2 (3), 100732. [Link]

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  • ResearchGate. Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings. [Link]

  • ResearchGate. The Suzuki coupling reactions of aryl bromides with phenylboronic acid. [Link]

  • Asiri, A. M.; et al. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Eur. J. Med. Chem.2019 , 177, 333-367. [Link]

  • Rao, M. L. N.; et al. Synthesis of Alkynyl Ketones by Sonogashira Cross-Coupling of Acyl Chlorides with Terminal Alkynes Mediated by Palladium Catalysts Deposited over Donor-Functionalized Silica Gel. Molecules2019 , 24 (12), 2291. [Link]

  • Tardiff, B. J.; et al. Rational and Predictable Chemoselective Synthesis of Oligoamines via Buchwald-Hartwig Amination of (Hetero)Aryl Chlorides Employing Mor-DalPhos. J. Org. Chem.2012 , 77 (2), 1056-1071. [Link]

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  • ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Link]

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  • Reddy, T. R.; et al. Synthesis of heterocycles via Pd-ligand controlled cyclization of 2-chloro-N-(2-vinyl)aniline: preparation of carbazoles, indoles, dibenzazepines, and acridines. Org. Lett.2011 , 13 (19), 5224-5227. [Link]

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Application Notes & Protocols: 5-Chloro-2-iodotoluene as a Versatile Building Block in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic application of 5-Chloro-2-iodotoluene (CAS No: 23399-70-4) in the synthesis of complex pharmaceutical intermediates. We explore its unique reactivity profile, focusing on palladium-catalyzed cross-coupling reactions, and provide validated, step-by-step protocols for key transformations.

Introduction: The Strategic Advantage of Ortho-Iodo, Meta-Chloro Substitution

This compound is a halogenated aromatic compound whose value in medicinal chemistry is derived from the differential reactivity of its two halogen substituents.[1] The carbon-iodine (C-I) bond is significantly weaker and more susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine (C-Cl) bond. This reactivity differential is the cornerstone of its utility, enabling chemists to perform selective, sequential cross-coupling reactions.

This inherent functionality allows for the precise and controlled introduction of diverse molecular fragments, a critical requirement in the construction of the complex scaffolds found in modern active pharmaceutical ingredients (APIs).[2][] The methyl group also provides a steric and electronic handle that can influence reaction kinetics and the ultimate biological activity of the target molecule. This guide will detail the practical application of this versatile building block.

Physicochemical & Safety Profile

A thorough understanding of the reagent's properties is paramount for safe handling and optimal reaction design.

PropertyValueSource(s)
CAS Number 23399-70-4[4][5]
Molecular Formula C₇H₆ClI[5]
Molecular Weight 252.48 g/mol [4]
Boiling Point 120-122 °C at 15 mmHg[4][6]
Density ~1.8 g/cm³[6][7]
Appearance Colorless to pale yellow liquid[8]
Purity Typically ≥97%[4]
Primary Hazards Skin Irritant, Serious Eye Irritant, May cause respiratory irritation[4][6][9]
GHS Hazard Statements H315, H319, H335[7][9]

Core Application: Palladium-Catalyzed Cross-Coupling Reactions

The primary application of this compound is in palladium-catalyzed reactions that form new carbon-carbon and carbon-nitrogen bonds. The chemoselectivity for the C-I bond allows the C-Cl bond to be reserved for a subsequent, often more forcing, coupling step if required.

logical_workflow A This compound (Starting Material) B Pd-Catalyzed Cross-Coupling (Selective at C-I bond) A->B Suzuki / Sonogashira / Buchwald-Hartwig C Intermediate 1 (4-Chloro-2-substituted toluene) B->C D Optional Second Cross-Coupling (At C-Cl bond) C->D Harsher Conditions E Complex Pharmaceutical Scaffold C->E Final Product D->E

Caption: Sequential functionalization workflow for this compound.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds

The Suzuki-Miyaura reaction is one of the most powerful and widely used methods for constructing C(sp²)-C(sp²) bonds, a motif prevalent in many pharmaceuticals.[10] The reaction couples the aryl iodide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[11][12]

Causality of Protocol Choices:

  • Catalyst: A Pd(0) species is the active catalyst. Using a stable Pd(II) precatalyst like Pd(dppf)Cl₂ is common, as it is reduced in situ to Pd(0). Ligands like dppf stabilize the palladium center and facilitate the catalytic cycle.

  • Base: A base (e.g., K₃PO₄, K₂CO₃) is essential for activating the boronic acid. It forms a more nucleophilic boronate species, which is necessary for the transmetalation step to occur efficiently.[13]

  • Solvent System: A mixture of an organic solvent (like 1,4-dioxane or toluene) and water is often used. Water helps dissolve the inorganic base, while the organic solvent solubilizes the organic reactants and the catalyst.

Experimental Protocol: Synthesis of 4-Chloro-2-(phenyl)toluene

  • Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 mmol, 252.5 mg), phenylboronic acid (1.2 mmol, 146 mg), and potassium phosphate (K₃PO₄, 3.0 mmol, 637 mg).

  • Catalyst Addition: Add the palladium catalyst, such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 mmol, 22 mg).

  • Solvent Degassing: Add 1,4-dioxane (8 mL) and water (2 mL). The mixture must be thoroughly degassed by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.

  • Reaction: Heat the mixture to 80-90 °C under an inert atmosphere and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, wash with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the final product.

suzuki_cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants cluster_products pd0 Pd(0)L₂ pd2_complex Ar-Pd(II)L₂-I pd0->pd2_complex Oxidative Addition (Ar-I) transmetalation_complex Ar-Pd(II)L₂-Ar' pd2_complex->transmetalation_complex Transmetalation (Ar'-B(OH)₂) transmetalation_complex->pd0 Reductive Elimination product_complex Ar-Ar' ArI This compound ArBOH2 Ar'-B(OH)₂ + Base ArAr Product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling is the premier method for forming a bond between an aryl halide and a terminal alkyne, creating arylalkynes that are valuable intermediates in drug synthesis.[14][15] The reaction is co-catalyzed by palladium and copper(I) salts.[16]

Causality of Protocol Choices:

  • Dual Catalysis: The palladium catalyst performs the main cross-coupling cycle. The copper(I) iodide co-catalyst reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is crucial as it readily undergoes transmetalation with the palladium(II) complex.[16][17]

  • Amine Base: An amine, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), serves a dual purpose: it acts as the base to deprotonate the terminal alkyne and also serves as a solvent or co-solvent.[17]

  • Ligands: Phosphine ligands (e.g., PPh₃) are used to stabilize the palladium catalyst and enhance its reactivity.

Experimental Protocol: Synthesis of 1-(4-Chloro-2-methylphenyl)-2-phenylethyne

  • Inert Atmosphere: To a Schlenk flask, add this compound (1.0 mmol, 252.5 mg), copper(I) iodide (CuI, 0.05 mmol, 9.5 mg), and a palladium catalyst like Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂, 0.025 mmol, 17.5 mg).

  • Reagent Addition: Add degassed solvent, such as tetrahydrofuran (THF, 10 mL), followed by phenylacetylene (1.1 mmol, 112 mg, 121 µL).

  • Base Addition: Finally, add degassed triethylamine (Et₃N, 3.0 mmol, 304 mg, 416 µL).

  • Reaction: Stir the mixture at room temperature or slightly elevated temperature (e.g., 40-50 °C) under an inert atmosphere until the starting material is consumed (typically 2-8 hours), as monitored by TLC.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product via flash column chromatography.

Buchwald-Hartwig Amination: Forging C-N Bonds

The Buchwald-Hartwig amination is a transformative reaction that enables the formation of carbon-nitrogen bonds, a critical step in synthesizing countless pharmaceuticals containing arylamine structures.[18][19] It involves the palladium-catalyzed coupling of an aryl halide with a primary or secondary amine.[20]

Causality of Protocol Choices:

  • Bulky Ligands: This reaction is highly dependent on the choice of ligand. Sterically hindered, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are essential.[21] These ligands promote the crucial, often rate-limiting, reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.

  • Strong, Non-Nucleophilic Base: A strong base like sodium tert-butoxide (NaOtBu) or potassium phosphate (K₃PO₄) is required to deprotonate the amine (or form the active amide), making it sufficiently nucleophilic to participate in the catalytic cycle. The base must be non-nucleophilic to avoid competing side reactions.

  • Anhydrous Conditions: The reaction is often sensitive to moisture, which can hydrolyze the active catalyst and base. Therefore, anhydrous solvents and inert atmosphere techniques are critical for success.

Experimental Protocol: Synthesis of 4-Chloro-N,N-diethyl-2-methylaniline

  • Inert Atmosphere: In a glovebox or using Schlenk technique, add sodium tert-butoxide (NaOtBu, 1.4 mmol, 135 mg) to a flame-dried flask.

  • Catalyst Pre-formation (Optional but Recommended): In the same flask, add the palladium precursor (e.g., Pd₂(dba)₃, 0.015 mmol, 13.7 mg) and a biaryl phosphine ligand (e.g., XPhos, 0.036 mmol, 17.2 mg). Add anhydrous toluene (5 mL). Stir for 10 minutes at room temperature to form the active catalyst complex.

  • Reagent Addition: Add this compound (1.0 mmol, 252.5 mg) followed by diethylamine (1.2 mmol, 88 mg, 124 µL).

  • Reaction: Seal the vessel and heat the mixture to 100-110 °C for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Carefully quench with water and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography to isolate the arylamine product.

Summary of Reaction Conditions

The following table provides a comparative overview of typical conditions for the key transformations discussed.

ReactionCatalyst System (mol%)Base (equiv.)SolventTypical Temp.
Suzuki-Miyaura Pd(dppf)Cl₂ (1-3%)K₃PO₄ or K₂CO₃ (2-3)Dioxane/H₂O, Toluene80-100 °C
Sonogashira PdCl₂(PPh₃)₂ (1-3%), CuI (2-5%)Et₃N or DIPEA (2-3)THF, DMFRT - 60 °C
Buchwald-Hartwig Pd₂(dba)₃ (1-2%) + Ligand (2-4%)NaOtBu or K₃PO₄ (1.2-2)Toluene, Dioxane90-110 °C

Conclusion

This compound stands out as a strategically valuable building block for pharmaceutical synthesis. Its well-defined chemoselectivity enables robust and predictable installation of aryl, alkynyl, and amino functionalities through modern palladium-catalyzed cross-coupling reactions. The protocols outlined in this guide provide a solid foundation for researchers to leverage this reagent in the efficient construction of complex molecular architectures, accelerating the drug discovery and development pipeline.[][22]

References

  • Fisher Scientific. Chemical Label: this compound. [Link]

  • LookChem. 2-Iodo-5-bromotoluene. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. The Role of Methyl 5-Chloro-2-Iodobenzoate in Advancing Chemical Synthesis and Product Development. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Exploring the Applications of Methyl 5-Chloro-2-Iodobenzoate in Diverse Chemical Fields. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. 5-Chloro-2-iodobenzoic Acid: Synthesis Applications and Sourcing from China. [Link]

  • Beilstein Journal of Organic Chemistry. Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Sumitomo Chemical. Synthesis of Pharmaceutical Intermediates Aiming at Construction of Optically Active Tertiary Alcohols as a Key Technology. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Leah4sci. Sonogashira Coupling Reaction. [Link]

  • The Organic Chemistry Tutor. Sonogashira coupling. [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. [Link]

  • The Organic Chemistry Tutor. Buchwald-Hartwig coupling. [Link]

  • University of Illinois. Biocatalysis for the synthesis of pharmaceuticals and pharmaceutical intermediates. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • The Chemist's Cookbook. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • National Institutes of Health. A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. [Link]

  • MDPI. Mechanochemical Synthesis Method for Drugs Used in the Treatment of CNS Diseases under PTC Conditions. [Link]

  • University of Groningen. The Buchwald–Hartwig Amination After 25 Years. [Link]

  • ChemOrgChem. Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. [Link]

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Introduction: Strategic C-C Bond Formation Using a Dihalogenated Building Block

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Suzuki-Miyaura Coupling with 5-Chloro-2-iodotoluene

In the landscape of medicinal chemistry and materials science, the synthesis of substituted biphenyls and related biaryl structures remains a cornerstone of molecular construction.[1][2] The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, celebrated for its mild reaction conditions, broad functional group tolerance, and the use of generally stable and less toxic organoboron reagents.[3][4] This guide focuses on the strategic application of this compound, a versatile dihalogenated aromatic building block, in Suzuki coupling reactions.

The distinct reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds is the lynchpin of this substrate's utility. The C-I bond is significantly more susceptible to oxidative addition by a palladium(0) catalyst than the more robust C-Cl bond.[5][6] This inherent chemoselectivity allows for the precise, stepwise functionalization of the aromatic ring, enabling the synthesis of complex, multi-substituted molecules. This document serves as a comprehensive technical guide for researchers, providing in-depth mechanistic insights, validated experimental protocols, and troubleshooting strategies for leveraging this compound in Suzuki-Miyaura cross-coupling.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[3][7] Understanding these steps is critical for rational optimization and troubleshooting.

  • Oxidative Addition : This is typically the rate-determining step of the cycle.[3] The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile. For this compound, the significantly lower bond dissociation energy of the C-I bond ensures a highly selective oxidative addition at this position, leaving the C-Cl bond intact for potential subsequent transformations.[5]

  • Transmetalation : This step involves the transfer of the organic group from the organoboron species (e.g., a boronic acid) to the Pd(II) center. This process requires activation by a base.[8][9] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, or it can react with the Pd(II)-halide complex to form a more reactive Pd(II)-hydroxide or -alkoxide species, facilitating the ligand exchange.[9][10]

  • Reductive Elimination : In the final step, the two organic moieties on the Pd(II) complex couple, forming the new C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which then re-enters the catalytic cycle.[5][7]

Suzuki_Catalytic_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Ar-Pd(II)(I)L₂ Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)(Ar')L₂ OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination prod Product (Ar-Ar') Transmetal->prod sub1 This compound (Ar-I) sub1->OxAdd sub2 Ar'-B(OH)₂ + Base sub2->Transmetal

Caption: The Suzuki-Miyaura Catalytic Cycle for this compound.

Experimental Protocols and Methodology

This section provides a reliable, step-by-step protocol for the selective Suzuki coupling at the iodo-position of this compound.

Protocol: Selective Coupling with Phenylboronic Acid

Materials:

  • This compound (1.0 mmol, 254.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.025 mmol, 29 mg, 2.5 mol%)

  • Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • 1,4-Dioxane (4 mL, anhydrous)

  • Deionized Water (1 mL)

Procedure:

  • Reaction Setup : To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, phenylboronic acid, potassium carbonate, and Pd(PPh₃)₄.

  • Inert Atmosphere : Seal the flask with a septum. Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition : Under the inert atmosphere, add the anhydrous 1,4-dioxane and deionized water via syringe. The mixture should be a suspension.[11]

  • Reaction : Place the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously.

  • Monitoring : Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), checking for the consumption of the this compound starting material. Reactions are typically complete within 4-12 hours.

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

  • Extraction : Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification : Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-chloro-2-methyl-1,1'-biphenyl.[7][12]

Data Summary and Optimization

The choice of catalyst, base, and solvent can significantly impact reaction efficiency, particularly with challenging substrates.[10][13] While the protocol above is robust, optimization may be required for different boronic acids.

Parameter Condition A (Standard) Condition B (For Hindered Substrates) Condition C (Aqueous/Green) Rationale & Causality
Catalyst Pd(PPh₃)₄ (2-5 mol%)Pd₂(dba)₃ + SPhos (1-2 mol%)[Pd(IPr)(cin)Cl] (0.5-1 mol%)Pd(PPh₃)₄ is a classic, reliable catalyst. For sterically hindered substrates, bulky, electron-rich phosphine ligands (like SPhos) or N-heterocyclic carbene (NHC) ligands (like IPr) accelerate reductive elimination and are more stable.[8][13][14]
Base K₂CO₃ (2 equiv.)K₃PO₄ or Cs₂CO₃ (2 equiv.)K₂CO₃ (1.1 equiv.)K₂CO₃ is a cost-effective choice. Stronger, more soluble bases like K₃PO₄ and Cs₂CO₃ can be more effective for less reactive boronic acids or hindered substrates by more efficiently forming the active boronate species.[5][10]
Solvent Dioxane/H₂O (4:1)Toluene or 2-MeTHF/H₂O (10:1)Ethanol/H₂O (1:1)Dioxane and THF are common ethereal solvents.[15] Toluene can be useful for higher temperatures. Greener solvent systems like ethanol/water are increasingly being explored.[10][16]
Temperature 90 - 100 °C100 - 110 °C80 °CHigher temperatures increase reaction rates but can also lead to catalyst decomposition or side reactions like protodeboronation.[15]

Troubleshooting and Advanced Considerations

Even with a robust protocol, challenges can arise. A systematic approach to troubleshooting is key to success.

Troubleshooting_Workflow Figure 2: Workflow for Suzuki Coupling Optimization start Start: Initial Reaction Conditions monitor Monitor Reaction (TLC/LC-MS) start->monitor check Is Starting Material Consumed? monitor->check workup Workup & Purify Product check->workup Yes troubleshoot_hub Analyze Problem check->troubleshoot_hub No low_conversion Low Conversion troubleshoot_hub->low_conversion side_products Side Products Observed (e.g., Homocoupling, Protodeboronation) troubleshoot_hub->side_products solution1 Increase Temperature (e.g., 100°C -> 110°C) low_conversion->solution1 solution2 Screen Catalyst/Ligand (e.g., Use Buchwald Ligand) low_conversion->solution2 solution3 Screen Base/Solvent (e.g., K₂CO₃ -> K₃PO₄) low_conversion->solution3 side_products->solution3 solution4 Check Reagent Purity & Inert Atmosphere side_products->solution4

Caption: A logical workflow for optimizing and troubleshooting the reaction.

Common Issues & Solutions:

  • Low or No Conversion : This is often due to an inactive catalyst or insufficient reaction temperature. Ensure the inert atmosphere is rigorously maintained, as oxygen can deactivate the Pd(0) catalyst. Consider switching to a more active catalyst system, such as a palladacycle or a combination of a palladium precursor (e.g., Pd₂(dba)₃) with a bulky phosphine or NHC ligand.[4][17] Increasing the temperature may also drive the reaction to completion.

  • Homocoupling of Boronic Acid : The formation of a biaryl byproduct derived from the boronic acid (Ar'-Ar') can occur. This is often exacerbated by the presence of oxygen or the use of certain bases. Thoroughly degassing the solvent and maintaining a strict inert atmosphere is crucial. Sometimes, switching to a milder base like potassium phosphate (K₃PO₄) can mitigate this side reaction.[18]

  • Protodeboronation : This is the undesired cleavage of the C-B bond of the boronic acid, replacing it with a hydrogen atom. This side reaction is often promoted by high temperatures and prolonged reaction times in aqueous basic media. Using a less nucleophilic base or minimizing reaction time can help. Alternatively, using boronate esters (e.g., pinacol esters) instead of boronic acids can increase stability.[15]

  • Reaction at the Chloro- position : While highly unlikely under the conditions optimized for the C-I bond, some coupling at the C-Cl position could occur with very active catalyst systems or at very high temperatures. If this is observed, reducing the catalyst loading or reaction temperature is the first step. For selective C-Cl coupling, specialized catalysts are typically required.[17][19]

References

  • NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Braga, A. C., Morgon, N. H., Ujaque, G., & Maseras, F. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society. Retrieved from [Link]

  • BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction. Retrieved from [Link]

  • Organic Chemistry. (2020). Suzuki Cross-Coupling Mechanism. YouTube. Retrieved from [Link]

  • ACS Publications. (n.d.). Suzuki–Miyaura Coupling of Aryl Iodides, Bromides, and Chlorides Catalyzed by Bis(thiazole) Pincer Palladium Complexes. The Journal of Organic Chemistry. Retrieved from [Link]

  • PubMed. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. Retrieved from [Link]

  • Semantic Scholar. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Retrieved from [Link]

  • ResearchGate. (2021). What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core?. Retrieved from [Link]

  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of solvent on the Suzuki reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. Retrieved from [Link]

  • ACS Publications. (2020). Green Solvent Selection for Suzuki–Miyaura Coupling of Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Retrieved from [Link]

  • ACS Publications. (2025). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Retrieved from [Link]

  • ResearchGate. (2018). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Retrieved from [Link]

  • SpringerLink. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Nature. (n.d.). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). General Ullman cross-coupling reaction for the synthesis of biphenyl derivatives. Retrieved from [Link]

  • YouTube. (2018). The Suzuki reaction. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). Synthesis of new biphenyl-substituted quinoline derivatives, preliminary screening and docking studies. Retrieved from [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • NIH. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. Retrieved from [Link]

  • YouTube. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • DOI. (n.d.). Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds. Retrieved from [Link]

Sources

Application Note & Protocol: Selective Suzuki-Miyaura Coupling of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic C-C Bond Formation via Chemoselective Coupling

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with high efficiency and exceptional functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples organoboron compounds with organic halides or pseudohalides, is indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]

This guide focuses on a specific and synthetically valuable substrate: 5-Chloro-2-iodotoluene. This molecule presents a classic chemoselectivity challenge, possessing two different halogen atoms on the same aromatic ring. The significant difference in the reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds allows for a highly selective reaction. The C-I bond is considerably more susceptible to palladium-catalyzed oxidative addition, the rate-determining step in many cross-coupling reactions.[1][5] This reactivity differential (R-I > R-Br >> R-Cl) enables the selective functionalization at the 2-position, leaving the C-Cl bond at the 5-position intact for subsequent downstream transformations.

This application note provides a robust, field-proven protocol for the selective Suzuki coupling at the C-I position of this compound, explains the mechanistic rationale behind the procedural choices, and offers guidance for optimization and troubleshooting.

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[6][7] Understanding this cycle is critical for rational troubleshooting and optimization. The three key steps are: Oxidative Addition, Transmetalation, and Reductive Elimination.[2][8]

  • Oxidative Addition: The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (this compound). This is typically the rate-limiting step and is significantly faster for the weaker C-I bond than the C-Cl bond, forming a Pd(II) intermediate.[2]

  • Transmetalation: The organic moiety from the activated organoboron species (the boronate) is transferred to the palladium center, displacing the halide. This step requires a base to activate the boronic acid, forming a more nucleophilic boronate anion (R-B(OH)3-), which facilitates the transfer.[9][10][11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are expelled from the coordination sphere, forming the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[6][12]

Suzuki_Coupling_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reagents pd0 Pd(0)L₂ (Active Catalyst) oa_complex R¹-Pd(II)L₂-I (Oxidative Addition Complex) pd0->oa_complex Oxidative Addition + R¹-I trans_complex R¹-Pd(II)L₂-R² (Di-organopalladium Complex) oa_complex->trans_complex Transmetalation + R²-B(OH)₂ / Base trans_complex->pd0 Reductive Elimination product_out trans_complex->product_out Product (R¹-R²) product 2-Aryl-5-chlorotoluene (R¹-R²) r1i This compound (R¹-I) r2b Ar-B(OH)₂ (R²-Boronic Acid) base Base (e.g., K₂CO₃)

Sources

Application Notes and Protocols for the Chemoselective Sonogashira Coupling of 5-Chloro-2-iodotoluene with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile transformation in modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1] Developed by Kenkichi Sonogashira in 1975, this palladium- and copper-cocatalyzed reaction has become an indispensable tool in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the successful execution of the Sonogashira coupling, with a specific focus on the chemoselective alkynylation of 5-Chloro-2-iodotoluene.

The presence of two different halogen atoms on the aromatic ring of this compound presents a unique opportunity for selective functionalization. The well-established reactivity trend of aryl halides in palladium-catalyzed cross-coupling reactions (I > Br > Cl > F) allows for the preferential coupling at the more reactive carbon-iodine bond, leaving the carbon-chlorine bond intact for subsequent transformations. This chemoselectivity is a key strategic element in the construction of complex molecular architectures, allowing for a stepwise and controlled introduction of different substituents.

This guide will delve into the mechanistic underpinnings of the Sonogashira coupling, provide detailed, field-proven protocols for the reaction of this compound with various terminal alkynes, and offer insights into reaction optimization and troubleshooting.

Reaction Principle and Mechanism

The Sonogashira coupling proceeds via a dual catalytic cycle involving a palladium catalyst and a copper(I) co-catalyst. The generally accepted mechanism consists of two interconnected cycles:

  • The Palladium Cycle: The active Pd(0) species undergoes oxidative addition to the aryl iodide, forming a Pd(II)-aryl intermediate.

  • The Copper Cycle: The terminal alkyne is deprotonated by a base and reacts with a copper(I) salt to form a copper(I) acetylide.

  • Transmetalation: The copper acetylide transfers the alkyne moiety to the Pd(II)-aryl complex.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired aryl-alkyne product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.

An amine base is crucial for the reaction, serving to deprotonate the terminal alkyne and to neutralize the hydrogen halide byproduct generated during the reaction.

Visualization of the Catalytic Cycle

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle pd0 Pd(0)L_n pd_complex Ar-Pd(II)-I(L_n) pd0->pd_complex Oxidative Addition (Ar-I) alkynyl_pd_complex Ar-Pd(II)-C≡CR(L_n) pd_complex->alkynyl_pd_complex Transmetalation alkynyl_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkynyl_pd_complex->product Product Formation cu_acetylide Cu-C≡CR alkyne H-C≡CR alkyne->cu_acetylide [Cu(I)], Base base Base

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocols

The following protocols provide a starting point for the Sonogashira coupling of this compound with terminal alkynes. Optimization of reaction conditions may be necessary for specific substrates to achieve maximum yield and purity.

Protocol 1: Standard Sonogashira Coupling of this compound with Phenylacetylene

This protocol describes a standard procedure using a palladium/copper co-catalyst system.

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • Phenylacetylene (1.2 mmol, 1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (TEA) (3.0 mmol, 3.0 eq)

  • Anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask, condenser)

Procedure:

  • To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

  • Add the anhydrous solvent (THF or DMF, 5 mL) and triethylamine (3.0 mmol) via syringe.

  • Stir the mixture at room temperature for 10-15 minutes until the solids have dissolved.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture via syringe.

  • Heat the reaction mixture to 50-60 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the catalyst residues, washing the pad with a small amount of the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Copper-Free Sonogashira Coupling of this compound with 1-Octyne

This protocol is advantageous for substrates that are sensitive to copper salts or to avoid the potential for alkyne homocoupling (Glaser coupling).

Materials:

  • This compound (1.0 mmol, 1.0 eq)

  • 1-Octyne (1.5 mmol, 1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 mmol, 1 mol% Pd)

  • Triphenylphosphine (PPh₃) (0.04 mmol, 4 mol%)

  • Diisopropylethylamine (DIPEA) (3.0 mmol, 3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) (5 mL)

  • Argon or Nitrogen gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine Pd₂(dba)₃ (0.01 mmol) and PPh₃ (0.04 mmol).

  • Add anhydrous DMF (3 mL) and stir at room temperature until the catalyst is fully dissolved.

  • In a separate flask, dissolve this compound (1.0 mmol) in anhydrous DMF (2 mL).

  • Transfer the solution of this compound to the catalyst mixture.

  • Add DIPEA (3.0 mmol) and 1-octyne (1.5 mmol) to the reaction mixture.

  • Heat the reaction to 80-100 °C and monitor its progress by TLC or GC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with water and extract with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography.

Experimental Workflow Diagram

Sonogashira_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Aryl Halide, Catalysts, and Base setup->reagents solvent Add Anhydrous Solvent reagents->solvent alkyne Add Terminal Alkyne solvent->alkyne reaction Heat and Monitor (TLC/GC-MS) alkyne->reaction workup Work-up (Filtration/Extraction) reaction->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General experimental workflow for the Sonogashira coupling.

Data Presentation: Reaction Parameters and Expected Outcomes

The following table summarizes typical reaction conditions for the Sonogashira coupling of this compound with various terminal alkynes, along with expected product structures. Yields are generally moderate to excellent but can vary depending on the specific alkyne and reaction conditions.

EntryTerminal AlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Expected Product
1PhenylacetylenePdCl₂(PPh₃)₂ / CuITEATHF6065-Chloro-2-(phenylethynyl)-1-methylbenzene
21-OctynePd₂(dba)₃ / PPh₃DIPEADMF9085-Chloro-1-methyl-2-(oct-1-yn-1-yl)benzene
3TrimethylsilylacetylenePdCl₂(PPh₃)₂ / CuITEATHF504(4-Chloro-2-methylphenyl)ethynyl)trimethylsilane
4Propargyl alcoholPdCl₂(PPh₃)₂ / CuITEADMF70123-(4-Chloro-2-methylphenyl)prop-2-yn-1-ol

Troubleshooting and Optimization

Low or No Yield:

  • Ensure Anhydrous Conditions: Moisture can deactivate the catalysts. Use anhydrous solvents and dry glassware.

  • Oxygen-Free Environment: Thoroughly degas the reaction mixture to prevent oxidative decomposition of the catalyst and alkyne homocoupling.

  • Reagent Quality: Use high-purity catalysts, bases, and solvents. Old or impure reagents can significantly hinder the reaction.

  • Increase Temperature or Time: If the starting material is not fully consumed, consider increasing the reaction temperature or extending the reaction time.

Formation of Side Products:

  • Glaser Coupling: Homocoupling of the terminal alkyne can be minimized by maintaining a strictly inert atmosphere and using the appropriate stoichiometry of the copper catalyst. In persistent cases, a copper-free protocol should be employed.

  • Dehalogenation: In some cases, reduction of the aryl halide can occur. This can sometimes be suppressed by using a different palladium source or ligand.

Conclusion

The Sonogashira coupling of this compound offers a reliable and chemoselective method for the synthesis of 2-alkynyl-5-chlorotoluene derivatives. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for precise control over the reaction, making it a valuable tool for the synthesis of complex molecules in pharmaceutical and materials science research. The protocols and insights provided in this application note serve as a comprehensive guide for researchers to successfully implement and optimize this important transformation in their synthetic endeavors.

References

  • Sonogashira, K., Tohda, Y., & Hagihara, N. (1975). A convenient synthesis of acetylenes: catalytic substitutions of acetylenic hydrogen with bromoalkenes, iodoarenes and bromopyridines. Tetrahedron Letters, 16(50), 4467-4470. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Liang, Y., Xie, Y. X., & Li, J. H. (2006). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions. The Journal of Organic Chemistry, 71(1), 379-381. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. [Link]

  • Wikipedia. Sonogashira coupling. [Link]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009-3066. [Link]

  • Doucet, H., & Hierso, J. C. (2007). Palladium-based catalytic systems for the synthesis of conjugated enynes by Sonogashira reactions and related alkynylations. Angewandte Chemie International Edition, 46(6), 834-871. [Link]

  • Tykwinski, R. R. (2003). Evolution of the Sonogashira coupling reaction. Angewandte Chemie International Edition, 42(14), 1566-1568. [Link]

  • Rossi, R., Carpita, A., & Bellina, F. (1995). Palladium- and/or copper-mediated cross-coupling reactions between 1-alkynes and vinyl, aryl, 1-alkynyl, 1,2-propadienyl, and related halides or pseudohalides. A review. Organic Preparations and Procedures International, 27(2), 127-160. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

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Application Notes and Protocols for Heck Coupling Reactions Involving 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic C-C Bond Formation with Differentiated Aryl Halides

The Mizoroki-Heck reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds through the palladium-catalyzed coupling of an unsaturated halide with an alkene.[1][2] This powerful transformation has become indispensable in the synthesis of complex organic molecules, including pharmaceuticals, natural products, and advanced materials.[3][4] A key advantage of the Heck reaction is its tolerance for a wide array of functional groups, allowing for its application in intricate synthetic routes.[2][5]

This guide focuses on the application of the Heck reaction with a particularly strategic substrate: 5-Chloro-2-iodotoluene. This molecule features two different halogen atoms on the same aromatic ring, offering the potential for selective, sequential cross-coupling reactions. The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds under typical Heck conditions allows for the selective activation of the C-I bond.[6][7] This inherent chemoselectivity makes this compound an invaluable building block for the synthesis of complex, multi-substituted aromatic compounds, allowing the chloro-substituent to be retained for subsequent transformations.

This document provides a detailed exploration of the mechanistic underpinnings, practical considerations, and a step-by-step protocol for performing a Heck coupling reaction with this compound.

The Catalytic Cycle: A Mechanistic Deep Dive

The widely accepted mechanism for the Heck reaction proceeds through a Pd(0)/Pd(II) catalytic cycle.[6][8] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions. The process can be broken down into four key steps: oxidative addition, migratory insertion, β-hydride elimination, and reductive elimination/catalyst regeneration.

  • Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl halide to a low-valent Pd(0) complex.[6][9] This is often the rate-determining step, and the reactivity of the aryl halide follows the trend I > OTf > Br >> Cl.[6][7] For this compound, the palladium catalyst will selectively insert into the more labile carbon-iodine bond, leaving the carbon-chlorine bond intact. This forms a square planar Pd(II) intermediate.

  • Migratory Insertion (Syn-Carbopalladation): The alkene substrate then coordinates to the palladium center.[6] This is followed by a syn-migratory insertion, where the aryl group on the palladium complex is transferred to one of the carbons of the alkene, forming a new carbon-carbon bond.[5][8] The palladium atom becomes attached to the other carbon of the original double bond. With electron-deficient alkenes, such as acrylates, the aryl group typically adds to the β-carbon.[6]

  • β-Hydride Elimination: For the reaction to proceed to the final product, the resulting alkyl-palladium intermediate must have a hydrogen atom on the carbon adjacent (β) to the palladium-bearing carbon. A syn-β-hydride elimination then occurs, where this hydrogen is transferred to the palladium, reforming the alkene and generating a hydrido-palladium(II) complex.[6][7] This step is stereospecific and generally leads to the formation of the more thermodynamically stable trans-(E)-alkene.[6][10]

  • Reductive Elimination and Catalyst Regeneration: The final step involves the reductive elimination of HX (in this case, HI) from the hydrido-palladium(II) complex, which is facilitated by a base.[6][11] This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle. The base is crucial as it neutralizes the hydrohalic acid produced, driving the equilibrium towards catalyst regeneration.[7][11]

Heck_Catalytic_Cycle pd0 Pd(0)L₂ (Active Catalyst) ox_add Oxidative Addition pd0->ox_add Ar-I pd2_aryl Ar-Pd(II)-I(L)₂ (Ar = 5-Chloro-2-tolyl) ox_add->pd2_aryl mig_ins Alkene Coordination & Migratory Insertion pd2_aryl->mig_ins Alkene (H₂C=CHR) pd2_alkyl R-CH(Ar)-CH₂-Pd(II)-I(L)₂ mig_ins->pd2_alkyl beta_elim β-Hydride Elimination pd2_alkyl->beta_elim pd2_hydrido H-Pd(II)-I(L)₂ + Substituted Alkene beta_elim->pd2_hydrido red_elim Reductive Elimination pd2_hydrido->red_elim Base red_elim->pd0 + Base-H⁺I⁻

Caption: Catalytic cycle of the Heck reaction.

Protocol & Methodology: A Practical Guide

This section outlines a general protocol for the Heck coupling of this compound with an electron-deficient alkene, such as ethyl acrylate. The parameters provided are a starting point and may require optimization depending on the specific alkene used.

Key Reaction Parameters

A successful Heck reaction is dependent on the careful selection of several components. The following table summarizes common choices for each.

ParameterCommon Reagents & ConditionsRationale & Field Insights
Palladium Precatalyst Pd(OAc)₂, PdCl₂, Pd₂(dba)₃, Pd(PPh₃)₄Pd(OAc)₂ is often preferred for its air stability and cost-effectiveness.[1][12] It is reduced in situ to the active Pd(0) species.[5]
Ligand Triphenylphosphine (PPh₃), Tri(o-tolyl)phosphine (P(o-tol)₃), BINAPPhosphine ligands stabilize the Pd(0) catalyst, preventing its decomposition into inactive palladium black.[6] The choice of ligand can influence reaction rate and selectivity.[13]
Base Triethylamine (Et₃N), Potassium carbonate (K₂CO₃), Sodium acetate (NaOAc)An organic base like Et₃N is commonly used in homogeneous reactions.[1][11] Inorganic bases are also effective, particularly in polar aprotic solvents. The base is essential for regenerating the Pd(0) catalyst.[6][7]
Solvent N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), Toluene, N-Methyl-2-pyrrolidone (NMP)Polar aprotic solvents like DMF and NMP are excellent choices as they can dissolve a wide range of organic substrates and inorganic salts.[12][14] It is crucial to use high-quality, deoxygenated solvents.[5][15]
Temperature 80 - 140 °CThe reaction temperature is highly dependent on the reactivity of the aryl halide and the stability of the catalyst. Higher temperatures are often required for less reactive substrates.
Experimental Workflow

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents 1. Add this compound, Pd(OAc)₂, PPh₃, and Base to a dry Schlenk flask. evacuate 2. Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) 3x. reagents->evacuate add_solvents 3. Add degassed solvent and alkene via syringe. evacuate->add_solvents heat 4. Heat the reaction mixture with vigorous stirring (e.g., 100 °C). add_solvents->heat monitor 5. Monitor reaction progress by TLC or GC-MS. heat->monitor cool 6. Cool to room temperature and dilute with an organic solvent (e.g., EtOAc). monitor->cool wash 7. Wash with water and brine. cool->wash dry 8. Dry the organic layer over Na₂SO₄ or MgSO₄. wash->dry concentrate 9. Filter and concentrate under reduced pressure. dry->concentrate purify 10. Purify the crude product by column chromatography. concentrate->purify

Caption: General experimental workflow.

Step-by-Step Protocol: Synthesis of (E)-ethyl 3-(4-chloro-2-methylphenyl)acrylate

Materials:

  • This compound (1.0 equiv)

  • Ethyl acrylate (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 equiv)

  • Triphenylphosphine (PPh₃) (0.04 equiv)

  • Triethylamine (Et₃N) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Deionized water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes/Ethyl acetate mixture for elution

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, palladium(II) acetate, and triphenylphosphine.

    • Causality: Using a Schlenk flask and dry reagents is crucial as palladium catalysts can be sensitive to air and moisture.[5]

  • Inert Atmosphere: Seal the flask with a septum and purge with argon or nitrogen for 10-15 minutes. This is typically done by evacuating the flask under vacuum and backfilling with the inert gas, repeating the cycle three times.

    • Causality: The removal of oxygen is critical to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands.[15]

  • Reagent Addition: Through the septum, add anhydrous DMF, followed by triethylamine and ethyl acrylate via syringe.

    • Causality: The solvent should be degassed prior to use to ensure an oxygen-free environment. Triethylamine acts as the base to neutralize the HI formed during the reaction.[11]

  • Heating: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously.

    • Causality: The elevated temperature provides the necessary activation energy for the oxidative addition and subsequent steps in the catalytic cycle.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting material (this compound) is consumed (typically 4-12 hours).

  • Workup - Cooling and Dilution: Once the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the reaction mixture with ethyl acetate.

  • Workup - Washing: Transfer the mixture to a separatory funnel and wash sequentially with water (2x) and brine (1x).

    • Causality: The aqueous washes remove the DMF solvent and the triethylammonium iodide salt formed during the reaction.

  • Workup - Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure product.

Conclusion

The Heck reaction of this compound provides a reliable and selective method for the synthesis of substituted styrenes and related compounds. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for a predictable and high-yielding transformation at the iodo-position, preserving the chloro-substituent for subsequent synthetic manipulations. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can effectively leverage this protocol for the efficient construction of complex molecular architectures.

References

  • Heck reaction - Wikipedia. [Link]

  • Heck Reaction - Organic Chemistry Portal. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - RSC Publishing. [Link]

  • Mechanisms of the Mizoroki–Heck Reaction - SciSpace. [Link]

  • Heck Reaction: Mechanism, Applications, Limitations - Science Info. [Link]

  • Heck Reaction Mechanism - BYJU'S. [Link]

  • Heck Coupling - NROChemistry. [Link]

  • Heck Reaction: Mechanism, Steps & Real-World Uses Explained - Vedantu. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. [Link]

  • The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP) - ACS Publications. [Link]

  • Heck Reaction—State of the Art - MDPI. [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands | Journal of the American Chemical Society. [Link]

  • Simple and Practical Reductive Heck Protocol for Terminal Alkenes - Engle Lab. [Link]

  • CHAPTER 11: Heck Reactions - Books - The Royal Society of Chemistry. [Link]

  • Chemistry Heck Reaction - sathee jee. [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. [Link]

  • Palladium(II)-Catalysed Heck and Addition Reactions - DiVA portal. [Link]

  • Aliphatic Radical Relay Heck Reaction at Unactivated C(sp3)–H Sites of Alcohols - NIH. [Link]

  • Heck Reaction: easy Mechanism, applications - Chemistry Notes. [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. [Link]

  • (PDF) The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - ResearchGate. [Link]

  • Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions - MDPI. [Link]

  • The Heck Reaction: A Microscale Synthesis Using a Palladium Catalyst - ACS Publications. [Link]

  • A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions | Journal of the American Chemical Society. [Link]

  • An Efficient and Recyclable Catalytic System: PdCl2-Dppc+-PF6. –-[bmim][PF6] for Heck Coupling Reaction. [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PubMed - NIH. [Link]

  • Palladium-Catalyzed Heck-Type Reactions of Alkyl Iodides - ACS Publications. [Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases. [Link]

  • Palladium-Catalyzed Heck Cross-Coupling Reactions in Water: A Comprehensive Review | Request PDF - ResearchGate. [Link]

  • Palladium-catalyzed Mizoroki–Heck-type reactions of [Ph2SRfn][OTf] with alkenes at room temperature - Chemical Communications (RSC Publishing). [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. [Link]

  • The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins - NIH. [Link]

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Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating Chemoselectivity in C-N Cross-Coupling

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of arylamines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and functional materials. A significant challenge in complex molecule synthesis arises when a substrate presents multiple reactive sites. Such is the case with 5-Chloro-2-iodotoluene, a dihalogenated aromatic compound offering two potential sites for C-N bond formation. The selective functionalization of one halide over the other is paramount to achieving the desired molecular architecture and avoiding statistical product mixtures that necessitate arduous purification.

This technical guide provides a comprehensive protocol and in-depth scientific rationale for the regioselective Buchwald-Hartwig amination of this compound. We will leverage the inherent differences in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds to achieve exclusive amination at the 2-position, leaving the chloro-substituent intact for subsequent transformations. This approach underscores the power of catalyst and ligand selection in directing the outcome of a chemical reaction, a central theme in contemporary organic synthesis.

The Scientific Rationale: Exploiting the Reactivity Differential

The success of a regioselective Buchwald-Hartwig amination of this compound hinges on the well-established reactivity trend of aryl halides in the oxidative addition step of the catalytic cycle: Ar-I > Ar-Br > Ar-OTf > Ar-Cl. This hierarchy is a direct consequence of the differing carbon-halogen bond dissociation energies. The weaker C-I bond undergoes oxidative addition to the Pd(0) catalyst at a significantly faster rate than the stronger C-Cl bond. By carefully controlling the reaction conditions, particularly temperature and reaction time, it is possible to effect amination exclusively at the iodo-substituted position.

The choice of ligand is also critical in modulating the reactivity and stability of the palladium catalyst. For the selective amination of an aryl iodide in the presence of an aryl chloride, a ligand that promotes efficient oxidative addition of the C-I bond while exhibiting lower reactivity towards the C-Cl bond under the chosen reaction conditions is ideal. Bidentate phosphine ligands, such as Xantphos, are often employed in such cases as they can stabilize the palladium center and influence the kinetics of the catalytic cycle.

Experimental Protocol: Selective Amination of this compound with n-Butylamine

This protocol details the selective amination of the C-I bond in this compound.

Reaction Scheme:

Reagents and Materials
Reagent/MaterialGradeSupplierComments
This compound≥98%Commercially Available
n-Butylamine≥99%Commercially Available
Pd₂(dba)₃≥97%Commercially AvailablePalladium Precatalyst
Xantphos≥98%Commercially AvailableLigand
Sodium tert-butoxide (NaOtBu)≥98%Commercially AvailableBase
TolueneAnhydrousCommercially AvailableSolvent
Diethyl etherACS GradeCommercially AvailableFor workup
Saturated aq. NaCl (brine)Prepared in-houseFor workup
Anhydrous Magnesium SulfateCommercially AvailableDrying agent
Silica Gel230-400 meshCommercially AvailableFor chromatography
Schlenk flaskReaction vessel
Magnetic stir bar
Condenser
Inert gas (Argon or Nitrogen)High purity
Step-by-Step Procedure
  • Reaction Setup: To an oven-dried 50 mL Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol, 254.5 mg), Pd₂(dba)₃ (0.02 mmol, 18.3 mg), and Xantphos (0.04 mmol, 23.1 mg).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of inert gas, add sodium tert-butoxide (1.4 mmol, 134.6 mg) to the flask.

  • Solvent and Amine Addition: Add anhydrous toluene (5 mL) via syringe, followed by n-butylamine (1.2 mmol, 0.12 mL).

  • Reaction Conditions: Place the sealed Schlenk flask in a preheated oil bath at 80 °C and stir the reaction mixture vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours.

  • Workup: Once the reaction is complete, cool the flask to room temperature. Dilute the reaction mixture with diethyl ether (20 mL) and quench by the slow addition of water (10 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with diethyl ether (2 x 15 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product, 4-chloro-N-butyl-2-methylaniline.

Catalytic Cycle and Mechanistic Insights

The regioselective Buchwald-Hartwig amination of this compound proceeds through a well-defined Pd(0)/Pd(II) catalytic cycle. The key to the selectivity lies in the initial oxidative addition step.

Buchwald_Hartwig_Amination cluster_cycle Catalytic Cycle cluster_reactants Reactants Pd0 Pd(0)L (Active Catalyst) OA_complex [Ar(I)-Pd(II)(Cl)-L] Oxidative Addition Complex Pd0->OA_complex Oxidative Addition (Ar-I) Amine_complex [Ar-Pd(II)(NH2R)-L]Cl Amine Complex OA_complex->Amine_complex Amine Coordination (RNH2) Amido_complex Ar-Pd(II)(NHR)-L Amido Complex Amine_complex->Amido_complex Deprotonation (Base) Amido_complex->Pd0 Product Ar-NHR (Product) Amido_complex->Product Reductive Elimination Catalyst_regen Pd(0)L Aryl_Iodide This compound (Ar-I) Aryl_Iodide->Pd0 Amine n-Butylamine (RNH2) Amine->OA_complex caption Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

Figure 1: Catalytic Cycle of the Buchwald-Hartwig Amination.

1. Oxidative Addition (Rate-Determining & Selective Step): The active Pd(0) catalyst preferentially undergoes oxidative addition into the weaker C-I bond of this compound to form a Pd(II) intermediate. This step is highly selective due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond.

2. Amine Coordination and Deprotonation: The primary amine, n-butylamine, coordinates to the palladium center, displacing the halide. A base, in this case, sodium tert-butoxide, then deprotonates the coordinated amine to form a palladium-amido complex.

3. Reductive Elimination: The final step is the reductive elimination from the palladium-amido complex, which forms the desired C-N bond and regenerates the active Pd(0) catalyst, allowing the cycle to continue.

Conclusion: A Robust Protocol for Selective C-N Bond Formation

This application note provides a detailed and reliable protocol for the regioselective Buchwald-Hartwig amination of this compound. By leveraging the inherent reactivity differences between aryl iodides and chlorides and employing a suitable catalyst system, highly selective C-N bond formation at the iodo-position can be achieved. This methodology offers a valuable tool for medicinal and materials chemists, enabling the controlled synthesis of complex molecules with multiple halogenated sites, thereby facilitating further diversification and the exploration of novel chemical space. The principles and techniques outlined herein are broadly applicable to other di- or polyhalogenated aromatic substrates, providing a strategic advantage in the design and execution of complex synthetic routes.

References

  • Buchwald, S. L., & Hartwig, J. F. (2010). Palladium-Catalyzed C-N Cross-Coupling Reactions. In Cross-Coupling and Heck-Type Reactions 1 (pp. 1-136). Georg Thieme Verlag. [Link]

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Application Notes & Protocols: The Strategic Use of 5-Chloro-2-iodotoluene in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the synthetic utility of 5-Chloro-2-iodotoluene. This strategically di-halogenated building block offers exceptional versatility in the construction of complex heterocyclic scaffolds, which are foundational to numerous pharmaceutical agents and advanced materials.[1][2][3] The key to its utility lies in the differential reactivity of its carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds, particularly in palladium-catalyzed cross-coupling reactions. This document details the core principles, field-proven methodologies, and step-by-step protocols for leveraging this chemoselectivity in key transformations such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, as well as in advanced domino synthesis strategies.

Introduction: The Strategic Advantage of this compound

This compound is an aromatic compound distinguished by the presence of two different halogen atoms, iodine and chlorine, ortho and meta to a methyl group, respectively. In the landscape of synthetic organic chemistry, such "differentiated" dihalides are invaluable precursors. The significant difference in bond strength (C-I: ~220 kJ/mol vs. C-Cl: ~330 kJ/mol) allows for remarkable chemoselectivity in transition-metal-catalyzed reactions.

Specifically, the weaker C-I bond is far more susceptible to oxidative addition by a low-valent palladium(0) catalyst than the more robust C-Cl bond.[4] This predictable reactivity hierarchy enables chemists to perform a coupling reaction selectively at the iodine-bearing position while leaving the chlorine atom intact for subsequent, potentially different, transformations. This inherent feature makes this compound an ideal substrate for the modular and efficient synthesis of poly-substituted heterocyclic systems, which are prevalent in medicinal chemistry and materials science.[5][6][7]

Core Methodologies: Palladium-Catalyzed Cross-Coupling Reactions

The workhorse of modern synthetic chemistry, palladium-catalyzed cross-coupling, is the primary arena where this compound demonstrates its value. The following sections outline its application in the three most pivotal C-C and C-N bond-forming reactions.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction, which couples an organohalide with an organoboron compound, is a cornerstone for constructing biaryl and heteroaryl-aryl linkages.[4] When using this compound, the reaction proceeds selectively at the C-I bond, allowing for the introduction of an aryl or heteroaryl substituent at the 2-position. The resulting 2-aryl-5-chlorotoluene is itself a valuable intermediate, primed for a second coupling or cyclization reaction at the C-Cl position.

Causality in Experimental Design:

  • Catalyst Choice: A standard Pd(OAc)₂ or Pd(PPh₃)₄ catalyst is often sufficient for the highly reactive C-I bond.

  • Ligand Selection: Phosphine ligands like SPhos or XPhos can enhance catalytic activity and are particularly useful if the subsequent C-Cl bond is to be activated in a later step.[8]

  • Base and Solvent: A moderately strong base (e.g., K₂CO₃, Cs₂CO₃) in a polar aprotic solvent system (e.g., Dioxane/H₂O, DME) is typical to facilitate the transmetalation step of the catalytic cycle.

Sonogashira Coupling: Introducing C(sp) Hybridized Scaffolds

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[9][10] This reaction is fundamental for synthesizing aryl alkynes, which are precursors to a vast array of heterocyclic systems including indoles, furans, and quinolines, often via subsequent cyclization reactions.[11][12][13] With this compound, the alkyne moiety is selectively installed at the 2-position.

Causality in Experimental Design:

  • Dual Catalysis: The classic Sonogashira protocol utilizes a palladium catalyst (e.g., PdCl₂(PPh₃)₂) to activate the aryl halide and a copper(I) co-catalyst (e.g., CuI) to facilitate the formation of a copper-acetylide intermediate, which speeds up the transmetalation step.[9][11]

  • Base: An amine base, typically triethylamine (TEA) or diisopropylamine (DIPA), serves as both the base and often as a solvent, preventing the formation of hydrohalic acids that could deactivate the catalyst.

  • Copper-Free Protocols: To avoid issues with copper-catalyzed alkyne homocoupling (Glaser coupling), copper-free Sonogashira conditions have been developed, which are often preferred in the synthesis of sensitive pharmaceutical intermediates.[13]

Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of aryl amines by enabling the palladium-catalyzed coupling of aryl halides with a wide range of primary and secondary amines.[8][14] This reaction is critical in drug development, as the aryl amine motif is a common pharmacophore.[15] Using this compound, an amine nucleophile can be selectively introduced at the 2-position, yielding a 2-amino-5-chlorotoluene derivative.

Causality in Experimental Design:

  • Ligand is Key: This reaction is highly dependent on the choice of ligand. Bulky, electron-rich phosphine ligands (often referred to as "Buchwald ligands" like XPhos, SPhos, or BrettPhos) are essential.[16] They promote the crucial reductive elimination step that forms the C-N bond and stabilize the active Pd(0) catalyst.[16]

  • Base Selection: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, making it a more potent nucleophile in the catalytic cycle.[17]

Visualization of Synthetic Pathways

The versatility of this compound as a synthetic hub is illustrated below. The initial selective reaction at the C-I bond generates a multifunctional intermediate that can be used to build diverse heterocyclic cores.

G cluster_start Starting Material cluster_reactions Palladium-Catalyzed Cross-Coupling (Selective at C-I Bond) cluster_intermediates Key Intermediates cluster_products Final Heterocyclic Scaffolds (via Cyclization) start This compound suzuki Suzuki-Miyaura (Ar-B(OH)₂) start->suzuki sonogashira Sonogashira (R-C≡CH) start->sonogashira buchwald Buchwald-Hartwig (R₂NH) start->buchwald int1 2-Aryl-5-chlorotoluene suzuki->int1 int2 2-Alkynyl-5-chlorotoluene sonogashira->int2 int3 2-Amino-5-chlorotoluene buchwald->int3 prod1 Dibenzofurans, Phenanthridines int1->prod1 prod2 Indoles, Quinolines int2->prod2 prod3 Carbazoles, Phenazines int3->prod3

Caption: Versatility of this compound in Heterocycle Synthesis.

Detailed Application Protocol: Domino Synthesis of Phenanthridines

Phenanthridines are nitrogen-containing fused heteroaromatic compounds found in various natural products and are valued as π-conjugated functional materials.[18] This protocol describes a palladium-catalyzed domino reaction that leverages the differential reactivity of this compound to construct a substituted phenanthridine in a highly efficient manner. The strategy involves an initial Suzuki coupling followed by an intramolecular C-H amination/cyclization.[19][20][21]

Objective: To synthesize 8-chloro-6-phenyl-10-methylphenanthridine via a sequential Suzuki coupling and intramolecular C-H functionalization.

Reagents and Materials
Reagent/MaterialGradeSupplierNotes
This compoundSynthesis Grade (≥98%)CommercialStarting Material
2-Aminophenylboronic acidSynthesis Grade (≥97%)CommercialCoupling Partner
Palladium(II) Acetate (Pd(OAc)₂)Catalyst GradeCommercialCatalyst
Tricyclohexylphosphine (PCy₃)Ligand GradeCommercialLigand
Potassium Carbonate (K₂CO₃)AnhydrousCommercialBase
Pivalic Acid (PivOH)Reagent GradeCommercialAdditive/Solvent
N,N-Dimethylacetamide (DMAc)AnhydrousCommercialSolvent
TolueneAnhydrousCommercialSolvent
Step-by-Step Experimental Procedure

Step A: Suzuki-Miyaura Coupling

  • Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 2-aminophenylboronic acid (1.2 eq), and Potassium Carbonate (K₂CO₃, 2.5 eq).

  • Catalyst/Ligand Addition: In a glovebox or under a positive flow of nitrogen, add Palladium(II) Acetate (Pd(OAc)₂, 0.05 eq) and Tricyclohexylphosphine (PCy₃, 0.10 eq).

  • Solvent Addition: Add anhydrous Toluene (to make a 0.2 M solution with respect to the starting material).

  • Reaction Execution: Seal the flask and heat the reaction mixture to 110 °C for 12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water (2x) and brine (1x). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude intermediate, 2-(2-amino-5-chlorophenyl)toluene, is often used in the next step without further purification.

Step B: Intramolecular C-H Amination/Cyclization

  • Reaction Setup: To the flask containing the crude intermediate from Step A, add Palladium(II) Acetate (Pd(OAc)₂, 0.10 eq) and Potassium Carbonate (K₂CO₃, 2.0 eq).

  • Solvent/Additive Addition: Add Pivalic Acid (PivOH, 1.0 eq) and anhydrous N,N-Dimethylacetamide (DMAc) (to make a 0.1 M solution).

  • Reaction Execution: Heat the mixture to 140 °C under an air atmosphere for 24 hours. The presence of air as an oxidant facilitates the C-H activation/cyclization process.

  • Final Work-up and Purification: Cool the reaction to room temperature. Filter the mixture through a pad of Celite®, washing with ethyl acetate. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the final phenanthridine product.

Visualization of Domino Synthesis Workflow

G cluster_step1 Step 1: Suzuki Coupling cluster_step2 Step 2: Intramolecular C-H Amination A This compound C Pd(OAc)₂ / PCy₃ K₂CO₃, Toluene, 110°C A->C B 2-Aminophenylboronic acid B->C D Intermediate: 2-(2-Amino-5-chlorophenyl)toluene C->D E Pd(OAc)₂ / K₂CO₃ PivOH, DMAc, 140°C, Air D->E F Product: Substituted Phenanthridine E->F

Sources

Application Notes and Protocols for the Selective Palladium-Catalyzed Cross-Coupling of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

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Abstract

This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development on the experimental procedures for palladium-catalyzed cross-coupling reactions of 5-Chloro-2-iodotoluene. This versatile building block offers the potential for selective functionalization at the more reactive carbon-iodine bond, leaving the carbon-chloride bond available for subsequent transformations. This guide delves into the mechanistic underpinnings and provides detailed, field-proven protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, enabling the synthesis of a diverse range of substituted chloro-toluene derivatives.

Introduction: The Strategic Advantage of this compound

This compound is a valuable bifunctional aromatic compound in organic synthesis. The significant difference in the bond dissociation energies of the C-I and C-Cl bonds allows for highly selective palladium-catalyzed cross-coupling reactions at the iodine position. This chemoselectivity is crucial for the efficient, multi-step synthesis of complex molecules, particularly in the pharmaceutical and materials science industries.[1] The general reactivity trend for aryl halides in palladium-catalyzed reactions is C–I > C–Br > C–Cl > C–F, which is rooted in the bond dissociation energies.[1] This inherent reactivity difference allows for the initial coupling to occur at the iodo-substituted position while preserving the chloro-substituent for further diversification.

This application note will explore three of the most powerful palladium-catalyzed cross-coupling reactions:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with amines.

  • Sonogashira Coupling: For the creation of C-C bonds with terminal alkynes.

For each reaction, we will discuss the underlying mechanism, provide detailed experimental protocols, and present expected outcomes.

Safety Precautions for Handling Organometallic Reagents

Palladium catalysts and organometallic reagents are essential for these transformations but require careful handling due to their potential toxicity and reactivity.[2][3]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemically resistant gloves (nitrile or neoprene are recommended).[3]

  • Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of volatile or toxic compounds.[3]

  • Inert Atmosphere: Many of the reagents and intermediates in these reactions are sensitive to air and moisture. Therefore, reactions should be conducted under an inert atmosphere (e.g., nitrogen or argon) using Schlenk line techniques or in a glovebox.[4]

  • Pyrophoric Reagents: Some organometallic reagents can be pyrophoric, igniting spontaneously on contact with air.[2] Handle these with extreme caution and have appropriate quenching agents and fire extinguishers readily available.[5]

  • Waste Disposal: Dispose of all chemical waste according to institutional and local safety regulations.[4]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium(0) complex.[6][7]

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:[6][8][9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) complex. This is often the rate-determining step.[6]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[7][10][11]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the desired C-C bond and regenerating the Pd(0) catalyst.[6][8]

Suzuki_Miyaura_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-I Ar-Pd(II)(L)2-I Pd(0)L2->Ar-Pd(II)(L)2-I Oxidative Addition (Ar-I) Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-R Ar-Pd(II)(L)2-I->Ar-Pd(II)(L)2-R Transmetalation (R-B(OH)2, Base) Ar-R Ar-R Ar-Pd(II)(L)2-R->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration caption Suzuki-Miyaura Catalytic Cycle

Caption: Suzuki-Miyaura Catalytic Cycle

Experimental Protocol for Suzuki-Miyaura Coupling

This protocol describes the coupling of this compound with phenylboronic acid.

Table 1: Reagents and Materials for Suzuki-Miyaura Coupling

Reagent/MaterialMolecular WeightAmount (mmol)Equivalents
This compound252.46 g/mol 1.01.0
Phenylboronic Acid121.93 g/mol 1.21.2
Pd(PPh₃)₄1155.56 g/mol 0.030.03
K₂CO₃138.21 g/mol 2.02.0
Toluene-5 mL-
Water-1 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (252 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), Pd(PPh₃)₄ (35 mg, 0.03 mmol), and potassium carbonate (276 mg, 2.0 mmol).[9]

  • Add deoxygenated toluene (5 mL) and water (1 mL) to the flask.

  • Heat the reaction mixture to 90 °C and stir vigorously for 12 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with hexanes/ethyl acetate) to afford the desired 5-chloro-2-phenyltoluene.

Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides and primary or secondary amines.[12]

Mechanism of the Buchwald-Hartwig Amination

The catalytic cycle for the Buchwald-Hartwig amination is similar to other cross-coupling reactions and consists of the following steps:[12][13]

  • Oxidative Addition: The Pd(0) catalyst adds to the aryl iodide to form a Pd(II) complex.[14][15]

  • Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by the base to form a palladium-amido complex.

  • Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center to form the C-N bond and regenerate the Pd(0) catalyst.[12]

Buchwald_Hartwig_Mechanism Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-I Ar-Pd(II)(L)2-I Pd(0)L2->Ar-Pd(II)(L)2-I Oxidative Addition (Ar-I) [Ar-Pd(II)(L)2(HNR'R'')]I [Ar-Pd(II)(L)2(HNR'R'')]I Ar-Pd(II)(L)2-I->[Ar-Pd(II)(L)2(HNR'R'')]I Amine Coordination (HNR'R'') Ar-Pd(II)(L)2(NR'R'') Ar-Pd(II)(L)2(NR'R'') [Ar-Pd(II)(L)2(HNR'R'')]I->Ar-Pd(II)(L)2(NR'R'') Deprotonation (Base) Ar-NR'R'' Ar-NR'R'' Ar-Pd(II)(L)2(NR'R'')->Ar-NR'R'' Reductive Elimination Ar-NR'R''->Pd(0)L2 Catalyst Regeneration caption Buchwald-Hartwig Amination Cycle

Caption: Buchwald-Hartwig Amination Cycle

Experimental Protocol for Buchwald-Hartwig Amination

This protocol outlines the amination of this compound with morpholine.

Table 2: Reagents and Materials for Buchwald-Hartwig Amination

Reagent/MaterialMolecular WeightAmount (mmol)Equivalents
This compound252.46 g/mol 1.01.0
Morpholine87.12 g/mol 1.21.2
Pd₂(dba)₃915.72 g/mol 0.0150.015
XPhos476.62 g/mol 0.060.06
NaOt-Bu96.10 g/mol 1.41.4
Toluene-5 mL-

Procedure:

  • In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃ (13.7 mg, 0.015 mmol), XPhos (28.6 mg, 0.06 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).[16]

  • Add toluene (5 mL) and stir for 10 minutes at room temperature.

  • Add this compound (252 mg, 1.0 mmol) followed by morpholine (105 µL, 1.2 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride (10 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by flash column chromatography (hexanes/ethyl acetate gradient) to yield the desired 4-(4-chloro-2-methylphenyl)morpholine.

Sonogashira Coupling: C-C Bond Formation with Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[17][18]

Mechanism of the Sonogashira Coupling

The Sonogashira reaction typically involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[17][19]

  • Palladium Cycle:

    • Oxidative Addition: Pd(0) inserts into the aryl-iodide bond to form a Pd(II) species.[17]

    • Transmetalation: The copper(I) acetylide, formed in the copper cycle, transfers the alkyne group to the palladium center.

    • Reductive Elimination: The coupled product is eliminated, regenerating the Pd(0) catalyst.

  • Copper Cycle:

    • The terminal alkyne reacts with a copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the parent alkyne.[19]

A copper-free Sonogashira coupling is also possible, where the base is believed to facilitate the formation of a palladium-acetylide complex directly.[20]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L)2-I Ar-Pd(II)(L)2-I Pd(0)L2->Ar-Pd(II)(L)2-I Oxidative Addition (Ar-I) Ar-Pd(II)(L)2-C≡CR Ar-Pd(II)(L)2-C≡CR Ar-Pd(II)(L)2-I->Ar-Pd(II)(L)2-C≡CR Transmetalation Ar-C≡CR Ar-C≡CR Ar-Pd(II)(L)2-C≡CR->Ar-C≡CR Reductive Elimination Ar-C≡CR->Pd(0)L2 Catalyst Regeneration HC≡CR HC≡CR Cu-C≡CR Cu-C≡CR HC≡CR->Cu-C≡CR Base, Cu(I) Cu-C≡CR->Ar-Pd(II)(L)2-I To Transmetalation caption Sonogashira Coupling Catalytic Cycles

Caption: Sonogashira Coupling Catalytic Cycles

Experimental Protocol for Sonogashira Coupling

This protocol details the coupling of this compound with phenylacetylene.

Table 3: Reagents and Materials for Sonogashira Coupling

Reagent/MaterialMolecular WeightAmount (mmol)Equivalents
This compound252.46 g/mol 1.01.0
Phenylacetylene102.13 g/mol 1.11.1
Pd(PPh₃)₂Cl₂701.90 g/mol 0.020.02
CuI190.45 g/mol 0.040.04
Triethylamine (Et₃N)101.19 g/mol 3.03.0
THF (anhydrous)-5 mL-

Procedure:

  • To a dried Schlenk flask under an inert atmosphere, add this compound (252 mg, 1.0 mmol), Pd(PPh₃)₂Cl₂ (14 mg, 0.02 mmol), and CuI (7.6 mg, 0.04 mmol).[21]

  • Add anhydrous tetrahydrofuran (THF, 5 mL) and triethylamine (418 µL, 3.0 mmol).

  • Stir the mixture at room temperature and add phenylacetylene (120 µL, 1.1 mmol) dropwise.

  • Continue stirring at room temperature for 8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Once the reaction is complete, filter the mixture through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous ammonium chloride (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography (hexanes/ethyl acetate) to obtain 1-chloro-4-methyl-2-(phenylethynyl)benzene.

Conclusion

The selective palladium-catalyzed cross-coupling of this compound provides a powerful and versatile platform for the synthesis of a wide array of functionalized aromatic compounds. By carefully selecting the appropriate coupling partners and reaction conditions, researchers can achieve high yields and excellent selectivity for the desired products. The protocols outlined in this application note serve as a robust starting point for further exploration and optimization in the fields of medicinal chemistry, materials science, and synthetic organic chemistry.

References

  • Wikipedia. Buchwald–Hartwig amination.

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide.

  • Wikipedia. Sonogashira coupling.

  • Organic Chemistry Portal. Suzuki Coupling.

  • BenchChem. A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

  • ACS Catalysis. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

  • BYJU'S. Merits of the Suzuki Coupling Reaction.

  • Vedantu. Sonogashira Coupling: Mechanism, Steps & Applications Explained.

  • BenchChem. Safety Procedures for Handling Pyrophoric Organometallic Precursors: Application Notes and Protocols.

  • ACS Publications. Two Competing Mechanisms for the Copper-Free Sonogashira Cross-Coupling Reaction | Organometallics.

  • NROChemistry. Suzuki Coupling: Mechanism & Examples.

  • Solubility of Things. Safety and Handling of Organometallic Compounds.

  • WuXi AppTec. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?

  • National Institutes of Health. Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects.

  • NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples.

  • BYJU'S. Sonogashira Coupling.

  • Wikipedia. Suzuki reaction.

  • Organic Chemistry Portal. Sonogashira Coupling.

  • BenchChem. comparative study of different bases in Suzuki-Miyaura coupling reactions.

  • Royal Society of Chemistry. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • PubMed Central. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate.

  • National Institutes of Health. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups.

  • Laboratory Safety Standard Operating Procedure (SOP). for the use of hazardous materials or equipment.

  • Royal Society of Chemistry. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.

  • National Institutes of Health. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.

  • Ligand electronic influence in Pd-catalyzed C-C coupling processes.

  • National Institutes of Health. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions.

  • ACS Publications. Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides | Journal of the American Chemical Society.

  • Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

  • ResearchGate. ChemInform Abstract: Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design.

  • ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society.

  • White Rose Research Online. Safe Handling of Air-Sensitive Organometallic Reagents Using Schlenk Line Techniques.

  • Applied Suzuki cross-coupling reaction for syntheses of biologically active compounds.

  • CAMEO Chemicals - NOAA. ORGANOMETALLIC COMPOUND, POISONOUS, N.O.S.

  • BenchChem. Application Notes and Protocols: Buchwald-Hartwig Amination of 5-Iodofuran-2-amine.

  • ResearchGate. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Request PDF.

  • Science.gov. palladium-catalyzed cross-coupling reaction: Topics by Science.gov.

  • Tokyo Chemical Industry UK Ltd. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand.

  • Flow Chemistry: Sonogashira Coupling.

  • BenchChem. Application Notes and Protocols for Sonogashira Cross-Coupling Reactions with Aryl Iodides.

  • Nobel Prize. PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.

  • Sigma-Aldrich. Palladium-catalyzed Cross-coupling Reactions.

  • ResearchGate. Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts.

  • National Institutes of Health. Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis.

  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst.

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions.

Sources

Application Note: 5-Chloro-2-iodotoluene as a Versatile Scaffold for Agrochemical Synthesis via Selective Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides an in-depth technical overview of 5-Chloro-2-iodotoluene, a pivotal building block for the synthesis of advanced agrochemical compounds. Its unique structural arrangement, featuring halogen atoms with distinct reactivity, enables selective, stepwise functionalization. We will explore the causality behind experimental choices in key palladium-catalyzed cross-coupling reactions and provide validated, step-by-step protocols for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The protocols are designed to be self-validating, offering a reliable foundation for synthesizing novel fungicides, herbicides, and insecticides.

Introduction: The Strategic Advantage of Differential Reactivity

This compound is a highly valuable aromatic scaffold in modern synthetic chemistry. Its utility stems from the significant difference in bond dissociation energy between the Carbon-Iodine (C-I) and Carbon-Chlorine (C-Cl) bonds. The C-I bond is substantially weaker, making it significantly more susceptible to oxidative addition by palladium(0) catalysts, which is often the rate-determining step in cross-coupling catalytic cycles.[1][2] This inherent reactivity difference (I > Br > Cl) allows for the chemoselective functionalization at the C2 position while preserving the chlorine atom at the C5 position for subsequent transformations, enabling the construction of complex molecular architectures from a single, versatile starting material.

This targeted reactivity is the cornerstone of its application, providing a logical and efficient pathway to introduce diverse functionalities, such as aryl, amino, and alkynyl groups, which are prevalent in a wide range of biologically active agrochemicals.[3][4]

Palladium-Catalyzed Cross-Coupling: Core Methodologies

Palladium-catalyzed cross-coupling reactions are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[2][5] The general mechanism involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[6] When using this compound, the initial oxidative addition of the palladium(0) catalyst occurs selectively at the more labile C-I bond.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for creating aryl-aryl or aryl-vinyl bonds by coupling an organoboron compound with an organohalide.[7][8] This reaction is favored in agrochemical synthesis for its mild conditions, high functional group tolerance, and the low toxicity of its boron-based reagents.

This protocol details the coupling of this compound with phenylboronic acid as a model substrate.

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or a suitable Buchwald ligand (e.g., SPhos)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane and Water (solvent system)

  • Ethyl acetate

  • Brine

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol, 1.0 equiv).

  • Reagent Addition: Add phenylboronic acid (1.2 mmol, 1.2 equiv) and potassium carbonate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, pre-mix Pd(OAc)₂ (0.02 mmol, 2 mol%) and the phosphine ligand (0.04 mmol, 4 mol%).

  • Solvent and Catalyst Addition: Add degassed 1,4-dioxane (8 mL) and water (2 mL) to the Schlenk flask. Bubble argon through the mixture for 15 minutes. Add the prepared catalyst to the reaction mixture.

  • Reaction: Heat the mixture to 90°C and stir vigorously for 8-12 hours, monitoring progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute the mixture with water (10 mL) and extract with ethyl acetate (3 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield 2-phenyl-5-chlorotoluene.

dot

Caption: Suzuki-Miyaura Coupling Workflow.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds between aryl halides and amines.[9][10] This reaction has largely replaced harsher classical methods like the Ullmann condensation for synthesizing aryl amines, which are critical components of many herbicides and fungicides.[11]

This protocol describes the coupling of this compound with morpholine as a representative secondary amine.

Materials:

  • This compound

  • Morpholine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos or other suitable biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Diethyl ether

Procedure:

  • Vessel Preparation: In a glovebox or under an inert atmosphere, add NaOtBu (1.4 mmol, 1.4 equiv) to an oven-dried Schlenk tube.

  • Catalyst and Reagent Loading: Add Pd₂(dba)₃ (0.015 mmol, 1.5 mol%), Xantphos (0.03 mmol, 3 mol%), and this compound (1.0 mmol, 1.0 equiv).

  • Solvent and Amine Addition: Remove the tube from the glovebox. Add anhydrous toluene (5 mL) followed by morpholine (1.2 mmol, 1.2 equiv) via syringe.

  • Reaction: Seal the tube and heat the mixture to 100°C with stirring for 16-24 hours. Monitor the reaction by GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with diethyl ether (10 mL) and filter through a pad of Celite to remove palladium black and inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the resulting residue by flash column chromatography (hexane/ethyl acetate gradient) to obtain the desired N-arylated amine product.

dot

Caption: Buchwald-Hartwig Amination Workflow.

Sonogashira Coupling for C(sp²)-C(sp) Bond Formation

The Sonogashira reaction facilitates the formation of a C-C bond between an aryl halide and a terminal alkyne, co-catalyzed by palladium and copper.[12][13] The resulting aryl alkynes are versatile intermediates for synthesizing various heterocyclic agrochemicals, including certain triazole fungicides.[14][15]

This protocol outlines the coupling of this compound with phenylacetylene.

Materials:

  • This compound

  • Phenylacetylene

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (Et₃N)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask under argon, add this compound (1.0 mmol, 1.0 equiv).

  • Catalyst Addition: Add Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Solvent and Reagents: Add anhydrous THF (10 mL) and triethylamine (3.0 mmol, 3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 mmol, 1.2 equiv) dropwise to the stirred mixture.

  • Reaction: Heat the reaction mixture to 65°C and stir for 6-12 hours. Monitor progress by TLC.

  • Work-up: Upon completion, cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and amine salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the desired 1-chloro-4-methyl-2-(phenylethynyl)benzene.

Data Summary: Typical Reaction Parameters

The following table summarizes typical conditions for the selective functionalization of this compound, providing a comparative reference for experimental design.

Reaction TypeCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Typical Yield (%)
Suzuki-Miyaura Pd(OAc)₂ (2%)PPh₃ (4%)K₂CO₃ (2.0)Dioxane/H₂O9085-95
Buchwald-Hartwig Pd₂(dba)₃ (1.5%)Xantphos (3%)NaOtBu (1.4)Toluene10080-90
Sonogashira Pd(PPh₃)₂Cl₂ (2%)(Integral to catalyst)Et₃N (3.0)THF6588-96

Case Study: Multi-Step Synthesis of a Fungicide Precursor

This compound serves as an excellent starting point for building complex heterocyclic systems found in novel fungicides.[14][16] The following workflow illustrates a hypothetical two-step synthesis of a key triazole-containing intermediate.

dot

G start This compound step1_reagents Sonogashira Coupling Phenylacetylene Pd(PPh₃)₂Cl₂ / CuI Et₃N, THF, 65°C start->step1_reagents:f0 intermediate 1-Chloro-4-methyl-2-(phenylethynyl)benzene (Intermediate A) step1_reagents->intermediate step2_reagents Azide-Alkyne Cycloaddition Sodium Azide (NaN₃) H₂O/DMSO 100°C intermediate->step2_reagents:f0 product Target Precursor 4-(5-Chloro-2-methylphenyl)-5-phenyl-1H-1,2,3-triazole step2_reagents->product

Caption: Synthetic route to a triazole intermediate.

Logical Flow:

  • Step 1 (Sonogashira Coupling): The C-I bond of this compound is selectively coupled with a terminal alkyne (e.g., phenylacetylene) to form an aryl alkyne intermediate, leaving the C-Cl bond intact.

  • Step 2 (Cycloaddition): The resulting alkyne is a versatile handle for further reactions. For example, a Huisgen 1,3-dipolar cycloaddition with an azide can be used to construct a 1,2,3-triazole ring, a common core structure in potent fungicides.[14] The chlorine atom remains available for further diversification if needed.

Conclusion

This compound is a powerful and strategic starting material for the efficient synthesis of complex agrochemicals. By leveraging the predictable and selective reactivity of its C-I bond in palladium-catalyzed cross-coupling reactions, researchers can rapidly assemble diverse molecular libraries. The protocols and data provided herein serve as a robust foundation for innovation, enabling the development of next-generation herbicides, fungicides, and insecticides with enhanced efficacy and novel modes of action.

References

  • A Comparative Guide to the Cross-Coupling Efficiency of 5-Halo-2-Thiophenecarboxyl
  • Ullmann condensation. Wikipedia. [Link]

  • New trends in the cross-coupling and other catalytic reactions. Sci-Hub. [Link]

  • Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. PMC - NIH. [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

  • Novel fungicides.
  • Design, Synthesis, and Antifungal/Anti-Oomycete Activities of Novel 1,2,4-Triazole Derivatives Containing Carboxamide Fragments. ResearchGate. [Link]

  • Biocatalysis Applied to the Synthesis of Agrochemicals. ResearchGate. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • Ullmann Reaction. Organic Chemistry Portal. [Link]

  • Recent Applications of the Sonogashira Reaction in the Synthesis of Drugs and Their Derivatives: A Review. ResearchGate. [Link]

  • Buchwald–Hartwig reaction: an update. Semantic Scholar. [Link]

  • Chlortoluron | C10H13ClN2O. PubChem - NIH. [Link]

  • Application of Palladium Based Precatalytic Systems in the Suzuki‐Miyaura Cross‐Coupling Reactions of Chloro‐ Heterocycles. ResearchGate. [Link]

  • Sonogashira coupling in natural product synthesis. ResearchGate. [Link]

  • Synthesis of 3-alkyl-6-methyl-1,2,4,5-tetrazines via a Sonogashira-type cross-coupling reaction. Chemical Communications (RSC Publishing). [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Reactions for 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing the Suzuki coupling of 5-Chloro-2-iodotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific cross-coupling reaction. Here, we address common challenges and frequently asked questions, providing in-depth, field-proven insights to ensure the success of your experiments.

Introduction: The Unique Challenges of this compound

This compound is a valuable building block in organic synthesis, but its structure presents unique challenges in Suzuki-Miyaura cross-coupling reactions. The presence of two different halogen atoms—a highly reactive iodine and a less reactive chlorine—necessitates careful control of reaction conditions to achieve selective coupling at the desired position.[1][2] Furthermore, the steric hindrance around the iodine atom can impact catalyst efficiency. This guide will provide you with the expertise to overcome these hurdles and achieve high-yield, selective synthesis.

Troubleshooting Guide

This section addresses specific issues you may encounter during the Suzuki coupling of this compound.

Issue 1: Low to No Product Formation

Question: I am not seeing any formation of my desired product. What are the likely causes and how can I fix this?

Answer:

Low or no product formation is a common issue that can often be traced back to the catalyst system, reaction setup, or integrity of your reagents.

Probable Causes & Solutions:

  • Inactive Catalyst: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or the catalyst may have decomposed.

    • Solution: Ensure your palladium source is of high quality. For Pd(II) precatalysts like Pd(OAc)₂, in-situ reduction to Pd(0) is required. This can sometimes be inefficient.[3] Consider using a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a more advanced precatalyst system like a Buchwald G3 precatalyst, which is designed for rapid generation of the active catalytic species.[4][5]

  • Improper Solvent Degassing: Oxygen can oxidize the Pd(0) catalyst, rendering it inactive.

    • Solution: Thoroughly degas your solvent(s) before use. This can be achieved by bubbling an inert gas (argon or nitrogen) through the solvent for at least 30 minutes or by using a freeze-pump-thaw technique for more sensitive reactions.

  • Poor Base or Solvent Choice: The choice of base and solvent is critical for the transmetalation step and overall reaction kinetics.[1][6][7]

    • Solution: For the Suzuki coupling of this compound, a moderately strong base is typically required. Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are good starting points.[2] A mixture of an organic solvent and water (e.g., dioxane/water or toluene/water) is often beneficial as water can aid in dissolving the inorganic base and facilitate the reaction.[2][6]

  • Boronic Acid Decomposition: Boronic acids can be prone to decomposition (protodeboronation), especially at elevated temperatures.[4][5]

    • Solution: Use fresh, high-quality boronic acid. Consider using a more stable boronic acid derivative, such as a boronate ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which can be more robust under reaction conditions.[8][9]

Issue 2: Non-Selective Coupling (Reaction at the Chloro- position)

Question: I am observing a significant amount of product resulting from coupling at the chlorine position, in addition to my desired product from the iodine position. How can I improve selectivity?

Answer:

The reactivity difference between an aryl iodide and an aryl chloride is substantial, with the C-I bond being much more susceptible to oxidative addition by palladium.[1][8] If you are seeing significant coupling at the chlorine position, it suggests your reaction conditions are too harsh.

Probable Causes & Solutions:

  • High Reaction Temperature: Elevated temperatures can provide enough energy to activate the less reactive C-Cl bond.

    • Solution: Reduce the reaction temperature. For a highly reactive C-I bond, the reaction may proceed efficiently at room temperature or with gentle heating (e.g., 40-60 °C).

  • Overly Active Catalyst System: Highly electron-rich and bulky phosphine ligands, while excellent for activating aryl chlorides, might be too reactive for selective C-I coupling in this substrate.

    • Solution: Opt for a less reactive catalyst system. A standard catalyst like Pd(PPh₃)₄ may provide sufficient reactivity for the C-I bond while leaving the C-Cl bond untouched.

Issue 3: Formation of Homocoupling and Dehalogenation Byproducts

Question: My reaction mixture contains significant amounts of homocoupled boronic acid (R-R) and dehalogenated starting material (5-chlorotoluene). What is causing this?

Answer:

These side reactions are common in Suzuki couplings and are often indicative of issues with the catalyst or reaction environment.

Probable Causes & Solutions:

  • Homocoupling of Boronic Acid: This side reaction can be promoted by the presence of Pd(II) species and oxygen.[2][3]

    • Solution: Ensure thorough degassing of your reaction mixture to minimize oxygen content. Using a Pd(0) source directly or a precatalyst that rapidly converts to Pd(0) can also mitigate this issue.[5]

  • Dehalogenation: The aryl halide can be reduced to the corresponding arene. This can occur if a hydride source is present in the reaction mixture.[2]

    • Solution: Ensure your solvent and base are free of contaminants that could act as hydride donors. For instance, some alcohols or amines used as bases can lead to dehalogenation.[2] If using an alcohol as a solvent, consider switching to an aprotic solvent like dioxane or toluene.

Frequently Asked Questions (FAQs)

Q1: Which palladium catalyst and ligand combination is best for the selective Suzuki coupling of this compound?

For selective coupling at the iodine position, a catalyst system that is reactive enough for the C-I bond but not for the C-Cl bond is ideal. A good starting point is Pd(PPh₃)₄ . If you are using a Pd(II) source like Pd(OAc)₂ or PdCl₂(dppf), triphenylphosphine (PPh₃) or a similar less electron-rich phosphine ligand would be a suitable choice. For more challenging couplings or to achieve higher turnover numbers, a Buchwald-type ligand like SPhos can be used, but with careful temperature control to maintain selectivity.[3][10]

Q2: What is the optimal base and solvent system for this reaction?

A common and effective system for Suzuki couplings is a mixture of an organic solvent and water with a carbonate or phosphate base.[1][6] A recommended starting point is K₂CO₃ or K₃PO₄ as the base in a dioxane/water or toluene/water mixture (e.g., 4:1 v/v).[2] The aqueous phase helps to dissolve the base and facilitates the reaction at the interface.

Q3: At what temperature should I run the reaction?

Given the high reactivity of the C-I bond, it is advisable to start at a lower temperature to ensure selectivity. Begin with room temperature and monitor the reaction progress. If the reaction is sluggish, you can gently heat it to 40-60 °C . Avoid high temperatures to prevent reaction at the C-Cl bond.

Q4: How can I monitor the progress of the reaction?

The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). By taking small aliquots from the reaction mixture over time, you can track the consumption of the starting material (this compound) and the formation of the product.

Experimental Protocols

Optimized Protocol for Selective Suzuki Coupling at the Iodine Position

This protocol provides a starting point for the selective Suzuki coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Pd(PPh₃)₄ (2 mol%)

  • Potassium Carbonate (K₂CO₃) (2 equivalents)

  • 1,4-Dioxane (degassed)

  • Water (degassed)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere setup (Argon or Nitrogen)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), and K₂CO₃ (2 equivalents).

  • Add the palladium catalyst, Pd(PPh₃)₄ (0.02 equivalents).

  • Add degassed 1,4-dioxane and degassed water in a 4:1 ratio by volume. The total solvent volume should be sufficient to dissolve the starting materials.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • If the reaction is slow, gently heat the mixture to 40-60 °C.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

Table 1: Recommended Reaction Parameters for Selective Suzuki Coupling
ParameterRecommended ConditionRationale
Catalyst Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃Provides sufficient reactivity for C-I bond activation while minimizing C-Cl activation.
Ligand Triphenylphosphine (PPh₃)A standard, moderately electron-rich ligand suitable for this transformation.
Base K₂CO₃ or K₃PO₄Effective bases for Suzuki couplings that are compatible with a wide range of functional groups.[1]
Solvent Dioxane/Water or Toluene/Water (4:1)Biphasic system aids in dissolving the base and promotes the reaction.[2][6]
Temperature Room Temperature to 60 °CLower temperatures favor selective coupling at the more reactive C-I bond.
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation and deactivation of the Pd(0) catalyst.

Visualizations

Suzuki Catalytic Cycle

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)L2-X OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation Ar'-B(OR)2 Base PdII_Diaryl Ar-Pd(II)L2-Ar' Transmetalation->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low or No Product Check_Catalyst Check Catalyst Activity - Use fresh catalyst - Consider a Pd(0) source Start->Check_Catalyst Check_Degassing Improve Degassing - Sparge with Ar/N2 - Freeze-Pump-Thaw Start->Check_Degassing Check_Reagents Verify Reagent Quality - Fresh boronic acid - Dry, pure base Start->Check_Reagents Optimize_Conditions Optimize Conditions - Screen bases (K3PO4, Cs2CO3) - Screen solvents (Toluene, THF) Check_Catalyst->Optimize_Conditions Check_Degassing->Optimize_Conditions Check_Reagents->Optimize_Conditions

Caption: A workflow for troubleshooting low-yielding Suzuki coupling reactions.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. [Link]

  • ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... [Link]

  • Organic Chemistry Portal. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Andrew G Myers Research Group. The Suzuki Reaction. [Link]

  • Semantic Scholar. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling?. [Link]

  • ResearchGate. STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. [Link]

  • ResearchGate. Optimization of Reaction Conditions. [Link]

  • PubMed. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-heteroaryl Boronic Acids. [Link]

  • ACS Publications. Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. [Link]

  • Reddit. Problems with Suzuki coupling of aryl boronic acid and alkyl halide. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • MDPI. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. [Link]

  • YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. [Link]

  • YouTube. Suzuki Coupling Mechanism and Applications. [Link]

  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]

Sources

Technical Support Center: Cross-Coupling Reactions of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals working with 5-Chloro-2-iodotoluene in cross-coupling reactions. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic routes. As Senior Application Scientists, we have compiled this resource based on established scientific principles and practical laboratory experience.

The unique structure of this compound, with its two different halogen atoms, presents both an opportunity for selective functionalization and a potential for complex side reactions. The significantly weaker carbon-iodine bond typically allows for selective reaction at the 2-position, leaving the more robust carbon-chlorine bond at the 5-position available for subsequent transformations. However, achieving high selectivity and yield requires careful control of reaction conditions. This guide will help you navigate the intricacies of these reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the cross-coupling of this compound, providing potential causes and actionable solutions.

Problem 1: Low Yield of the Desired Monocoupled Product

Question: I am performing a Suzuki-Miyaura coupling with this compound and an arylboronic acid, but I am observing a low yield of the desired 2-aryl-5-chlorotoluene. What are the likely causes and how can I improve the yield?

Answer:

A low yield of the monocoupled product can stem from several factors, ranging from catalyst deactivation to competing side reactions. Here’s a systematic approach to troubleshooting this issue:

Potential Causes & Solutions:

  • Suboptimal Catalyst System: The choice of palladium source and ligand is critical for efficient catalysis.[1]

    • Solution: For less reactive systems or to improve reaction rates, consider using a pre-catalyst that readily forms the active Pd(0) species.[2] Switching to bulkier, more electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can enhance catalyst activity and stability.[2]

  • Inefficient Transmetalation: The transfer of the organic group from the boron reagent to the palladium center can be a rate-limiting step.[2]

    • Solution: Ensure your base is appropriate for the reaction. Phosphate bases like K₃PO₄ are often effective.[2][3] The presence of a small amount of water is often necessary to facilitate the hydrolysis of boronic esters and aid in the transmetalation step.[3][4]

  • Catalyst Deactivation: The formation of palladium black (aggregated palladium nanoparticles) is a common sign of catalyst decomposition and leads to a loss of catalytic activity.[4][5]

    • Solution: Ensure your reaction is thoroughly degassed to remove oxygen, which can contribute to catalyst degradation and promote side reactions like homocoupling.[4] Using a slightly higher ligand-to-palladium ratio can sometimes help stabilize the catalytic species.[1]

  • Poor Reagent Purity: Impurities in starting materials, solvents, or bases can poison the catalyst or lead to unwanted side reactions.[1]

    • Solution: Use high-purity reagents and solvents. Ensure solvents are anhydrous and properly degassed. Bases should be stored in a desiccator to prevent moisture absorption.[1]

Problem 2: Significant Formation of Dehalogenated Byproduct (5-Chlorotoluene)

Question: In my cross-coupling reaction, I am observing a significant amount of 5-chlorotoluene, where the iodine has been replaced by a hydrogen atom. What causes this deiodination, and how can I prevent it?

Answer:

Dehalogenation is a common side reaction, particularly with aryl iodides, which are more susceptible than bromides or chlorides.[2][6][7] The primary mechanism involves the formation of a palladium-hydride (Pd-H) species that leads to the reduction of the aryl halide.

Potential Causes & Solutions:

  • Source of Hydride: The Pd-H species can be generated from various sources in the reaction mixture.

    • Bases: Strong alkoxide bases can be a source of hydrides.

    • Solvents: Alcohols and even trace amounts of water can react with the palladium complex to form Pd-H.[2]

    • Amine Bases: Amines used as bases can also contribute to the formation of Pd-H species.[4]

  • Mitigation Strategies:

    • Base Optimization: Switch to a weaker inorganic base like K₂CO₃, Cs₂CO₃, or K₃PO₄. Avoid strong alkoxide bases if possible.[2]

    • Solvent Selection: Use aprotic solvents such as dioxane, THF, or toluene to minimize the presence of hydride sources.[2] While some water can be beneficial for transmetalation in Suzuki couplings, excessive amounts should be avoided.

    • Ligand Choice: Employing bulky, electron-rich ligands can sometimes suppress dehalogenation by favoring the desired cross-coupling pathway.[2]

Problem 3: Formation of Homocoupled Byproducts

Question: My reaction mixture contains significant amounts of the homocoupled product of my nucleophile (e.g., a biaryl from a boronic acid in a Suzuki reaction or a diyne from an alkyne in a Sonogashira reaction). What is causing this, and what can I do to minimize it?

Answer:

Homocoupling is a frequent side reaction in many cross-coupling protocols. The exact mechanism can vary depending on the reaction type.

For Suzuki Reactions (Boronic Acid Homocoupling):

  • Cause: The presence of Pd(II) species, often from the use of a Pd(II) precatalyst or from oxidation of the Pd(0) catalyst by residual oxygen, can promote the homocoupling of two boronic acid molecules.[4] This process reduces the Pd(II) to the active Pd(0) state but consumes the nucleophile.[4] The base can also play a synergistic role in this process.[8][9]

  • Solutions:

    • Thorough Degassing: Rigorously remove oxygen from the reaction mixture by bubbling an inert gas through the solution or by using freeze-pump-thaw cycles.[2][3]

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source like Pd₂(dba)₃ or Pd(PPh₃)₄ can sometimes reduce the initial amount of homocoupling compared to Pd(II) sources like Pd(OAc)₂.[4]

For Sonogashira Reactions (Alkyne Homocoupling - Glaser Coupling):

  • Cause: This side reaction is typically catalyzed by the copper(I) co-catalyst in the presence of oxygen.

  • Solutions:

    • Strictly Anaerobic Conditions: As with Suzuki reactions, thorough degassing is crucial.

    • Copper-Free Conditions: If homocoupling remains a persistent issue, consider using a copper-free Sonogashira protocol. Several have been developed that show excellent reactivity.

    • Slow Addition of Alkyne: Adding the alkyne slowly to the reaction mixture can help maintain a low concentration, favoring the cross-coupling pathway over homocoupling.[10]

Problem 4: Formation of the Dicoupled Product

Question: I am trying to selectively couple at the iodine position, but I am also getting the product where both the iodine and the chlorine have reacted. How can I improve the selectivity for monocoupling?

Answer:

While the C-I bond is significantly more reactive than the C-Cl bond, forcing conditions or certain catalyst systems can lead to a loss of selectivity.

  • Cause: The selectivity for mono- versus difunctionalization is determined by the competition between the dissociation of the palladium catalyst from the monocoupled product and a second oxidative addition at the C-Cl bond.[11][12][13][14]

  • Solutions:

    • Control Reaction Temperature and Time: Avoid excessively high temperatures or prolonged reaction times, as these can provide enough energy to overcome the higher activation barrier for C-Cl bond cleavage.

    • Ligand and Solvent Effects: The choice of ligand and solvent can have a profound impact on selectivity.[13][14][15]

      • Bulky ligands can sometimes promote overfunctionalization because they hinder the dissociation of the palladium complex from the monocoupled product, making a second oxidative addition more likely.[11][12]

      • In some cases, small coordinating additives like DMSO can help suppress overfunctionalization.[11]

    • Stoichiometry: Use a slight excess (e.g., 1.1-1.2 equivalents) of the coupling partner. Using a large excess may drive the reaction towards difunctionalization.

Frequently Asked Questions (FAQs)

Q1: Which cross-coupling reaction is best for my first transformation with this compound?

A1: The Suzuki-Miyaura reaction is often an excellent starting point due to its high functional group tolerance, the commercial availability of a vast array of boronic acids and esters, and generally mild reaction conditions.[16][17] The Heck[18][19][20] and Sonogashira[21][22][23] reactions are also highly valuable for introducing alkenyl and alkynyl groups, respectively. The choice ultimately depends on the specific C-C bond you wish to form.

Q2: What is the general reactivity order of the halogens in palladium-catalyzed cross-coupling?

A2: The reactivity order for oxidative addition to Pd(0) is generally I > Br > OTf > Cl.[2] This is why this compound is an excellent substrate for selective monocoupling at the C-I bond. The C-Cl bond is significantly less reactive and will typically only react under more forcing conditions.[24]

Q3: Can I perform a second, different cross-coupling reaction at the 5-chloro position after I've functionalized the 2-iodo position?

A3: Absolutely. This is a key synthetic strategy known as iterative or sequential cross-coupling. After the initial coupling at the more reactive C-I bond, the resulting 2-substituted-5-chlorotoluene can be subjected to a second cross-coupling reaction under conditions suitable for activating the C-Cl bond (e.g., using a more active catalyst system, a stronger base, or higher temperatures).

Q4: How do I choose the right base for my reaction?

A4: The base plays multiple roles in the catalytic cycle, including reacting with the organometallic nucleophile and facilitating the regeneration of the catalyst.[25]

  • Suzuki: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Phosphates are often more effective for less reactive chlorides.[2][3]

  • Heck: Amine bases like triethylamine (Et₃N) are typical.

  • Sonogashira: An amine base is required, often in conjunction with a copper(I) co-catalyst.[22] The choice of base can also influence side reactions like dehalogenation, so optimization may be necessary.[2]

Q5: What is the purpose of the ligand in these reactions?

A5: The ligand stabilizes the palladium center, influences its reactivity, and can improve the solubility of the catalyst complex.[4] The steric and electronic properties of the ligand are critical for the efficiency of the elementary steps in the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[26][27] Bulky, electron-rich ligands often promote the oxidative addition of less reactive aryl chlorides and can accelerate the overall catalytic turnover.

Visualizing the Process

To better understand the core concepts, the following diagrams illustrate the catalytic cycle and a troubleshooting workflow.

Catalytic Cycle for Suzuki-Miyaura Coupling

Suzuki_Cycle cluster_homo Homocoupling Side Reaction Pd0 Pd(0)L_n (Active Catalyst) OxAdd Ar-Pd(II)-I(L_n) (Oxidative Addition Product) Pd0->OxAdd + Ar-I (Oxidative Addition) Transmetal Ar-Pd(II)-Ar'(L_n) (Transmetalation Product) OxAdd->Transmetal + Ar'B(OH)₂ / Base (Transmetalation) Dehalogenation Ar-H (Dehalogenation) OxAdd->Dehalogenation + [H] source (Proto-deiodination) Transmetal->Pd0 (Reductive Elimination) Product Ar-Ar' (Desired Product) Transmetal->Product Homocoupling Ar'-Ar' (Homocoupling) ArBOH2 Ar'B(OH)₂ ArBOH2->Homocoupling Pd(II), O₂

Caption: Simplified catalytic cycle for Suzuki-Miyaura coupling and key side reactions.

Troubleshooting Workflow for Low Yield

Troubleshooting_Workflow Start Low Yield of Desired Product CheckPurity 1. Verify Reagent Purity (Substrates, Solvent, Base) Start->CheckPurity Degas 2. Ensure Rigorous Degassing (Remove O₂) CheckPurity->Degas If purity is confirmed OptimizeBase 3. Optimize Base (e.g., K₃PO₄, Cs₂CO₃) Degas->OptimizeBase If still low yield OptimizeLigand 4. Screen Ligands (e.g., SPhos, XPhos, NHCs) OptimizeBase->OptimizeLigand If still low yield OptimizeTemp 5. Adjust Temperature (Increase cautiously) OptimizeLigand->OptimizeTemp If still low yield Success Yield Improved OptimizeTemp->Success If optimized

Caption: A systematic workflow for troubleshooting low-yielding cross-coupling reactions.

References

  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.Semantic Scholar.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.ChemRxiv.
  • Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes.National Institutes of Health (NIH).
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.ResearchGate.
  • Selectivity for Exhaustive Cross-Coupling of Dihaloarenes is Affected by the Interplay Between Halide Byproduct, Solvent, and Ligand.ChemRxiv.
  • How to avoid dehalogenation side reactions in Suzuki coupling.Benchchem.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.ACS Publications.
  • Application Notes and Protocols: Benzylboronic Acid Suzuki-Miyaura Cross-Coupling with Aryl Halides.Benchchem.
  • Suzuki-Miyaura cross-coupling: Practical Guide.Yoneda Labs.
  • Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.National Institutes of Health (NIH).
  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.Nobel Prize.
  • Mechanism of a Suzuki-Type Homocoupling Reaction Catalyzed by Palladium Nanocubes.ResearchGate.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions.Royal Society of Chemistry.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.ResearchGate.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.National Center for Biotechnology Information (NCBI).
  • Cross-Coupling Reaction Manual: Desk Reference.Sigma-Aldrich.
  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.ACS Publications.
  • Impact of Cross-Coupling Reactions in Drug Discovery and Development.Semantic Scholar.
  • The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction.Semantic Scholar.
  • Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.Semantic Scholar.
  • Suzuki Coupling I Common Byproducts in Suzuki Coupling.YouTube.
  • Heck reaction.Wikipedia.
  • Sonogashira coupling.Wikipedia.
  • Heck Reaction.Organic Chemistry Portal.
  • Suzuki reaction.Wikipedia.
  • Sonogashira Coupling.Organic Chemistry Portal.
  • HECK REACTION: Heterocyclic reactants mechanism.YouTube.
  • Technical Support Center: Troubleshooting Sonogashira Coupling with Purines.Benchchem.

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Purification methods for 5-Chloro-2-iodotoluene reaction products

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 5-Chloro-2-iodotoluene

Welcome to the technical support guide for the purification of this compound. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key chemical intermediate. As a halogenated aromatic compound, its purity is paramount for subsequent synthetic steps, and this guide provides field-proven insights and detailed protocols to achieve this.

Technical Overview

This compound is a liquid at room temperature with a boiling point of approximately 120-122°C at 15 mmHg and a density of around 1.81-1.82 g/mL.[1][2][3] It is typically synthesized from 4-chloro-2-methylaniline via a Sandmeyer reaction.[4][5] The purification strategy must therefore address byproducts inherent to this reaction class, including unreacted starting materials, isomeric impurities, and dehalogenated species.

The choice of purification method—be it vacuum distillation, column chromatography, or a combination thereof—depends critically on the impurity profile and the required scale of the operation. This guide will explore the nuances of each technique.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: Impurities typically arise from the Sandmeyer reaction itself.[4][5] Common contaminants include:

  • Starting Material: Unreacted 4-chloro-2-methylaniline.

  • De-iodinated byproduct: 4-Chlorotoluene, formed by hydro-de-diazoniation.[6]

  • Phenolic byproduct: 5-Chloro-2-cresol, from the reaction of the diazonium salt with water.[6]

  • Isomeric Byproducts: Other isomers of chloro-iodotoluene may form depending on the purity of the starting aniline.

  • Biaryl Compounds: Formed via radical side reactions, a known pathway in Sandmeyer chemistry.[5][6]

  • Residual Copper Salts: If a copper catalyst was used, these must be removed during the work-up.

Q2: My final product is a liquid, not a solid. Can I still use recrystallization?

A2: No, traditional recrystallization is not feasible for this compound, as its melting point is -21°C, meaning it is a liquid under standard laboratory conditions.[1][2] Purification methods must be suitable for liquids, such as vacuum distillation or column chromatography. Recrystallization may, however, be an excellent method for purifying the solid starting material, 4-chloro-2-methylaniline, before the reaction begins.

Q3: What initial analysis should I perform on my crude product?

A3: Before attempting purification, it is crucial to analyze the crude mixture to understand the impurity profile. A combination of Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended.

  • TLC: Provides a quick, qualitative assessment of the number of components and their relative polarities, which is essential for developing a column chromatography method.

  • GC-MS: Identifies the components by their mass-to-charge ratio and provides their relative abundance, confirming the presence of expected byproducts and unreacted starting materials.

Q4: Is this compound stable to heat?

A4: Halogenated aromatic compounds are generally stable, but prolonged exposure to high temperatures during distillation can lead to decomposition. For this reason, vacuum distillation is the preferred method over atmospheric distillation to lower the boiling point and minimize thermal stress on the molecule.[7]

Purification Workflow & Decision Diagram

The following diagram outlines a logical workflow for purifying the crude product from a this compound synthesis.

G cluster_0 Purification Strategy Start Crude Reaction Product Workup Aqueous Work-up (Remove acids/bases, copper salts) Start->Workup Initial Quench & Extraction Analysis Analyze Crude Product (TLC, GC-MS) Decision Impurity Profile Assessment Analysis->Decision Distillation Vacuum Distillation Decision->Distillation Boiling points differ significantly (e.g., >20-30°C) Chromatography Flash Column Chromatography Decision->Chromatography Boiling points are close (isomers, etc.) Workup->Analysis Purity_Check Final Purity Analysis (GC, NMR) Distillation->Purity_Check Chromatography->Purity_Check Purity_Check->Chromatography Purity <98% Repurify Final_Product Pure this compound Purity_Check->Final_Product Purity >98%

Caption: Decision workflow for purifying this compound.

Troubleshooting Guide

Issue 1: Problems During Flash Column Chromatography
Problem Potential Causes Recommended Solutions & Scientific Rationale
Poor Separation of Spots (Co-elution) 1. Incorrect Solvent System: The mobile phase polarity is too high, causing all compounds to elute quickly, or too low, causing poor movement. 2. Column Overload: Too much crude material was loaded onto the column.1. Optimize Eluent: Develop a solvent system using TLC where the desired product has an Rf value of ~0.3. A common starting point for non-polar compounds like this is a Hexane/Ethyl Acetate or Hexane/Dichloromethane mixture.[7] 2. Reduce Load: The amount of crude material should generally not exceed 5-10% of the mass of the silica gel. Overloading saturates the stationary phase, preventing effective partitioning.
Low Product Recovery 1. Product is Irreversibly Adsorbed: The compound is too polar for the chosen stationary phase or is reacting with the silica. 2. Product Co-eluted with Impurity: The fractions containing the product were not pure and were discarded.1. Use a Less Acidic Stationary Phase: Silica gel is acidic. If your compound is sensitive, consider using neutral alumina. Alternatively, you can add a small amount (~1%) of triethylamine to your eluent to neutralize the silica surface. 2. Collect Smaller Fractions: Collect more, smaller fractions and analyze each one carefully by TLC before combining. This provides finer resolution and prevents accidental discarding of the product.[8]
Cracked or Channeled Column 1. Improper Packing: The silica gel was not packed uniformly, creating channels. 2. Column Ran Dry: The solvent level dropped below the top of the stationary phase.1. Use Slurry Packing: Prepare a slurry of silica gel in the initial eluent and pour it into the column. Gently tap the column to ensure even settling and remove air bubbles.[9][10] 2. Maintain Solvent Level: Always keep the silica bed submerged in solvent. If the column runs dry, cracks will form, and the separation will be compromised.[10]
Issue 2: Problems During Vacuum Distillation
Problem Potential Causes Recommended Solutions & Scientific Rationale
Bumping / Uncontrolled Boiling 1. Lack of Nucleation Sites: The liquid is being superheated without a point for smooth boiling to initiate. 2. Vacuum Too High Initially: A sudden drop in pressure causes violent boiling.1. Use a Magnetic Stir Bar or Boiling Chips: This provides a surface for even bubble formation. A stir bar is preferable for vacuum distillation as boiling chips can become ineffective over time. 2. Gradual Pressure Reduction: Heat the flask gently first before slowly reducing the pressure to the target level. This allows the system to equilibrate smoothly.[7]
Product Decomposition (Darkening) 1. Distillation Temperature is Too High: The compound is degrading due to excessive thermal stress. 2. Presence of Acidic/Basic Impurities: These can catalyze decomposition at elevated temperatures.1. Improve Vacuum: Use a better vacuum pump to further lower the pressure. A lower pressure reduces the boiling point, allowing distillation at a safer temperature. 2. Pre-distillation Wash: Ensure the crude material is thoroughly washed with a mild base (like sodium bicarbonate solution) and then water to remove any residual acids from the Sandmeyer reaction.[11]
Poor Separation of Isomers Close Boiling Points: Isomeric impurities often have very similar boiling points, making simple distillation ineffective.Use a Fractionating Column: For difficult separations, insert a fractionating column (e.g., a Vigreux column) between the distillation flask and the condenser. The increased surface area allows for multiple theoretical vaporization-condensation cycles, significantly improving separation efficiency.

Experimental Protocols

Protocol 1: Flash Column Chromatography Purification

This protocol is ideal for separating this compound from impurities with different polarities.

  • Preparation of the Column:

    • Securely clamp a glass chromatography column in a vertical position.

    • Insert a small plug of cotton or glass wool into the bottom of the column.[9]

    • Add a thin layer (~1 cm) of sand over the plug.

    • Prepare a slurry of silica gel in the starting eluent (e.g., 98:2 Hexane:Ethyl Acetate).

    • Pour the slurry into the column, gently tapping the side to ensure even packing and to dislodge air bubbles.[10][12] Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel to prevent disturbance during solvent addition.[9]

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane or the eluent itself.

    • Carefully pipette the concentrated sample solution onto the top layer of sand.

    • Allow the sample to absorb completely into the silica bed.

  • Elution and Fraction Collection:

    • Carefully add the eluent to the top of the column, taking care not to disturb the sand layer.

    • Apply gentle positive pressure (using a pump or compressed air) to achieve a steady flow rate.[8]

    • Begin collecting fractions in test tubes or flasks.

    • Monitor the elution process by spotting collected fractions onto a TLC plate and visualizing under UV light.

  • Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 2: Vacuum Distillation

This protocol is effective for separating the product from non-volatile impurities or those with significantly different boiling points.

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus with a round-bottom flask, a short-path distillation head with a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

    • Place a magnetic stir bar in the distillation flask.

    • Connect the apparatus to a vacuum pump through a cold trap to protect the pump from corrosive vapors.

  • Distillation Procedure:

    • Charge the crude this compound into the distillation flask (do not fill more than two-thirds full).

    • Begin stirring and gently heat the flask using a heating mantle.

    • Slowly and carefully reduce the pressure inside the apparatus to the desired level (e.g., 15 mmHg).

    • Continue heating until the product begins to distill. Collect the fraction that boils at a constant temperature (expected ~120-122°C at 15 mmHg).[1][2] Discard any initial forerun that distills at a lower temperature.

  • Completion:

    • Once the desired product has been collected, stop heating and allow the system to cool.

    • Slowly and carefully vent the apparatus to return it to atmospheric pressure before disassembling.

References

  • Justia Patents. (1985). Process for separating halogen substituted toluene isomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • Google Patents. (n.d.). US5143685A - Process for purification of ortho-chlorotoluene.
  • Google Patents. (n.d.). US3560579A - Process for preparing meta-halotoluene.
  • L.S. College, Muzaffarpur. (2022). Sandmeyer reaction. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Retrieved from [Link]

  • University of Rochester. (n.d.). How to run column chromatography. Retrieved from [Link]

  • Filo. (2022). o-Halotoluene p-Halotoluene The ortho and para isomers can be easily sepa... Retrieved from [Link]

  • YouTube. (2013). 【4K】-- Column Chromatography (Purification). Retrieved from [Link]

  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Chemdad. (n.d.). This compound. Retrieved from [Link]

  • Scribd. (n.d.). Sandmeyer Reaction: p-Chlorotoluene Synthesis. Retrieved from [Link]

  • YouTube. (2020). Recrystallization. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • YouTube. (2023). Performing Column Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US2412010A - Purification of toluene.
  • YouTube. (2007). Organic Chemistry Lab: Recrystallization. Retrieved from [Link]

  • Google Patents. (n.d.). US4822928A - Process for producing 2,5-dichlorotoluene.
  • Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

  • YouTube. (2022). Chemical/Laboratory Techniques: Recrystallization. Retrieved from [Link]

  • Chemical-Suppliers.com. (n.d.). This compound | CAS 23399-70-4. Retrieved from [Link]

  • Google Patents. (n.d.). EP0424847A1 - The method for parallel-producing 2,5-dichlorotoluene and 2,6....

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Technical Support Center: Optimizing the Synthesis of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-Chloro-2-iodotoluene. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important chemical intermediate. Here, we will address common challenges and provide in-depth troubleshooting strategies to improve reaction yields and product purity. Our approach is rooted in a deep understanding of the underlying reaction mechanisms, offering practical solutions to real-world experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing this compound?

A1: The most prevalent and dependable method for the synthesis of this compound is a variation of the Sandmeyer reaction. This process begins with the diazotization of the primary aromatic amine, 5-chloro-2-methylaniline, followed by the introduction of an iodide source.[1][2]

Q2: Is a copper(I) catalyst necessary for the iodination step in the Sandmeyer reaction?

A2: While copper(I) halides are classic catalysts for Sandmeyer reactions to introduce chlorine or bromine, the iodination reaction often proceeds efficiently without a copper catalyst.[3] The use of an aqueous solution of potassium iodide (KI) is the standard and effective method for introducing the iodine substituent onto the aromatic ring after diazotization.

Q3: What are the primary byproducts I should expect in this reaction?

A3: Byproduct formation is a common cause of reduced yield. In the synthesis of this compound, you should be vigilant for the following:

  • 5-Chloro-2-methylphenol: This can form if the diazonium salt reacts with water in the reaction mixture. Careful temperature control during diazotization is crucial to minimize this.

  • Azo compounds: Unreacted diazonium salts can couple with the starting aniline or other electron-rich aromatic species to form colored azo byproducts.[4]

  • Protodeamination product (4-chlorotoluene): The diazonium group can be replaced by a hydrogen atom, particularly if there are sources of reducing agents present.

Q4: How can I effectively purify the final product, this compound?

A4: Purification can typically be achieved through a series of extraction and distillation steps. After the reaction is complete, an extraction with a suitable organic solvent (e.g., dichloromethane or diethyl ether) will separate the product from the aqueous phase. Subsequent washing of the organic layer with a sodium thiosulfate solution can remove unreacted iodine. The crude product can then be purified by vacuum distillation.[4][5] Column chromatography can also be employed for higher purity.

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield of this compound
Potential Cause Explanation Recommended Solution
Incomplete Diazotization The conversion of 5-chloro-2-methylaniline to its diazonium salt is a critical first step. Insufficient acid or sodium nitrite, or improper temperature control, can lead to unreacted starting material.Ensure the use of at least 2.5-3 equivalents of a strong acid (e.g., HCl or H₂SO₄). Maintain a temperature of 0-5 °C during the dropwise addition of sodium nitrite solution. Test for the presence of excess nitrous acid using starch-iodide paper.
Decomposition of Diazonium Salt Aryl diazonium salts are often unstable at elevated temperatures. Premature decomposition before the addition of the iodide source will significantly lower the yield.Keep the diazonium salt solution consistently at 0-5 °C in an ice bath until it is used in the subsequent step.
Side Reaction with Water The diazonium salt can react with water to form the corresponding phenol (5-chloro-2-methylphenol), a common byproduct that reduces the yield of the desired iodo-compound.Maintain a low reaction temperature and ensure that the addition of the diazonium salt to the potassium iodide solution is done promptly after its formation.
Suboptimal Iodide Source Concentration An insufficient amount of potassium iodide will result in an incomplete reaction.Use a stoichiometric excess of potassium iodide (typically 1.5 to 3 equivalents) to ensure the complete conversion of the diazonium salt.
Problem 2: Presence of Impurities in the Final Product
Observed Impurity Potential Cause Recommended Solution
Starting Material (5-chloro-2-methylaniline) Incomplete diazotization.Refer to the solutions for "Incomplete Diazotization" in the Low Yield section. Ensure adequate reaction time for the diazotization step.
5-Chloro-2-methylphenol Reaction of the diazonium salt with water.Maintain strict temperature control (0-5 °C) during diazotization and the addition of the diazonium salt to the iodide solution.
Colored Azo Byproducts Unreacted diazonium salt coupling with the starting amine or other aromatic species.Ensure complete conversion of the diazonium salt by using a sufficient excess of potassium iodide and allowing for adequate reaction time. The purification workup should include a wash with a dilute acid to remove any basic starting material.
Unidentified Byproducts Possible formation of isomers or other unexpected products.Characterize the byproducts using techniques like GC-MS or NMR to understand their origin. This may reveal the need for adjustments in reaction conditions or purification strategy.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the synthesis of this compound.

Protocol 1: Diazotization of 5-Chloro-2-methylaniline

Materials:

  • 5-Chloro-2-methylaniline

  • Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

Procedure:

  • In a beaker, dissolve 5-chloro-2-methylaniline (1.0 eq) in a mixture of concentrated HCl (2.5 eq) and water.

  • Cool the mixture to 0-5 °C in an ice-salt bath with constant stirring. A fine precipitate of the aniline hydrochloride salt may form.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled aniline hydrochloride suspension. Maintain the temperature below 5 °C throughout the addition.

  • After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 20-30 minutes.

  • The resulting solution is the cold diazonium salt solution, which should be used immediately in the next step.

Protocol 2: Sandmeyer-type Iodination

Materials:

  • Diazonium salt solution from Protocol 1

  • Potassium Iodide (KI)

  • Deionized Water

Procedure:

  • In a separate, larger beaker, dissolve potassium iodide (1.5 eq) in deionized water.

  • Cool the potassium iodide solution to 0-5 °C in an ice bath.

  • Slowly and with vigorous stirring, add the cold diazonium salt solution from Protocol 1 to the potassium iodide solution.

  • A dark precipitate or oil may form, and nitrogen gas will be evolved.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 1-2 hours to ensure the reaction goes to completion.

Protocol 3: Work-up and Purification

Materials:

  • Reaction mixture from Protocol 2

  • Dichloromethane (or other suitable organic solvent)

  • 10% aqueous sodium thiosulfate solution

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Transfer the reaction mixture to a separatory funnel.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL for a small-scale reaction).

  • Combine the organic layers.

  • Wash the combined organic layers with 10% aqueous sodium thiosulfate solution to remove any unreacted iodine (the color of the organic layer should become lighter).

  • Wash the organic layer with saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • The crude product can be further purified by vacuum distillation.

Visualizing the Process

To aid in understanding the experimental workflow and the chemical transformation, the following diagrams are provided.

Reaction Pathway

Sandmeyer_Reaction 5-Chloro-2-methylaniline 5-Chloro-2-methylaniline Diazonium_Salt 5-Chloro-2-methylbenzenediazonium chloride 5-Chloro-2-methylaniline->Diazonium_Salt  NaNO₂, HCl  0-5 °C This compound This compound Diazonium_Salt->this compound  KI

Caption: Synthesis of this compound.

Troubleshooting Logic

Troubleshooting_Yield Start Low Yield? Incomplete_Diazotization Incomplete Diazotization? Start->Incomplete_Diazotization Yes Decomposition Diazonium Salt Decomposition? Start->Decomposition Yes Side_Reactions Phenol/Azo Byproducts? Start->Side_Reactions Yes Optimize_Purification Optimize Purification (Acid/Base Wash, Distillation) Start->Optimize_Purification No, but purity is low Check_Acid_Nitrite Check Acid & NaNO₂ Stoichiometry & Temperature (0-5 °C) Incomplete_Diazotization->Check_Acid_Nitrite Check_Temp_Control Maintain 0-5 °C Use Diazonium Salt Immediately Decomposition->Check_Temp_Control Control_Temp_KI_Addition Strict Temp Control (0-5 °C) Prompt Addition to KI Side_Reactions->Control_Temp_KI_Addition

Caption: Troubleshooting low yield issues.

References

  • Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH.
  • Sandmeyer-type reaction as an altern
  • This compound Formula. ECHEMI.
  • Sandmeyer Reaction. Organic Chemistry Portal.
  • The Sandmeyer Reaction: Substitution for an NH2 on an Arom
  • Why use potassium iodide instead of copper iodide in Sandmeyer reaction?. Chemistry Stack Exchange.
  • Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene.
  • US Patent 9,315,438 B2.
  • Organic Syntheses Procedure. Organic Syntheses.
  • Avoiding byproduct formation in the synthesis of 5-chloroindoles. Benchchem.
  • Suggestions for double Sandmeyer-type iodination with intramolecular byproducts. Reddit.
  • US4822928A - Process for producing 2,5-dichlorotoluene.
  • Organic Chemistry Journals. ACS Division of Organic Chemistry.
  • Sandmeyer reaction. Wikipedia.
  • A safe and reliable procedure for the iododeamination of aromatic and heteroaromatic amines in a continuous flow reactor.
  • Application Notes and Protocols for the Sandmeyer Reaction on 4-Amino-2-chloronicotinonitrile. Benchchem.
  • 2-Chloro-5-iodotoluene 98 116632-41-8. Sigma-Aldrich.
  • Synthesis of 5-Chloroisoquinoline from 5-Aminoisoquinoline: Applic
  • 23399-70-4 Cas No. | this compound. Apollo Scientific.
  • 5-CHLORO-2-IODOANILINE synthesis. ChemicalBook.
  • CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.

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Technical Support Center: Troubleshooting Suzuki Reactions with 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically designed for researchers, scientists, and professionals in drug development who are working with challenging substrates like 5-Chloro-2-iodotoluene. The inherent reactivity difference between the C-I and C-Cl bonds presents unique challenges. This resource provides in-depth, experience-driven troubleshooting advice and robust protocols to help you navigate these complexities and achieve successful outcomes.

Frequently Asked Questions (FAQs)

Q1: I'm not seeing any product formation in my Suzuki reaction with this compound. What are the most common initial culprits?

A1: When a Suzuki reaction fails to initiate, the primary areas to investigate are the catalyst's activity and the reaction environment. Ensure your palladium catalyst is active; Pd(0) is the active catalytic species, and if you are using a Pd(II) precatalyst, it must be effectively reduced in situ.[1] More critically, oxygen can be detrimental, leading to catalyst decomposition and unwanted side reactions like the homocoupling of your boronic acid.[1][2] It is imperative that all solvents are thoroughly degassed and the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen).

Q2: My reaction is selective for the C-I bond, but I want to achieve double coupling at both the C-I and C-Cl positions. How can I promote this?

A2: This is an expected selectivity issue due to the significant difference in bond dissociation energies. The C-I bond is much more reactive and will undergo oxidative addition preferentially.[3][4] To achieve double coupling, you will need to employ more forcing conditions after the first coupling is complete. This typically involves higher temperatures and, most importantly, a ligand system specifically designed to activate the more robust C-Cl bond. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential for this purpose.[5][6]

Q3: I'm observing significant amounts of a biphenyl byproduct derived from my boronic acid. What causes this homocoupling, and how can I prevent it?

A3: Homocoupling of boronic acids is a common side reaction, often promoted by the presence of Pd(II) species and oxygen.[2][7] If your reaction is not properly degassed, or if the reduction of a Pd(II) precatalyst to Pd(0) is inefficient, residual Pd(II) can facilitate this undesired coupling.[7] To mitigate this, ensure rigorous degassing of your reaction mixture and consider using a Pd(0) source directly, such as Pd(PPh₃)₄ or Pd₂(dba)₃. Using the boronic acid as the limiting reagent can also help minimize this side reaction.

Q4: Why is the choice of base so critical, and what should I use for this specific substrate?

A4: The base plays a crucial role in the catalytic cycle, primarily by activating the boronic acid to facilitate the transmetalation step.[4][5] It does this by forming a more nucleophilic boronate species.[8][9] For substrates like this compound, a moderately strong base is typically required. Potassium phosphate (K₃PO₄) is often an excellent choice as it is effective in activating the boronic acid without being overly harsh, which could lead to decomposition of sensitive substrates.[6][9] Cesium carbonate (Cs₂CO₃) is another strong contender, known for its high efficacy, sometimes referred to as the "caesium effect."[9]

The Suzuki-Miyaura Catalytic Cycle: Pinpointing Failure Points

Understanding the catalytic cycle is fundamental to effective troubleshooting. Each step presents potential pitfalls that can halt your reaction.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n Active Catalyst OxAdd Ar-Pd(II)-X L_n (cis-complex) Pd0->OxAdd Oxidative Addition (R-X) F3 Failure Point 3: Steric Hindrance Slow Elimination Pd0->F3 Trans Ar-Pd(II)-Ar' L_n OxAdd->Trans Transmetalation (R'-B(OR)₂)⁻ F1 Failure Point 1: Catalyst Inactivation (O₂) Poor Ligand Choice for C-Cl OxAdd->F1 Trans->Pd0 Reductive Elimination Reduct Product Formation Ar-Ar' Trans->Reduct F2 Failure Point 2: Inefficient Base Boronic Acid Decomposition Trans->F2 Protocol1 start Start reagents 1. Combine Reagents - this compound (1.0 eq) - Boronic Acid (1.2 eq) - Pd(PPh₃)₄ (2-5 mol%) - K₂CO₃ (2.0 eq) start->reagents solvent 2. Add Degassed Solvent - Toluene/H₂O (4:1 mixture) reagents->solvent inert 3. Purge with Inert Gas - Purge vial with Argon for 10 min solvent->inert heat 4. Heat Reaction - Heat to 80-90°C with vigorous stirring inert->heat monitor 5. Monitor Progress - Use TLC or LC-MS to track starting material consumption heat->monitor workup 6. Work-up - Cool, dilute with EtOAc, wash with H₂O and brine, dry, and concentrate monitor->workup end End workup->end

Caption: Workflow for selective C-I Suzuki coupling.

Protocol 2: Troubleshooting Protocol for Activating the C-Cl Bond

This protocol should be attempted when the C-I coupling is successful, but the C-Cl coupling fails. It employs more robust conditions.

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the mono-coupled product (1.0 equiv), the second boronic acid (1.5 equiv), K₃PO₄ (3.0 equiv, finely ground), and the specialized ligand (e.g., SPhos, 4 mol%).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2 mol%) to the flask.

  • Inert Atmosphere: Seal the flask and perform three vacuum/argon backfill cycles.

  • Solvent Addition: Add degassed, anhydrous 1,4-dioxane via syringe.

  • Heating: Heat the reaction mixture to 100-110°C under a positive pressure of argon.

  • Monitoring: Monitor the reaction progress carefully by LC-MS. Due to the forcing conditions, monitor for potential decomposition if the reaction is left for an extended period.

  • Work-up: Upon completion, cool the reaction to room temperature. Filter through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with ethyl acetate, wash with water and brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude product for purification.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
  • Littke, A. F., Dai, C., & Fu, G. C. (2000). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society, 122(17), 4020–4028.
  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki–Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473.
  • Zhang, C., Huang, J., Trudell, M. L., & Nolan, S. P. (1999). Palladium-imidazol-2-ylidene complexes are efficient catalysts for Suzuki cross-coupling of aryl chlorides with arylboronic acids. The Journal of Organic Chemistry, 64(11), 3804-3805.
  • Molander, G. A., & Biolatto, B. (2003). Efficient Ligandless Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions of Potassium Aryltrifluoroborates. The Journal of Organic Chemistry, 68(11), 4302–4314.
  • Altenhoff, G., Goddard, R., Lehmann, C. W., & Glorius, F. (2004). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Journal of the American Chemical Society, 126(46), 15195–15201.
  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116–2119.
  • Cox, P. A., et al. (2016). Understanding and predicting protodeboronation of heteroaromatic boronic acids. Journal of Organic Chemistry, 81(22), 10995-11011.
  • Navarro, O., Kaur, H., Mahjoor, P., & Nolan, S. P. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. The Journal of Organic Chemistry, 69(9), 3173–3180.
  • Lima, C. F. R. A. C., et al. (2018). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 83(15), 8038–8046.
  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient Coupling of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the efficient coupling of 5-Chloro-2-iodotoluene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) for navigating the complexities of cross-coupling reactions with this versatile building block. Our focus is on providing practical, field-proven insights to ensure the success of your synthetic endeavors.

Introduction: The Challenge of Chemoselectivity

This compound presents a unique opportunity and challenge in cross-coupling reactions due to the differential reactivity of its two halogen substituents. The carbon-iodine bond is significantly weaker and more susceptible to oxidative addition to a low-valent metal catalyst, such as Palladium(0), compared to the more robust carbon-chlorine bond. This inherent difference in reactivity is the cornerstone of achieving chemoselective couplings. The general reactivity trend for aryl halides in palladium-catalyzed cross-coupling reactions is: R-I > R-OTf > R-Br >> R-Cl.[1][2] This principle allows for the selective functionalization of the iodo-position while leaving the chloro-substituent intact for subsequent transformations.

Frequently Asked Questions (FAQs) at a Glance

Q1: I want to perform a coupling reaction on this compound. Which position will react first?

A1: The iodine at the 2-position is significantly more reactive than the chlorine at the 5-position in standard palladium-catalyzed cross-coupling reactions.[2] You can expect selective reaction at the C-I bond under typical conditions for Suzuki, Sonogashira, Heck, and Buchwald-Hartwig reactions.

Q2: I am observing the formation of a black precipitate in my reaction. What is it and what should I do?

A2: A black precipitate, commonly known as "palladium black," indicates the decomposition of your palladium catalyst.[3] This can be caused by impurities in your reagents or solvents, inappropriate reaction temperatures, or an unstable catalyst complex. To mitigate this, ensure all reagents and solvents are pure and dry, the reaction is conducted under an inert atmosphere, and consider using more robust ligands to stabilize the palladium catalyst.[3]

Q3: My Sonogashira coupling is giving a significant amount of alkyne homocoupling (Glaser-Hay coupling). How can I minimize this?

A3: Alkyne homocoupling is a common side reaction in copper-catalyzed Sonogashira reactions, often promoted by the presence of oxygen.[3][4] To minimize this, ensure your reaction is performed under strictly anaerobic conditions by thoroughly degassing your solvent and using Schlenk techniques or a glovebox. Reducing the copper catalyst loading can also help.[3] Alternatively, consider a copper-free Sonogashira protocol.[4]

Q4: Can I couple at the chlorine position?

A4: Yes, but it requires more forcing conditions and a catalyst system specifically designed for the activation of aryl chlorides. Typically, this would be done after the iodo-position has been functionalized. Catalyst systems for aryl chloride coupling often employ bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[5][6]

Catalyst and Condition Selection Guide

The choice of catalyst and reaction conditions is paramount for a successful and selective coupling reaction with this compound. Below are recommendations for common cross-coupling reactions, focusing on the selective functionalization of the iodo-position.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming carbon-carbon bonds by coupling an organoboron reagent with an organohalide.[1]

  • Recommended Catalysts:

    • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

    • PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II))

    • Pd(OAc)₂ with a suitable phosphine ligand (e.g., SPhos, XPhos)

  • Typical Reaction Conditions:

    • Boronic Acid/Ester: 1.1 - 1.5 equivalents

    • Base: K₂CO₃, Cs₂CO₃, or K₃PO₄ (2 - 3 equivalents)

    • Solvent: Dioxane/H₂O, Toluene/H₂O, or DMF

    • Temperature: Room temperature to 80 °C

Parameter Recommendation Rationale
Palladium Source Pd(PPh₃)₄ or a Pd(II) precatalyst with a phosphine ligand.Provides the active Pd(0) species for the catalytic cycle.[7]
Ligand Triphenylphosphine (for simpler couplings) or bulky, electron-rich ligands like SPhos for more challenging substrates.Ligands stabilize the palladium center and influence the rate of oxidative addition and reductive elimination.[1][8]
Base An inorganic base is required to facilitate the transmetalation step.[1]The choice of base can impact the reaction rate and yield.
Solvent A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.[1]Proper dissolution of all components is crucial for reaction efficiency.

Diagram: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (Ar-I) Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-R(L2) Transmetalation (R-B(OR)2, Base) Ar-R Ar-R Ar-Pd(II)-R(L2)->Ar-R Reductive Elimination Ar-R->Pd(0)L2 Catalyst Regeneration caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling

The Sonogashira coupling is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.[4]

  • Recommended Catalysts:

    • Pd(PPh₃)₄ with CuI (copper(I) iodide) as a co-catalyst

    • PdCl₂(PPh₃)₂ with CuI

  • Typical Reaction Conditions:

    • Alkyne: 1.1 - 1.5 equivalents

    • Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (often used as the solvent)

    • Solvent: THF or DMF if a different base is used

    • Temperature: Room temperature to 50 °C

Parameter Recommendation Rationale
Palladium Catalyst A Pd(0) or Pd(II) precatalyst is used.The active catalyst is a Pd(0) species.[4]
Copper Co-catalyst CuI is typically used to facilitate the reaction.The copper co-catalyst reacts with the alkyne to form a copper acetylide, which is more reactive in the transmetalation step.[4]
Base An amine base is required to deprotonate the alkyne.[3]The base also neutralizes the HX formed during the reaction.
Atmosphere A strictly inert atmosphere (Argon or Nitrogen) is crucial.Oxygen can promote the unwanted homocoupling of the alkyne (Glaser-Hay coupling).[3][4]

Diagram: Sonogashira Coupling Workflow

Sonogashira_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Degas Solvent Degas Solvent (e.g., N2 sparging) Add Reagents Add this compound, alkyne, base, and catalysts Degas Solvent->Add Reagents Inert Atmosphere Maintain Inert Atmosphere (N2 or Ar) Add Reagents->Inert Atmosphere Monitor Progress (TLC) Monitor by TLC Inert Atmosphere->Monitor Progress (TLC) Quench Reaction Quench Reaction Monitor Progress (TLC)->Quench Reaction Extraction Aqueous Workup & Extraction Quench Reaction->Extraction Purification (Chromatography) Column Chromatography Extraction->Purification (Chromatography) caption Sonogashira Experimental Workflow

Caption: A typical experimental workflow for a Sonogashira coupling reaction.

Heck Coupling

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene.[9]

  • Recommended Catalysts:

    • Pd(OAc)₂

    • PdCl₂(PPh₃)₂

  • Typical Reaction Conditions:

    • Alkene: 1.1 - 2.0 equivalents

    • Base: Et₃N, K₂CO₃, or NaOAc

    • Solvent: DMF, Acetonitrile, or Toluene

    • Temperature: 80 - 120 °C

Parameter Recommendation Rationale
Palladium Catalyst Pd(OAc)₂ is a common and effective catalyst.It is readily available and forms the active Pd(0) species in situ.[9]
Base A base is required to regenerate the Pd(0) catalyst in the final step of the cycle.[9]The choice of base can influence the reaction outcome.
Solvent A polar aprotic solvent is typically used.The solvent should be able to dissolve the reagents and be stable at the reaction temperature.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[10]

  • Recommended Catalysts:

    • Pd₂(dba)₃ with a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos)

    • Pre-formed palladium-ligand complexes

  • Typical Reaction Conditions:

    • Amine: 1.1 - 1.5 equivalents

    • Base: NaOt-Bu, K₃PO₄, or Cs₂CO₃

    • Solvent: Toluene or Dioxane

    • Temperature: 80 - 110 °C

Parameter Recommendation Rationale
Palladium Catalyst & Ligand A combination of a palladium source and a bulky, electron-rich ligand is crucial.These ligands promote the reductive elimination step, which is often rate-limiting.[10][11]
Base A strong, non-nucleophilic base is typically required.The base deprotonates the amine, making it a more effective nucleophile.[11]
Solvent Anhydrous, non-protic solvents are used.Protic solvents can interfere with the reaction.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
Low or No Product Yield Inactive catalyst, impure reagents, insufficient degassing, incorrect temperature.Use a fresh, active palladium source.[3] Purify starting materials. Ensure rigorous inert atmosphere.[3] Optimize reaction temperature.
Catalyst Decomposition (Palladium Black) Impurities, unstable catalyst complex, high temperature.Use high-purity reagents and solvents.[3] Employ bulky, electron-rich ligands to stabilize the catalyst.[8] Avoid excessively high temperatures.[3]
Side Product Formation (e.g., Homocoupling) Presence of oxygen (in Sonogashira), side reactions of the organometallic reagent.For Sonogashira, ensure strict anaerobic conditions.[3][4] For Suzuki, ensure the purity of the boronic acid.
Reaction Stalls Catalyst deactivation, insufficient base.Add a fresh portion of catalyst. Ensure an adequate amount of a suitable base is present.

References

  • Fiveable. (n.d.). Palladium-catalyzed cross-coupling reactions. Organic Chemistry II Class Notes. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Retrieved from [Link]

  • Nobel Prize. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ACS Publications. (2012, April 5). Ligand Effects on the Stereochemical Outcome of Suzuki–Miyaura Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Scite.ai. (n.d.). Ligand effects in palladium‐catalyzed Suzuki and Heck coupling reactions. Retrieved from [Link]

  • The Sonogashira Coupling. (n.d.). Retrieved from [Link]

  • Request PDF. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions. Retrieved from [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • ACS Publications. (2020, June 2). Activator-Promoted Aryl Halide-Dependent Chemoselective Buchwald–Hartwig and Suzuki–Miyaura Type Cross-Coupling Reactions. Organic Letters. Retrieved from [Link]

  • ACS Publications. (2025, December 29). Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • Weix Research Group. (n.d.). Mechanism and Selectivity in Nickel-Catalyzed Cross-Electrophile Coupling of Aryl Halides with Alkyl Halides. Retrieved from [Link]

  • RSC Publishing. (2019, September 2). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ACS Publications. (2010, January 4). Nickel-Catalyzed Reductive Cross-Coupling of Aryl Halides with Alkyl Halides. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (n.d.). A Novel Insight into the Ullmann Homocoupling Reactions Performed in Heterogeneous Catalytic Systems. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • Wikipedia. (n.d.). Heck reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Ullmann reaction. Retrieved from [Link]

  • J&K Scientific LLC. (2021, February 23). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • ResearchGate. (2014, January 21). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics?. Retrieved from [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen. r/Chempros. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (2022, March 3). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Retrieved from [Link]

  • PubMed. (2013, December 2). BippyPhos: A Single Ligand With Unprecedented Scope in the Buchwald-Hartwig Amination of (Hetero)aryl Chlorides. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • YouTube. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons. Retrieved from [Link]

  • Reddit. (2020, August 8). Sonogashira troubleshooting help needed. r/Chempros. Retrieved from [Link]

  • MDPI. (n.d.). Catalysts for Suzuki–Miyaura Coupling Reaction. Retrieved from [Link]

  • YouTube. (2022, June 23). The Heck Reaction: Reaction mechanism and tutorial. Retrieved from [Link]

Sources

Technical Support Center: Purification of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for the purification of 5-Chloro-2-iodotoluene. Understanding the origin and nature of impurities is paramount to developing an effective purification strategy. This resource offers a combination of frequently asked questions for quick reference and in-depth troubleshooting guides for more complex challenges encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I can expect in my crude this compound?

A1: Impurities in this compound typically arise from two main synthesis routes: electrophilic iodination of 4-chlorotoluene or the Sandmeyer reaction of 5-chloro-2-toluidine.

  • From Electrophilic Iodination:

    • Regioisomers: The primary impurities are other isomers of chloroiotoluene. Due to the directing effects of the methyl and chloro groups on the aromatic ring, you may find small amounts of 2-Chloro-3-iodotoluene and 2-Chloro-6-iodotoluene.

    • Starting Material: Unreacted 4-chlorotoluene.

    • Di-iodinated products: Over-iodination can lead to the formation of di-iodotoluene species.

  • From Sandmeyer Reaction:

    • Phenolic byproducts: Reaction of the diazonium salt with water can lead to the formation of 5-Chloro-2-methylphenol.

    • Dehalogenation products: Loss of the iodine or chlorine atom can result in the formation of 4-chlorotoluene or 2-iodotoluene.

    • Azo-coupling products: If the reaction conditions are not carefully controlled, colored azo compounds can form.[1]

    • Unreacted Starting Material: Residual 5-chloro-2-toluidine.

Q2: Which analytical techniques are best suited to assess the purity of this compound?

A2: A combination of techniques provides the most comprehensive purity assessment.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent method for identifying and quantifying volatile impurities, including isomeric byproducts and residual starting materials.[2]

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the sample, especially for less volatile impurities or for monitoring the progress of a purification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for confirming the structure of the desired product and identifying impurities. The presence of unexpected signals can indicate the presence of isomers or other byproducts.

  • Melting Point Analysis: A sharp melting point range close to the literature value is a good indicator of high purity for solid samples. Impurities will typically broaden and depress the melting point.

Q3: What are the initial, most effective steps for purifying crude this compound?

A3: For a solid crude product, a simple recrystallization is often the most effective first step. If the product is an oil or if recrystallization fails to remove isomeric impurities, column chromatography is the next logical step. For liquid products, distillation under reduced pressure can be effective, provided there is a sufficient boiling point difference between the product and its impurities.

Purification Protocols and Troubleshooting Guides

Recrystallization

Recrystallization is a powerful technique for removing soluble and insoluble impurities from a solid sample. The principle relies on the differential solubility of the compound of interest and its impurities in a chosen solvent at different temperatures.[3][4]

  • Solvent Selection:

    • Perform small-scale solubility tests with various solvents. Good candidate solvents will dissolve the crude product when hot but show low solubility at room temperature.

    • Promising solvents for halogenated aromatics include hexanes, ethanol, methanol, or a mixed solvent system like ethanol/water or hexane/ethyl acetate.[5]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen hot solvent to just dissolve the solid. It is crucial to use the minimum amount of hot solvent to ensure good recovery.[6]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.

    • Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

    • Dry the crystals thoroughly to remove residual solvent.

Problem Potential Cause Solution
No crystals form upon cooling. Too much solvent was used.Boil off some of the solvent to concentrate the solution and attempt to recrystallize again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod or add a seed crystal of pure product to induce crystallization.
Oiling out instead of crystallization. The boiling point of the solvent is higher than the melting point of the solute.Use a lower-boiling solvent or a mixed solvent system.
The rate of cooling is too fast.Allow the solution to cool more slowly. Insulating the flask can help.
High concentration of impurities.Consider a preliminary purification step like a quick filtration through a silica plug before recrystallization.
Low recovery of purified product. Too much solvent was used.Use the minimum amount of hot solvent necessary for dissolution.
The product has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration.
Premature crystallization during hot filtration.Use a pre-heated funnel and flask for the hot filtration.

G cluster_start Start: Crude this compound cluster_recrystallization Step 1: Recrystallization cluster_analysis Purity Check cluster_end Outcome Start Crude Product (Solid or Oil) Recrystallization Dissolve in minimal hot solvent Start->Recrystallization Cool Slow cooling to room temperature Recrystallization->Cool Filter Vacuum filtration and wash with cold solvent Cool->Filter Analysis Analyze purity (GC-MS, NMR, MP) Filter->Analysis Pure Pure Product Analysis->Pure Purity > 99% Impure Impure Product Analysis->Impure Purity < 99% Impure->Recrystallization Repeat or move to chromatography

Column Chromatography

Column chromatography is a versatile purification technique that separates compounds based on their differential adsorption to a stationary phase while a mobile phase flows through it.[7] It is particularly useful for separating isomeric impurities that are difficult to remove by recrystallization.

  • Stationary and Mobile Phase Selection:

    • Stationary Phase: Silica gel is the most common choice for compounds of moderate polarity like this compound.

    • Mobile Phase (Eluent): The choice of eluent is critical. Use Thin Layer Chromatography (TLC) to determine an appropriate solvent system. A good starting point for halogenated toluenes is a mixture of a non-polar solvent like hexanes or petroleum ether and a slightly more polar solvent like ethyl acetate or dichloromethane.[8][9] Aim for an Rf value of 0.2-0.3 for the desired product.

  • Column Packing:

    • Pack a glass column with a slurry of silica gel in the chosen non-polar solvent. Ensure the packing is uniform and free of air bubbles to prevent poor separation.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Carefully load the sample onto the top of the silica gel bed.

  • Elution:

    • Begin eluting with the chosen solvent system, collecting fractions in test tubes.

    • Monitor the separation by TLC analysis of the collected fractions.

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Problem Potential Cause Solution
Poor separation of spots (co-elution). Inappropriate solvent system.Re-optimize the eluent using TLC. A less polar solvent system will generally improve separation. Consider using a gradient elution.
Column was overloaded.Use a larger column or reduce the amount of sample loaded.
The sample band was too broad.Dissolve the sample in the minimum amount of solvent for loading.
The compound is not eluting from the column. The eluent is not polar enough.Gradually increase the polarity of the eluent (gradient elution).
The compound may be decomposing on the silica.Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is basic.
Cracked or channeled column packing. The column was allowed to run dry.Always keep the solvent level above the top of the stationary phase.
Improper packing technique.Ensure the silica gel is packed as a uniform slurry and allowed to settle without air pockets.

G cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation cluster_end Final Product TLC 1. TLC to determine eluent system Pack 2. Pack silica gel column TLC->Pack Load 3. Load crude sample Pack->Load Elute 4. Elute with chosen solvent system Load->Elute Collect 5. Collect fractions Elute->Collect Monitor 6. Monitor fractions by TLC Collect->Monitor Combine 7. Combine pure fractions Monitor->Combine Evaporate 8. Evaporate solvent Combine->Evaporate Pure_Product Purified this compound Evaporate->Pure_Product

Distillation

For liquid samples of this compound, fractional distillation under reduced pressure can be an effective purification method, especially for separating components with different boiling points.

Compound Boiling Point (°C)
2-Chlorotoluene159
3-Chlorotoluene162
4-Chlorotoluene162
2,3-Dichlorotoluene208.1
2,4-Dichlorotoluene201
2,5-Dichlorotoluene201
2,6-Dichlorotoluene201
3,4-Dichlorotoluene209
3,5-Dichlorotoluene202

Note: Data sourced from Wikipedia and other chemical databases.[10]

  • Apparatus Setup: Assemble a fractional distillation apparatus suitable for vacuum operation. Use a fractionating column (e.g., Vigreux) to enhance separation efficiency.

  • Sample Charging: Charge the distillation flask with the crude this compound and a few boiling chips or a magnetic stir bar.

  • Evacuation: Gradually reduce the pressure in the system to the desired level.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill over at different temperature ranges. The first fraction will likely contain lower-boiling impurities. The main fraction should be collected at a constant temperature, corresponding to the boiling point of this compound at that pressure.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Problem Potential Cause Solution
Bumping or uneven boiling. Lack of boiling chips or inadequate stirring.Add fresh boiling chips or ensure vigorous stirring.
Heating too rapidly.Heat the distillation flask more slowly and evenly.
Poor separation of components. Inefficient fractionating column.Use a longer or more efficient fractionating column (e.g., packed column).
Distillation rate is too fast.Reduce the heating rate to allow for proper equilibration in the column.
Product decomposition. The compound is thermally unstable at the distillation temperature.Perform the distillation at a lower pressure to reduce the boiling point.

References

  • Ullmanns Encyl. der techn. Chemie [Ullmann's Encyclopedia of Industrial Chemistry] (1975), Volume 9, page 512.
  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Wikipedia. Dichlorotoluene. [Link]

  • Filo. Select the correct increasing order of dipole moment for the isomers of chlorotoluene. [Link]

  • US EPA. Dichlorotoluenes (2,3-, 2,4-, 2,5-, 2,6-, 3,4- and 3,5-) (Water Source) Fact Sheet. [Link]

  • University of Colorado Boulder, Department of Chemistry. Column Chromatography. [Link]

  • University of Colorado Boulder, Department of Chemistry. Thin Layer Chromatography (TLC). [Link]

  • Quora. How will you arrange the following in terms of increasing dipole moment? Ortho- chlorotoluene, meta- chlorotoluene and para- chlorotoluene. [Link]

  • Gallardo-Godoy, A., et al. Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances2016, 6(10), 8443-8454.
  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems for TLC. [Link]

  • Wikipedia. Sandmeyer reaction. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. CHEM 344 Thin Layer Chromatography. [Link]

  • Joshi, S. N., et al. Regioselective iodination of chlorinated aromatic compounds using silver salts. Tetrahedron2011, 67(48), 9435-9443.
  • BYJU'S. Sandmeyer Reaction Mechanism. [Link]

  • MIT OpenCourseWare. Thin Layer Chromatography (TLC) Guide. [Link]

  • OrganicChemGuide. 21.03 Sandmeyer Reaction. [Link]

  • University of York, Department of Chemistry. Determining a solvent system. [Link]

  • Scribd. Sandmeyer Reaction: p-Chlorotoluene Synthesis. [Link]

  • Wikipedia. Chlorotoluene. [Link]

  • Joshi, S. N., et al. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts. PMC2011.
  • Homework.Study.com. Write the formula and name for the isomers of chlorotoluene. [Link]

  • Pearson. Rank the following isomers in order of increasing boiling point, and explain the reasons for your order of ranking. [Link]

  • PrepChem.com. Synthesis of 5-chloro-2-toluidine. [Link]

  • Chromatography Online. Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

  • University of California, Davis. Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization and Crystallization. [Link]

  • CUNY Bronx Community College. Purification by Recrystallization. [Link]

  • Shimadzu. GCMS Qualitative Analysis of Impurities Detected in Tests for Residual Solvents in Pharmaceuticals. [Link]

  • Google Patents.
  • University of California, Davis. Recrystallization. [Link]

  • Shimadzu. Solutions for Pharmaceutical Impurities. [Link]

  • University of California, Davis. Polarity of Solvents. [Link]

  • University of Iowa. Regioselective iodination of chlorinated aromatic compounds using silver salts. [Link]

  • YouTube. Synthesis of p-Chlorotoluene. [Link]

  • Organic Syntheses. p. 170. [Link]

  • DSpace@Leiden. Screening of potentially genotoxic impurities in pharmaceuticals by LC-MS and CE-MS. [Link]

  • Google Patents.
  • Master Organic Chemistry. 3 Trends That Affect Boiling Points. [Link]

  • YouTube. Structural Isomers. [Link]

  • Organic Chemistry Portal. Iodoarenes synthesis by iodination or substitution. [Link]

  • YouTube. 10.1 Boiling points of organic compounds (SL). [Link]

  • Quora. How can the boiling point be determined for two isomers with the same molecular formula but different structures? [Link]

  • ACS Publications. Selective C–H Iodination of (Hetero)arenes. [Link]

  • Quora. How to recrystallize and separate the substance I synthesized in toluene but is oily. [Link]

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Overcoming the Low Reactivity of 5-Chloro-2-iodotoluene in Cross-Coupling Reactions: A Technical Support Center

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting for common issues encountered when using 5-Chloro-2-iodotoluene in cross-coupling reactions. As a sterically hindered and electronically deactivated substrate, it presents unique challenges. This guide offers practical, evidence-based solutions to enhance reaction efficiency and yield.

Part 1: Frequently Asked Questions (FAQs)

Q1: What makes this compound a challenging substrate for cross-coupling?

A1: The primary obstacles are twofold:

  • Electronic Deactivation: The chlorine atom is electron-withdrawing, which reduces the electron density of the aromatic ring. This makes the crucial oxidative addition step in the catalytic cycle more difficult.[1]

  • Steric Hindrance: The methyl group ortho to the iodine atom physically obstructs the approach of the palladium catalyst, further impeding oxidative addition.[2][3]

Q2: Can I achieve selective coupling at the iodine over the chlorine?

A2: Yes. The carbon-iodine bond is significantly weaker and more reactive than the carbon-chlorine bond. Standard palladium-catalyzed cross-coupling conditions are highly selective for the C-I bond, leaving the C-Cl bond intact.[1][4]

Q3: Which cross-coupling reactions are most suitable for this substrate?

A3: While challenging, Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck reactions can all be successfully performed with careful optimization. The key is selecting a highly active catalyst system tailored to overcome the substrate's inherent low reactivity.

Part 2: Troubleshooting Guides for Specific Reactions

Guide 1: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. However, with this compound, low conversion rates and side reactions are common.

Issue 1: Low to No Conversion of Starting Material

This is a frequent problem, often stemming from an insufficiently active catalyst or suboptimal reaction conditions.[5][6]

Causality and Solutions:

  • Catalyst and Ligand Choice: Standard catalysts like Pd(PPh₃)₄ often fail. The use of bulky, electron-rich phosphine ligands is critical to promote the difficult oxidative addition step.[7][8]

    • Recommended Ligands: Buchwald-type ligands such as XPhos, SPhos, and RuPhos are highly effective for sterically hindered aryl halides.[1][7][9] N-heterocyclic carbene (NHC) ligands can also be excellent alternatives.[8][10]

  • Base and Solvent System: A strong base is often necessary to facilitate the transmetalation step.

    • Recommended Bases: Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are generally more effective than weaker bases.[5][7]

    • Recommended Solvents: Anhydrous, degassed polar aprotic solvents like dioxane, toluene, or THF are standard. Often, a mixture with water is beneficial.[5][6][9]

  • Temperature: Higher temperatures (80-120 °C) are typically required to overcome the activation energy barrier.[1][5][7]

Issue 2: Formation of Homocoupling and Protodeboronation Byproducts

These side reactions consume the starting materials and reduce the yield of the desired product.

Causality and Solutions:

  • Oxygen Contamination: The presence of oxygen can lead to catalyst decomposition and promote the homocoupling of the boronic acid.[6][8]

    • Solution: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen) and that all solvents are thoroughly degassed.[6]

  • Protodeboronation: The boronic acid can react with water to revert to the corresponding arene.

    • Solution: Minimize the amount of water in the reaction, or consider using boronic esters (e.g., pinacol esters), which are more resistant to this side reaction.[6]

Table 1: Recommended Suzuki-Miyaura Coupling Conditions

ParameterRecommendationRationale
Catalyst/Ligand Pd(OAc)₂ / XPhos or SPhos (1-5 mol%)Promotes oxidative addition for hindered substrates.[7][9]
Base K₃PO₄ or Cs₂CO₃ (2-3 equiv.)Stronger base facilitates transmetalation.[5][7]
Solvent Dioxane/H₂O or Toluene/H₂O (10:1)Polar aprotic solvent system.[5][9]
Temperature 80-120 °COvercomes activation energy barrier.[5][7]

Diagram 1: Suzuki-Miyaura Troubleshooting Workflow

Suzuki_Troubleshooting Start Start Low_Yield Low or No Conversion Start->Low_Yield Side_Reactions Homocoupling or Protodeboronation Start->Side_Reactions Check_Catalyst Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) Low_Yield->Check_Catalyst Check_Base Switch to Stronger Base (e.g., K₃PO₄, Cs₂CO₃) Check_Catalyst->Check_Base Check_Temp Increase Temperature (80-120 °C) Check_Base->Check_Temp Success Success Check_Temp->Success Check_Inertness Ensure Rigorous Inert Atmosphere (Degas Solvents) Check_Inertness->Success Side_Reactions->Check_Inertness

Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura couplings.

Guide 2: Buchwald-Hartwig Amination

This reaction is essential for forming C-N bonds but requires highly active catalysts for challenging substrates.[11]

Issue: Low Yield of Aryl Amine Product

Incomplete conversion is the most common failure mode.

Causality and Solutions:

  • Ligand Selection: The choice of ligand is paramount for the success of this reaction.

    • Recommended Ligands: For sterically hindered aryl halides, ligands like XPhos, RuPhos, or BrettPhos are often necessary to achieve high yields.[1] These ligands facilitate both oxidative addition and reductive elimination.[12]

  • Base Choice: A strong, non-nucleophilic base is crucial for deprotonating the amine without interfering with the catalyst.[13]

    • Recommended Bases: Sodium tert-butoxide (NaOt-Bu) is a common and effective choice. Lithium bis(trimethylsilyl)amide (LHMDS) can also be highly effective.[12]

  • Catalyst Precursor: Using a pre-formed palladium precatalyst can lead to more consistent results than generating the active catalyst in situ.[10]

Experimental Protocol: Buchwald-Hartwig Amination

  • In an oven-dried flask under an inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOt-Bu).[14]

  • Add this compound and the desired amine.

  • Add anhydrous, degassed toluene.[14]

  • Heat the mixture to reflux (typically 100-120 °C) and monitor the reaction by TLC or GC/MS.

  • Upon completion, cool the reaction, quench with water, and extract the product with an organic solvent.

  • Purify by column chromatography.

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Buchwald_Hartwig_Cycle Pd0 Pd(0)Lₙ OxAdd Oxidative Addition Pd0->OxAdd ArPdI (Ar)Pd(II)(I)Lₙ OxAdd->ArPdI AmineCoord Amine Coordination ArPdI->AmineCoord ArPdAmine [(Ar)Pd(II)(HNR¹R²)Lₙ]⁺I⁻ AmineCoord->ArPdAmine Deprotonation Deprotonation (Base) ArPdAmine->Deprotonation ArPdAmido (Ar)Pd(II)(NR¹R²)Lₙ Deprotonation->ArPdAmido RedElim Reductive Elimination ArPdAmido->RedElim RedElim->Pd0 Product Ar-NR¹R² RedElim->Product ArI This compound ArI->OxAdd Amine HNR¹R² Amine->AmineCoord

Caption: Key steps of the Buchwald-Hartwig amination catalytic cycle.

Guide 3: Sonogashira and Heck Couplings

These reactions can also be challenging with this compound and require careful optimization.

Sonogashira Coupling

This reaction couples terminal alkynes with aryl halides.[15][16]

  • Key Challenge: Catalyst inhibition and low reactivity.

  • Troubleshooting:

    • Catalyst System: A robust palladium catalyst with a bulky, electron-rich ligand is often necessary.[7] The use of a copper(I) co-catalyst is standard, but copper-free conditions have also been developed.[16][17]

    • Base: An amine base, such as triethylamine or diisopropylamine, is typically used.[15]

    • Conditions: The reaction must be performed under strictly anaerobic conditions to prevent homocoupling of the alkyne (Glaser coupling).[16]

Heck Reaction

This reaction couples alkenes with aryl halides.[18][19]

  • Key Challenge: Low reactivity and potential for side reactions.

  • Troubleshooting:

    • Catalyst System: Phosphine-free catalyst systems or those with bulky, electron-rich ligands can be effective.[19][20]

    • Base: An organic base like triethylamine is commonly used.[18][20]

    • Additives: In some cases, additives like silver salts can promote the reaction.

Part 3: References

  • BenchChem. (2025, December). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem Technical Support.

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Failed Suzuki Couplings with 5-Iodofuran-2-amine. BenchChem.

  • C-O Cross-Coupling of Activated Aryl and Heteroaryl Halides with Aliphatic Alcohols. (n.d.).

  • Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. (2025, August 7). ResearchGate.

  • Mohan, D., & Singh, P. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology, 9(18), 4848-4897.

  • ChemHelpASAP. (2020, February 13). Buchwald-Hartwig cross-coupling reaction [Video]. YouTube.

  • ChemHelpASAP. (2020, February 13). Sonogashira cross-coupling reaction [Video]. YouTube.

  • ChemInform Abstract: Solvent-Free Buchwald-Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. (2025, August 6). ResearchGate.

  • Kashani, S. K., & Jessiman, J. E. (2019, November 6). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. Amazon S3.

  • La-Venia, A., Pucheault, M., & Genet, J.-P. (2006). Mild and General Conditions for the Cross-Coupling of Aryl Halides with Pentafluorobenzene and Other Perfluoroaromatics. Organic Letters, 8(26), 6023–6026.

  • Wikipedia contributors. (n.d.). Buchwald–Hartwig amination. Wikipedia.

  • Thimar, P., et al. (2023). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. ACS Omega.

  • Plummer, S., & Gallou, F. (2024). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. ACS Catalysis, 14, 4099-4107.

  • Kashani, S. K., & Jessiman, J. E. (n.d.). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv.

  • Wikipedia contributors. (n.d.). Heck reaction. Wikipedia.

  • Struggling with Suzuki Reaction. (2024, September 4). Reddit.

  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.

  • Heck Reaction. (n.d.). Organic Chemistry Portal.

  • Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia.

  • How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). Chemical Insights.

  • Smith, G. B., et al. (1994). Mechanistic Studies of the Suzuki Cross-Coupling Reaction. Journal of Organic Chemistry.

  • Kim, H.-S., et al. (2012). Heck Reaction of Baylis-Hillman Adducts with Iodobenzenes Using a Catalytic Amount of Pd/C under Solvent-Free Conditions. Synthesis, 44, 3161-3164.

  • BenchChem. (n.d.). Overcoming low reactivity of 1,2,4,5-Tetrachloro-3-iodobenzene. BenchChem.

  • The Organic Chemistry Tutor. (2019, January 7). Sonogashira coupling [Video]. YouTube.

  • TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. (n.d.). Tokyo Chemical Industry Co., Ltd.

  • Ghaffari, T., & Gulec, S. (2014). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. National Institutes of Health.

  • Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. (n.d.). ResearchGate.

  • BenchChem. (n.d.). Technical Support Center: Overcoming Low Reactivity of 3,5-Dichlorotoluene in Coupling Reactions. BenchChem.

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.

  • Prominent Ligand Types in Modern Cross-Coupling Reactions. (2025, August 10). ResearchGate.

  • Total Organic Chemistry. (2021, March 20). Heck Reaction | Named Reactions | Organic Chemistry Lessons [Video]. YouTube.

  • Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. (2014). RSC Publishing.

  • Reddy, K. R., & Reddy, C. R. (2022). Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. Beilstein Journal of Organic Chemistry, 18, 280-316.

  • Thompson, A. T., et al. (2022). An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. Journal of the American Chemical Society.

  • ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved |ChemOrgChem [Video]. YouTube.

  • Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. (n.d.). ChemRxiv.

  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014, February 6). The Royal Society of Chemistry.

  • BenchChem. (n.d.). A Comparative Guide to the Cross-Coupling Efficiency of 5-Halo-2-Thiophenecarboxylates. BenchChem.

  • Overcoming the Naphthyl Requirement in Stereospecific Cross-Couplings to Form Quaternary Stereocenters. (n.d.). National Institutes of Health.

  • Optimizing Cross-Coupling Reactions: The Role of Specialty Ligands. (2025, October 12).

  • BenchChem. (n.d.). Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of 2-Iodo-5-methylbenzoic acid. BenchChem.

  • Billingsley, K. L., & Buchwald, S. L. (2008). A Versatile Catalyst System for Suzuki-Miyaura Cross-Coupling Reactions of C(sp2)-Tosylates and Mesylates. Journal of the American Chemical Society, 130(49), 16494–16495.

  • Mechanochemical Cross-Coupling Reactions. (n.d.). ResearchGate.

  • Cross-Coupling Reactions: A Practical Guide. (2025, August 6). ResearchGate.

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Technical Support Center: Work-up and Troubleshooting for 5-Chloro-2-iodotoluene Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on work-up procedures for reactions involving 5-Chloro-2-iodotoluene. This guide is structured to address common and complex challenges encountered during the purification and isolation of products derived from this versatile building block. My aim is to move beyond simple procedural lists, offering insights into the "why" behind each step, grounded in chemical principles and extensive laboratory experience.

Frequently Asked Questions (FAQs)

Here, we address some of the most common initial queries regarding the work-up of reactions utilizing this compound.

Q1: What are the most common palladium-catalyzed cross-coupling reactions performed with this compound, and how does the reaction type influence the work-up strategy?

A1: this compound is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions due to the differential reactivity of the C-I and C-Cl bonds. The primary reactions include:

  • Suzuki-Miyaura Coupling: Formation of a C-C bond with a boronic acid or ester. Work-ups typically focus on removing the palladium catalyst, boronic acid-derived impurities, and the inorganic base.

  • Sonogashira Coupling: Formation of a C-C bond with a terminal alkyne. These work-ups require careful removal of both palladium and copper co-catalysts, in addition to amine bases.[1][2]

  • Buchwald-Hartwig Amination: Formation of a C-N bond with an amine. The work-up must address the removal of the palladium catalyst, excess amine, and the strong base used in the reaction.[3][4]

The choice of work-up is critically dependent on the reaction type, as the byproducts and residual reagents differ significantly.

Q2: My reaction mixture containing the product derived from this compound is a complex emulsion after adding water and an organic solvent. How can I resolve this?

A2: Emulsion formation is a common issue, often caused by the presence of both polar and non-polar species, including residual base, salts, and palladium complexes. To break an emulsion:

  • Add Brine: A saturated aqueous solution of sodium chloride will increase the ionic strength of the aqueous layer, making it more polar and forcing a separation from the organic layer.

  • Change the Solvent: If using a solvent like ethyl acetate, which has some water miscibility, switching to a less polar solvent like dichloromethane (DCM) or toluene for the extraction can be effective.

  • Filtration: Passing the entire mixture through a pad of Celite® or diatomaceous earth can help to break up the emulsion by removing fine particulate matter that may be stabilizing it.[5][6]

Q3: After my Suzuki coupling reaction, I'm struggling to remove boron-containing byproducts. What is the most effective method?

A3: Boronic acid and its derivatives can be challenging to remove. A common and effective method is to repeatedly concentrate the reaction mixture from methanol. This process forms volatile trimethyl borate ((MeO)₃B), which is removed under reduced pressure.[7] Additionally, performing an extractive work-up with a basic aqueous solution (e.g., 1M NaOH) can help to deprotonate and dissolve the boronic acid species into the aqueous layer.

Troubleshooting Guide

This section provides solutions to specific problems you might encounter during your experiments.

Issue 1: High Levels of Residual Palladium in the Final Product

Possible Cause: The palladium catalyst, particularly from homogeneous catalysis, can remain in the product as soluble metal-organic species or colloidal nanoparticles.[5][8] The presence of nitrogen or sulfur-containing functional groups in the product can chelate with palladium, making it difficult to remove.[9]

Solutions:

  • Filtration through Celite®: This is the first and simplest step. After diluting the reaction mixture with a suitable organic solvent, pass it through a plug of Celite®. This will remove insoluble palladium species.[5][6]

  • Activated Carbon Treatment: Activated carbon can be a cost-effective method for adsorbing residual palladium.[9][10] However, it can sometimes adsorb the desired product, so it's essential to perform a small-scale test first.

  • Palladium Scavengers: For challenging cases, solid-supported scavenger resins with high affinity for palladium (e.g., thiol-based or amine-based scavengers) are highly effective.[8][9] The crude product solution is stirred with the resin, which is then filtered off.[9]

Experimental Protocol: Palladium Removal using a Thiol-Based Scavenger Resin

  • Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, THF, or DCM).

  • Add Scavenger Resin: Add the thiol-based scavenger resin (typically 5-10 weight equivalents relative to the theoretical amount of palladium).

  • Stir: Stir the mixture at room temperature or with gentle heating (40-50 °C) for 2-12 hours. The progress can be monitored by taking small aliquots and analyzing for palladium content via ICP-MS.

  • Filter: Filter the mixture through a pad of Celite® to remove the resin.

  • Wash: Wash the resin with fresh solvent to ensure complete recovery of the product.

  • Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure to obtain the purified product.

Issue 2: Incomplete Reaction or Presence of Starting Material (this compound)

Possible Cause: In cross-coupling reactions, incomplete conversion can be due to catalyst deactivation, insufficient reaction time or temperature, or issues with reagent purity (e.g., wet solvent or base).

Solutions:

  • Reaction Monitoring: Closely monitor the reaction progress using TLC, GC-MS, or LC-MS.

  • Catalyst Deactivation: Ensure that anhydrous and anaerobic conditions are maintained, especially for sensitive reactions like Sonogashira and Buchwald-Hartwig amination.[2][11][12] Degassing the solvent and using Schlenk techniques are crucial.

  • Purification Strategy: If the reaction has gone to a reasonable completion but starting material remains, purification via flash column chromatography is typically effective. The polarity difference between the halogenated starting material and the coupled product is usually sufficient for good separation.

Data Presentation: Polarity of Compounds in this compound Reactions

CompoundStructureTypical Rf in Hexane/EtOAc (9:1)Notes
This compoundHigh (e.g., 0.8-0.9)Relatively non-polar.
Suzuki Product (Biaryl)Moderate to High (e.g., 0.6-0.8)Polarity depends on the coupling partner.
Sonogashira Product (Alkynyl)Moderate to High (e.g., 0.5-0.7)Generally more polar than the starting material.
Buchwald-Hartwig Product (Amine)Low to Moderate (e.g., 0.2-0.5)Significantly more polar due to the N-H or N-C bond.

Note: Rf values are illustrative and will vary based on the specific stationary and mobile phases used.

Issue 3: Difficulty in Product Crystallization

Possible Cause: The presence of impurities, even in small amounts, can inhibit crystallization. The product itself may also be an oil or a low-melting solid at room temperature.

Solutions:

  • High Purity is Key: Ensure the product is of high purity (>98%) before attempting recrystallization. Flash column chromatography is often a necessary prerequisite.

  • Solvent Screening: The choice of solvent is critical for successful recrystallization.[13] The ideal solvent should dissolve the compound when hot but not at room temperature.[13] Common solvent systems for biaryl and related compounds include hexanes, heptane, ethanol, or mixtures like hexanes/ethyl acetate.[14]

  • Seeding: If crystallization is slow to initiate, adding a seed crystal of the pure product can induce crystallization.[13]

  • Scratching: Scratching the inside of the flask with a glass rod at the solvent-air interface can create nucleation sites and promote crystal growth.[13]

Visualizing Work-up Strategies

Diagram 1: General Aqueous Work-up Workflow

G reaction Reaction Mixture (Product, Catalyst, Byproducts, Solvent) dilute Dilute with Organic Solvent (e.g., EtOAc, DCM) reaction->dilute wash1 Aqueous Wash 1 (e.g., Water or Brine) dilute->wash1 Phase Separation wash2 Aqueous Wash 2 (e.g., Sat. NaHCO₃ for acid quench or Sat. NH₄Cl for base quench) wash1->wash2 dry Dry Organic Layer (e.g., Na₂SO₄, MgSO₄) wash2->dry filter Filter off Drying Agent dry->filter concentrate Concentrate under Reduced Pressure filter->concentrate crude Crude Product concentrate->crude purify Purification (Chromatography/Recrystallization) crude->purify final Pure Product purify->final G start Crude Product with Residual Palladium celite Filter through Celite® start->celite test_pd Analyze for Pd (e.g., TLC stain, ICP-MS) celite->test_pd pass Pd Level Acceptable test_pd->pass Yes fail Pd Level Too High test_pd->fail No final_product Proceed to Final Purification pass->final_product scavenger Treat with Scavenger Resin fail->scavenger High Value Product or Strong Chelation carbon Treat with Activated Carbon fail->carbon Cost-sensitive or Less Challenging Removal retest Re-analyze for Pd scavenger->retest carbon->retest retest->final_product

Caption: Selecting a palladium removal method.

References

  • ResearchGate. (2015). How can i remove palladium Pd catalyst easily?[Link]

  • Wahlen, R., & Catterick, T. (2004). Simultaneous co-extraction of organometallic species of different elements by accelerated solvent extraction and analysis by inductively coupled plasma mass spectrometry coupled to liquid and gas chromatography. Rapid Communications in Mass Spectrometry, 18(2), 211-7. [Link]

  • ResearchGate. (2017). How to remove palladium catalyst from reaction mixture?[Link]

  • SpinChem. Palladium catalyst recovery using scavenger resin.[Link]

  • ResearchGate. Extraction techniques for organometallic compounds.[Link]

  • Sandiego State University. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.[Link]

  • Google Patents. US20050256327A1 - Method of removing palladium.
  • University of California, Los Angeles. Organic Reaction Workup Formulas for Specific Reagents.[Link]

  • YouTube. Sonogashira Coupling- Reaction and application in Research Lab.[Link]

  • Wikipedia. Buchwald–Hartwig amination.[Link]

  • Chemistry Stack Exchange. Should I do solvent extraction for Buchwald–Hartwig amination?[Link]

  • YouTube. Recrystallization.[Link]

  • ResearchGate. What is the best procedure for Sonogashira coupling?[Link]

  • Organic Chemistry Portal. Sonogashira Coupling.[Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 5-Chloro-2-iodotoluene and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparative analysis of 5-Chloro-2-iodotoluene and its derivatives using two cornerstone analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Designed for researchers, chemists, and drug development professionals, this document moves beyond mere data presentation. It delves into the causality behind experimental observations, offering a framework for predicting and interpreting spectra to unambiguously confirm molecular structures.

Introduction: The Role of Halogenated Toluene Building Blocks

This compound is a key substituted aromatic compound, serving as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its specific substitution pattern—containing a methyl group, a chloro group, and an iodo group—provides multiple reactive sites for cross-coupling reactions and further functionalization. Accurate structural confirmation of this starting material and its subsequent derivatives is paramount to ensure the integrity of the synthetic pathway and the identity of the final product. NMR and MS are indispensable, complementary techniques for this purpose, providing detailed information about the carbon-hydrogen framework and the overall molecular weight and fragmentation, respectively.

Part 1: Elucidating the Molecular Framework with NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the precise structure of an organic molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of atoms. For a molecule like this compound, both ¹H and ¹³C NMR are essential.

Expert Insights: Understanding Substituent Effects on the Aromatic Ring

The chemical shifts of the protons and carbons in the toluene ring are heavily influenced by the electronic effects of the three different substituents.

  • Methyl (-CH₃): An electron-donating group (EDG) that shields (decreases the chemical shift of) ortho and para positions.

  • Chlorine (-Cl): An electron-withdrawing group (EWG) through induction but electron-donating through resonance. Its net effect is deshielding (increasing the chemical shift), particularly at the ipso-carbon.

  • Iodine (-I): Less electronegative than chlorine, making it a weaker EWG. It exerts a significant "heavy atom effect," which dramatically shields the ipso-carbon (C2) in the ¹³C NMR spectrum.

These competing effects create a unique and predictable spectral fingerprint.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to H3, H4, and H6.

  • H6: This proton is ortho to the electron-donating methyl group and meta to the electron-withdrawing chloro group. It is expected to be the most upfield of the aromatic protons. It will appear as a doublet, coupled only to H4 (meta-coupling, J ≈ 2.5 Hz).

  • H4: This proton is ortho to the chloro group and meta to the methyl group. It will be deshielded relative to H6. It will appear as a doublet of doublets, split by H3 (ortho-coupling, J ≈ 8.5 Hz) and H6 (meta-coupling, J ≈ 2.5 Hz).

  • H3: This proton is ortho to the bulky and deshielding iodine atom. It is expected to be the most downfield aromatic proton. It will appear as a doublet, coupled to H4 (ortho-coupling, J ≈ 8.5 Hz).

  • -CH₃ (H7): The three protons of the methyl group are equivalent and not coupled to the aromatic protons, so they will appear as a sharp singlet. Its chemical shift will be in the typical benzylic region.[1]

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

Due to the lack of symmetry, seven distinct signals are expected in the broadband-decoupled ¹³C NMR spectrum.

  • Aromatic Carbons: Six signals will appear in the aromatic region (~100-145 ppm).

    • C2 (Iodo-substituted): This carbon will be significantly shielded due to the heavy atom effect of iodine and will appear far upfield, often below 100 ppm.

    • C5 (Chloro-substituted): This carbon will be deshielded by the electronegative chlorine atom.

    • C1, C3, C4, C6: These carbons will have shifts determined by the combined effects of the three substituents.

  • Methyl Carbon (-CH₃): One signal will appear in the aliphatic region (~20-25 ppm).

Assignment Predicted ¹H Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz) Predicted ¹³C Chemical Shift (δ, ppm)
-CH₃~2.35Singlet (s)N/A~20
C-H (Aromatic)~7.05Doublet (d)J(meta) ≈ 2.5~129
C-H (Aromatic)~7.20Doublet of Doublets (dd)J(ortho) ≈ 8.5, J(meta) ≈ 2.5~130
C-H (Aromatic)~7.75Doublet (d)J(ortho) ≈ 8.5~139
C-IN/AN/AN/A~98
C-ClN/AN/AN/A~134
C-CH₃N/AN/AN/A~141

Note: These are estimated values based on data for structurally similar compounds.[2][3] Actual values may vary based on solvent and experimental conditions.

Experimental Protocol: NMR Data Acquisition
  • Sample Preparation: a. Accurately weigh 5-10 mg of the this compound derivative and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). b. The choice of solvent is critical; ensure the compound is fully soluble and the solvent signals do not overlap with key analyte signals.[4] c. Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup: a. Insert the sample into the NMR spectrometer. b. Perform standard instrument setup procedures: locking onto the deuterium signal of the solvent, tuning and matching the probe, and shimming the magnetic field to achieve optimal homogeneity.

  • Data Acquisition: a. Acquire a standard ¹H NMR spectrum. A spectral width of 16 ppm centered at 8 ppm is typical. 8-16 scans are usually sufficient for good signal-to-noise. b. Acquire a broadband proton-decoupled ¹³C NMR spectrum. A spectral width of 240 ppm is standard. A greater number of scans (e.g., 1024 or more) will be required due to the lower natural abundance of ¹³C. c. (Optional but Recommended) Perform 2D NMR experiments like COSY (to confirm H-H couplings) and HSQC/HMBC (to correlate H-C one-bond and long-range connections) for unambiguous assignment of complex derivatives.

Part 2: Confirming Identity and Connectivity with Mass Spectrometry

Mass Spectrometry (MS) provides the molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. Electron Ionization (EI) is a common high-energy technique that generates a radical cation (the molecular ion, M⁺•) and causes it to break apart into characteristic fragment ions.

Expert Insights: Halogen Isotopic Patterns

A key diagnostic feature in the mass spectrum of a chlorinated compound is the isotopic pattern. Chlorine has two stable isotopes: ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). This means that any fragment containing a chlorine atom will appear as a pair of peaks separated by 2 m/z units, with a relative intensity ratio of approximately 3:1 (M⁺• to M+2). This provides a self-validating system for confirming the presence of chlorine in the molecule or any of its fragments.

Predicted Mass Spectrum of this compound

The molecular formula is C₇H₆ClI.[5] The molecular weight using the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹²⁷I) is 251.92 g/mol .

  • Molecular Ion (M⁺•): A strong molecular ion peak is expected at m/z 252. A corresponding M+2 peak at m/z 254 with ~33% the intensity of the m/z 252 peak will be present, confirming one chlorine atom.

  • Key Fragmentation Pathways: The energetically unstable molecular ion will fragment.[6] Common fragmentation patterns for aromatic halides involve the loss of a halogen or a substituent from the ring.

    • Loss of Iodine Radical ([M - I]⁺): Iodine is a large atom with a relatively weak C-I bond, making it an excellent leaving group. This fragmentation is highly favorable and will likely result in a prominent peak at m/z 125 (252 - 127). This fragment (the chlorotoluene cation) will also exhibit its own isotopic peak at m/z 127 (for ³⁷Cl).

    • Loss of Methyl Radical ([M - CH₃]⁺): Loss of the methyl group leads to a fragment at m/z 237 (252 - 15).

    • Loss of Chlorine Radical ([M - Cl]⁺): While less favorable than losing iodine, the loss of a chlorine radical can also occur, giving a peak at m/z 217 (252 - 35).

MS_Fragmentation_Pathway M [C₇H₆ClI]⁺• m/z = 252/254 F1 [C₇H₆Cl]⁺ m/z = 125/127 M->F1 - I• F2 [C₆H₃ClI]⁺ m/z = 237/239 M->F2 - CH₃• F3 [C₇H₆I]⁺ m/z = 217 M->F3 - Cl•

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

m/z (relative to ³⁵Cl) Proposed Fragment Identity Reasoning
252, 254[C₇H₆ClI]⁺• (Molecular Ion)Parent ion, 3:1 isotope pattern confirms one Cl.
237, 239[M - CH₃]⁺Loss of the methyl group.
217[M - Cl]⁺Loss of the chlorine radical.
125, 127[M - I]⁺Loss of the iodine radical; a very favorable pathway.
Experimental Protocol: Mass Spectrometry Data Acquisition
  • Sample Preparation: a. For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), which is ideal for volatile compounds like this, prepare a dilute solution (e.g., ~100 µg/mL) in a volatile solvent like dichloromethane or hexane. b. For direct infusion analysis, prepare a similar solution in a solvent compatible with the ionization source (e.g., methanol or acetonitrile for ESI, though EI is more common for this class of molecule).

  • Instrument Setup (GC-MS with EI): a. Choose a suitable GC column (e.g., a non-polar DB-5ms column) and establish a temperature program that allows for good separation of the analyte from any impurities. b. Set the MS parameters. For EI, a standard electron energy of 70 eV is used. Set the mass analyzer to scan a relevant range, for example, m/z 40-350.

  • Data Acquisition and Analysis: a. Inject a small volume (e.g., 1 µL) of the sample into the GC. b. As the compound elutes from the GC column and enters the MS, spectra will be continuously recorded. c. Analyze the spectrum corresponding to the main chromatographic peak. Identify the molecular ion peak and its M+2 isotope peak. Correlate the major fragment ions with logical losses from the parent structure.

Part 3: Integrated Analysis Workflow - A Comparative Approach

Neither technique alone is sufficient for absolute proof of structure, but together they are definitive. The data must be logically consistent.

Integrated_Workflow cluster_0 Data Acquisition cluster_1 Data Interpretation cluster_2 Structure Verification Sample Derivative Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR MS Mass Spectrometry (EI-MS) Sample->MS NMR_Data NMR Data - Chemical Shifts - Couplings - Integration NMR->NMR_Data MS_Data MS Data - Molecular Ion (m/z) - Isotope Pattern - Fragments MS->MS_Data Hypothesis Proposed Structure NMR_Data->Hypothesis MS_Data->Hypothesis Validation Cross-Validation Hypothesis->Validation Conclusion Confirmed Structure Validation->Conclusion

Sources

A Comparative Guide to the Purity Analysis of 5-Chloro-2-iodotoluene: HPLC vs. GC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and fine chemical synthesis, the rigorous assessment of purity for intermediates like 5-Chloro-2-iodotoluene is not merely a quality control step, but a cornerstone of process integrity and end-product safety. This guide offers an in-depth comparison of two primary chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), for the purity analysis of this di-halogenated aromatic compound. We will explore the theoretical underpinnings, provide actionable experimental protocols, and present a comparative analysis to guide researchers, scientists, and drug development professionals in making informed methodological choices.

The Analytical Challenge: this compound and Its Impurities

This compound (C7H6ClI) is a key building block in organic synthesis.[1] Its molecular structure, featuring a toluene backbone substituted with both chlorine and iodine atoms, presents a unique analytical profile. Potential impurities can stem from the starting materials, side reactions during synthesis (e.g., regioisomers), or degradation.[2] These impurities may include positional isomers (such as 2-chloro-5-iodotoluene or other chloro-iodotoluene variants), starting materials like chlorotoluene, or byproducts from the iodination reaction.[2][3] The accurate quantification of these impurities is critical as they can impact the yield, reactivity, and safety profile of subsequent synthetic steps.

Choosing the Right Tool: HPLC vs. GC

The decision to employ HPLC or GC hinges on the physicochemical properties of the analyte and its potential impurities, primarily volatility and thermal stability.[4][5]

  • Gas Chromatography (GC) is predicated on the partitioning of volatile compounds between a gaseous mobile phase and a liquid or solid stationary phase.[4][6] Given that this compound has a boiling point that allows for vaporization without decomposition, GC is a highly suitable technique.[1] It often provides high resolution and speed, especially for separating isomers.[7]

  • High-Performance Liquid Chromatography (HPLC) separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[5][8] For non-volatile or thermally labile compounds, HPLC is the method of choice. While this compound is amenable to GC, HPLC, particularly in the reversed-phase mode, offers a powerful alternative, separating compounds based on hydrophobicity.[9][10]

Experimental Protocol: A Head-to-Head Comparison

To provide a practical framework, we present optimized starting protocols for both HPLC and GC analysis of this compound. These methods are designed to be robust and serve as a foundation for further method development and validation in your laboratory.

High-Performance Liquid Chromatography (HPLC) Method

Reversed-phase HPLC is the most common mode for the analysis of non-polar to moderately polar organic molecules.[9][11] The separation is driven by the hydrophobic interactions between the analyte and the non-polar stationary phase.[8]

Rationale for Parameter Selection:

  • Column: A C18 column is a workhorse for reversed-phase chromatography, offering excellent retention for hydrophobic compounds like halogenated toluenes.[9][12] Phenyl-based columns can also be considered to enhance separation through π-π interactions with the aromatic ring.[13]

  • Mobile Phase: A mixture of acetonitrile and water provides a good polarity range to elute the main component and its potential impurities within a reasonable timeframe. A gradient elution is often employed in impurity profiling to resolve compounds with a wider range of polarities.[10]

  • Detector: A UV detector is suitable as the aromatic ring of this compound provides strong chromophores. The detection wavelength is chosen to maximize the signal for both the main component and potential impurities.

Step-by-Step HPLC Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

    • Further dilute to a working concentration of approximately 0.1 mg/mL with the initial mobile phase composition.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Instrument: Standard HPLC system with a UV detector.

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 60% B to 90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • System Suitability:

    • Before sample analysis, perform replicate injections of a standard solution.

    • Key parameters to assess include peak asymmetry (Tailing factor), theoretical plates (N), and reproducibility of retention time and peak area (%RSD).[14][15] These tests ensure the chromatographic system is performing adequately.[16]

  • Data Analysis:

    • Purity is typically determined by area percent calculation, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Weigh Weigh Sample Dissolve Dissolve in Acetonitrile Weigh->Dissolve Dilute Dilute to Working Conc. Dissolve->Dilute Filter Filter (0.45 µm) Dilute->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (254 nm) Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: HPLC analysis workflow for this compound purity.

Gas Chromatography (GC) Method

GC is an excellent choice for analyzing the purity of volatile compounds like this compound.[4][17] The separation is based on the compound's boiling point and its interaction with the stationary phase.[18][19]

Rationale for Parameter Selection:

  • Column: A non-polar or mid-polarity column, such as one with a 5% phenyl-methylpolysiloxane stationary phase, is generally a good starting point for separating aromatic compounds and their isomers.[20][21]

  • Injector and Detector: A split/splitless injector is commonly used to introduce a small, precise amount of the sample.[6] A Flame Ionization Detector (FID) is a robust and widely applicable detector for organic compounds.[22]

  • Temperature Program: A temperature gradient is crucial for separating compounds with different boiling points, ensuring sharp peaks for both early and late-eluting impurities.[18]

Step-by-Step GC Protocol:

  • Sample Preparation:

    • Prepare a stock solution of this compound in a suitable solvent like dichloromethane or toluene at a concentration of approximately 1 mg/mL.

    • Further dilute as necessary to avoid detector saturation.

  • Chromatographic Conditions:

    • Instrument: Gas chromatograph with a split/splitless injector and FID.

    • Column: 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate of 1.0 mL/min.

    • Injector Temperature: 250 °C.

    • Split Ratio: 50:1 (can be adjusted based on sample concentration).

    • Oven Temperature Program:

      • Initial temperature: 80 °C, hold for 2 minutes.

      • Ramp: 10 °C/min to 280 °C.

      • Hold: 5 minutes at 280 °C.

    • Detector Temperature: 300 °C.

  • System Suitability:

    • Similar to HPLC, system suitability tests are essential.[15][23] Replicate injections of a standard are used to check for consistent retention times, peak shapes, and detector response.

  • Data Analysis:

    • Purity is determined by the area percent method, assuming that all components have a similar response factor in the FID. For higher accuracy, relative response factors can be determined using standards of the impurities.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Prepare Prepare Solution in DCM Inject Inject into GC Prepare->Inject Vaporize Vaporize in Inlet Inject->Vaporize Separate Separation in Capillary Column Vaporize->Separate Detect FID Detection Separate->Detect Integrate Integrate Peaks Detect->Integrate Calculate Calculate Area % Integrate->Calculate Report Generate Purity Report Calculate->Report

Caption: GC analysis workflow for this compound purity.

Performance Comparison: HPLC vs. GC

The choice between HPLC and GC will depend on the specific analytical needs, available instrumentation, and the nature of the impurities.

FeatureHPLCGC
Principle Partitioning between a liquid mobile phase and a solid stationary phase.[8]Partitioning between a gaseous mobile phase and a liquid/solid stationary phase.[4]
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile ones.Volatile and thermally stable compounds.[19]
Selectivity Based on polarity and hydrophobicity.[5] Offers a wide range of stationary and mobile phase choices for method development.[24]Primarily based on boiling point and polarity.[18] Can provide excellent resolution for isomers.[7]
Speed Generally longer run times compared to modern GC methods.Can offer very fast analysis times, especially with shorter columns and faster temperature ramps.
Instrumentation Robust and widely available.Requires a gas supply and heated zones for the injector and detector.
Sample Preparation Simple dissolution and filtration.Dissolution in a volatile solvent.
Potential Issues Column degradation, mobile phase preparation, peak tailing for certain compounds.Thermal degradation of analytes, injector discrimination, column bleed.

Method Validation and Trustworthiness

Regardless of the chosen technique, method validation is a critical step to ensure the reliability of the results.[25][26] According to ICH guidelines, validation should demonstrate the method's specificity, linearity, accuracy, precision, and robustness.[27][28]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[29] This is demonstrated by separating the main peak from all potential impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[29]

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

A self-validating system is one where system suitability tests are performed before each analysis to confirm that the entire system (instrument, reagents, and column) is operating correctly.[14][16]

Conclusion: A Symbiotic Approach

Both HPLC and GC are powerful and reliable techniques for the purity analysis of this compound. GC often has the edge in terms of speed and resolution for volatile isomers. However, HPLC provides a versatile and robust alternative, especially when dealing with complex mixtures or when GC is not available.

For comprehensive characterization, a dual-method approach can be invaluable. Using both HPLC and GC can provide orthogonal information, increasing confidence in the purity assessment. The choice of the primary method will ultimately be guided by the specific requirements of the analysis, the expected impurity profile, and the resources available in the laboratory. By understanding the principles and practical considerations of each technique, researchers can confidently select and implement the most appropriate method to ensure the quality and integrity of their chemical entities.

References

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  • ResearchGate. Gas chromatograms of a) chlorotoluene isomers and b) C8 isomers on.... Retrieved from [Link]

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Sources

A Comparative Guide to the Reactivity of 5-Chloro-2-iodotoluene and Other Halotoluenes

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the intricate art of molecular design, particularly within pharmaceutical and materials science, the choice of a starting material is a decision that dictates the entire synthetic strategy. Dihaloarenes, possessing two potential points of modification, are invaluable scaffolds. This guide provides an in-depth technical comparison of 5-Chloro-2-iodotoluene , a uniquely versatile building block, against other common halotoluenes. We will explore its reactivity through the lens of fundamental chemical principles and provide supporting experimental frameworks for its application in key synthetic transformations.

The Underlying Principles: Why Halogen Choice Matters

The synthetic utility of a halotoluene is fundamentally governed by the nature of its carbon-halogen (C-X) bond and the electronic and steric environment of the aromatic ring. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst into the C-X bond.[1] The efficiency of this step is inversely proportional to the C-X bond strength.

The established order of C-X bond energy is C-Cl > C-Br > C-I.[2][3][4] Consequently, the C-I bond is the weakest and most labile, making iodoarenes the most reactive substrates in oxidative addition.[5][6] This inherent difference in reactivity is the cornerstone of the chemoselectivity observed with polyhalogenated aromatics.

Key Reactivity Factors:

  • Carbon-Halogen Bond Strength: The C-I bond (approx. 213-240 kJ/mol) is significantly weaker than the C-Cl bond (approx. 327-382 kJ/mol), making it the preferential site for reactions involving C-X bond cleavage.[2][3][7][8]

  • Electronic Effects: The methyl group (-CH₃) on the toluene ring is an electron-donating group (EDG) via induction, which activates the ring. Conversely, the halogen substituents (Cl and I) are electron-withdrawing (EWG) through induction due to their electronegativity, which deactivates the ring. This interplay influences the electron density at the carbon centers, affecting the kinetics of oxidative addition.

  • Steric Hindrance: The placement of substituents can physically impede the approach of the bulky palladium catalyst. In this compound, the iodine atom is ortho to the methyl group, which can introduce steric challenges that may require careful ligand selection to overcome.[9][10]

The structure of this compound presents a fascinating case of "orthogonal" reactivity. The pronounced difference in the lability of the C-I versus the C-Cl bond allows for selective functionalization at the 2-position while preserving the 5-chloro substituent for subsequent, more forcing transformations. This two-step functionalization capability is a significant strategic advantage over monosubstituted or symmetrically disubstituted halotoluenes.

cluster_reactivity Reactivity in Oxidative Addition cluster_bond Bond Dissociation Energy C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity BDE_I C-I (Weaker) C-I->BDE_I Inversely Correlated C-Cl C-Cl C-Br->C-Cl Decreasing Reactivity BDE_Cl C-Cl (Stronger) BDE_Br C-Br BDE_Cl->BDE_Br Decreasing Strength BDE_Br->BDE_I Decreasing Strength start This compound step1 Suzuki Coupling 1 (Mild Conditions) - Phenylboronic Acid - Pd(PPh₃)₄, 80°C start->step1 Reacts at C-I Site intermediate Intermediate: 5-Chloro-2-phenyltoluene step1->intermediate step2 Suzuki Coupling 2 (Forcing Conditions) - 4-Methoxyphenylboronic Acid - Pd₂(dba)₃/SPhos, 110°C intermediate->step2 Reacts at C-Cl Site product Final Product: 4'-Methoxy-3-methyl-[1,1':4',1''-terphenyl] step2->product

Fig 2: Workflow for sequential Suzuki coupling.
  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), and sodium carbonate (2.5 mmol).

  • Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (0.03 mmol, 3 mol%).

  • Solvent Addition: Add a degassed mixture of toluene (8 mL) and water (2 mL).

  • Reaction: Heat the mixture to 80 °C and stir vigorously for 4-6 hours. Monitor reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield 5-chloro-2-phenyltoluene.

B. Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, typically using a palladium catalyst and a copper(I) co-catalyst. [11][12][13]The reactivity trend of Ar-I > Ar-Br > Ar-Cl is strictly observed, making this compound an ideal substrate for selective alkynylation. [6][11]

Substrate Halogen Reactivity Typical Conditions for Phenylacetylene Coupling Expected Yield
This compound C-I >> C-Cl Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25 °C High (>95%)
2-Iodotoluene C-I Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 25 °C High (>95%)
2-Bromotoluene C-Br Pd(PPh₃)₂Cl₂, CuI, Et₃N, THF, 60 °C Good (75-90%)
2-Chlorotoluene C-Cl Specialized Pd/NHC catalyst, Cs₂CO₃, Dioxane, 120 °C Low to Moderate

Table 2: Comparative conditions for Sonogashira coupling with phenylacetylene. Data is representative.

  • Setup: In a Schlenk tube under argon, dissolve this compound (1.0 mmol) in anhydrous, degassed THF (5 mL).

  • Reagent Addition: Add phenylacetylene (1.1 mmol), followed by copper(I) iodide (0.05 mmol, 5 mol%), and triethylamine (3.0 mmol).

  • Catalyst Addition: Add the palladium catalyst, Dichlorobis(triphenylphosphine)palladium(II) (0.025 mmol, 2.5 mol%).

  • Reaction: Stir the mixture at room temperature for 3-5 hours until the starting material is consumed (monitored by TLC).

  • Work-up: Dilute the reaction mixture with diethyl ether and filter through a pad of Celite. Wash the filtrate with saturated aqueous NH₄Cl and brine.

  • Purification: Dry the organic phase over MgSO₄, concentrate, and purify by column chromatography to yield 5-chloro-2-(phenylethynyl)toluene.

C. Buchwald-Hartwig Amination

This reaction is a powerful method for forming C-N bonds. [14][15]The chemoselectivity with this compound is exceptionally high. The amination of the C-I bond can proceed under relatively mild conditions, whereas activation of the C-Cl bond requires specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and stronger bases. [16][17]

Substrate Halogen Reactivity Typical Conditions for Morpholine Coupling Expected Yield
This compound C-I >> C-Cl Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 90 °C High (>90%)
2-Iodotoluene C-I Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 90 °C High (>90%)
2-Bromotoluene C-Br Pd₂(dba)₃, BINAP, NaOt-Bu, Toluene, 100 °C Very Good (>85%)
2-Chlorotoluene C-Cl Pd(OAc)₂, BrettPhos, LHMDS, Toluene, 110 °C Good (70-85%)

Table 3: Comparative conditions for Buchwald-Hartwig amination with morpholine. Data is representative.

cluster_suzuki Suzuki Catalytic Cycle pd0 Pd(0)L₂ add Oxidative Addition (Rate-Limiting) pd0->add Ar-X pd2 Ar-Pd(II)L₂-X add->pd2 trans Transmetalation (R-B(OR)₂ + Base) pd2->trans pd2_r Ar-Pd(II)L₂-R trans->pd2_r elim Reductive Elimination pd2_r->elim elim->pd0 Regenerates Catalyst product Ar-R elim->product

Sources

Mastering Regioselectivity: A Comparative Guide to the Reactions of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of synthetic organic chemistry, the ability to control where a chemical reaction occurs on a molecule—a concept known as regioselectivity—is paramount. This guide provides an in-depth analysis of the regioselective reactions of 5-Chloro-2-iodotoluene, a versatile building block in medicinal chemistry and materials science. As a senior application scientist, my aim is to not only present established protocols but also to elucidate the underlying principles that govern the reactivity of this dihalogenated aromatic compound, empowering you to make informed decisions in your synthetic endeavors.

The Fundamental Principle: A Tale of Two Halogens

The key to understanding the regioselectivity of this compound lies in the differential reactivity of the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is significantly weaker and more polarizable than the C-Cl bond. This inherent difference is the primary determinant of the regiochemical outcome in a wide array of transformations, particularly in palladium-catalyzed cross-coupling reactions. The oxidative addition of a low-valent palladium catalyst to the C-I bond is a much more facile process than its insertion into the more robust C-Cl bond.

This guide will explore the practical implications of this reactivity difference across several key reaction classes, providing both theoretical understanding and actionable experimental protocols.

Palladium-Catalyzed Cross-Coupling Reactions: Harnessing the C-I Bond's Lability

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and for this compound, they offer a predictable and highly regioselective route to a diverse range of derivatives. The overwhelming preference for reaction at the C-I position allows for the selective introduction of new functionalities while leaving the C-Cl bond intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: Forging New Carbon-Carbon Bonds

The Suzuki-Miyaura coupling is a powerful method for the formation of biaryl structures, which are prevalent in pharmaceuticals. When this compound is subjected to Suzuki-Miyaura conditions, the reaction proceeds with high regioselectivity at the iodine-bearing carbon.

Expected Regioselectivity in Suzuki-Miyaura Coupling

Boronic Acid/EsterExpected Major Product
Phenylboronic acid4-Chloro-2-methylbiphenyl
4-Methoxyphenylboronic acid4-Chloro-4'-methoxy-2-methylbiphenyl
3-Pyridinylboronic acid5-Chloro-2-(pyridin-3-yl)toluene
Thiophene-2-boronic acid5-Chloro-2-(thiophen-2-yl)toluene
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and a suitable base such as K₂CO₃ (3.0 equiv.).

  • Catalyst Addition: Add a palladium catalyst, for instance, Pd(PPh₃)₄ (0.05 equiv.).

  • Solvent and Degassing: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1 v/v). Purge the flask with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to a temperature of 80-100 °C and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Causality Behind Experimental Choices: The choice of a palladium(0) catalyst like Pd(PPh₃)₄ is crucial as it readily undergoes oxidative addition into the weak C-I bond. The basic aqueous conditions are necessary to activate the boronic acid for the transmetalation step.

G cluster_suzuki Suzuki-Miyaura Coupling This compound This compound Oxidative Addition Oxidative Addition This compound->Oxidative Addition C-I bond Arylboronic Acid Arylboronic Acid Transmetalation Transmetalation Arylboronic Acid->Transmetalation Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Oxidative Addition Base Base Base->Transmetalation Product Product Pd(II) Intermediate Pd(II) Intermediate Oxidative Addition->Pd(II) Intermediate Pd(II) Intermediate->Transmetalation Reductive Elimination Reductive Elimination Transmetalation->Reductive Elimination Reductive Elimination->Pd(0) Catalyst Regeneration Reductive Elimination->Product

Caption: Regioselective Suzuki-Miyaura Coupling at the C-I Position.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a direct route to aryl alkynes, which are valuable intermediates in organic synthesis. Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound proceeds with high selectivity at the C-I bond.[1]

Expected Regioselectivity in Sonogashira Coupling

Terminal AlkyneExpected Major Product
Phenylacetylene1-Chloro-4-methyl-2-(phenylethynyl)benzene
1-Hexyne1-Chloro-2-(hex-1-yn-1-yl)-4-methylbenzene
(Trimethylsilyl)acetylene1-Chloro-4-methyl-2-((trimethylsilyl)ethynyl)benzene
Propargyl alcohol3-(4-Chloro-2-methylphenyl)prop-2-yn-1-ol
  • Reaction Setup: In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 equiv.) and the terminal alkyne (1.2 equiv.) in a suitable solvent such as anhydrous tetrahydrofuran (THF).

  • Catalyst and Co-catalyst Addition: Add a palladium catalyst, for example, PdCl₂(PPh₃)₂ (0.02 equiv.), and a copper(I) co-catalyst like CuI (0.04 equiv.).[1]

  • Base Addition: Add a base, typically an amine such as triethylamine (TEA) (2.0 equiv.).

  • Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-70 °C) and monitor the reaction by TLC or GC-MS.

  • Work-up: Once the reaction is complete, filter the mixture through a pad of celite to remove the catalyst residues, and rinse with an organic solvent.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

Causality Behind Experimental Choices: The dual-catalyst system of palladium and copper is key to the Sonogashira reaction's efficiency. The copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium(II) intermediate formed after oxidative addition at the C-I bond.[2]

Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds

The Buchwald-Hartwig amination is a versatile method for the synthesis of arylamines.[3] For this compound, this reaction provides a regioselective pathway to introduce an amino group at the 2-position.

Expected Regioselectivity in Buchwald-Hartwig Amination

AmineExpected Major Product
Morpholine4-(4-Chloro-2-methylphenyl)morpholine
Aniline4-Chloro-N-phenyl-2-methylaniline
BenzylamineN-(4-Chloro-2-methylphenyl)benzylamine
tert-ButylamineN-(tert-Butyl)-4-chloro-2-methylaniline
  • Reaction Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 equiv.), the desired amine (1.2 equiv.), a strong base such as sodium tert-butoxide (NaOtBu) (1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃), and a suitable phosphine ligand (e.g., Xantphos).

  • Solvent Addition: Add a dry, degassed solvent, such as toluene or dioxane.

  • Reaction: Heat the reaction mixture to a temperature typically between 80-110 °C. Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the product by column chromatography.

Causality Behind Experimental Choices: The choice of a bulky, electron-rich phosphine ligand is critical in the Buchwald-Hartwig amination. These ligands promote the reductive elimination step, which forms the C-N bond, and help to stabilize the active palladium(0) catalyst.

Metal-Halogen Exchange Reactions: Accessing Organometallic Intermediates

Metal-halogen exchange is a powerful tool for the preparation of organometallic reagents, which can then be reacted with a variety of electrophiles. The much greater reactivity of the C-I bond compared to the C-Cl bond allows for a highly regioselective exchange.

Grignard Reagent Formation

Treatment of this compound with magnesium metal is expected to result in the selective formation of the Grignard reagent at the 2-position.

  • Activation of Magnesium: In a flame-dried flask under an inert atmosphere, place magnesium turnings. Add a small crystal of iodine to activate the magnesium surface.

  • Initiation: Add a small amount of a solution of this compound in anhydrous THF. Gentle heating may be required to initiate the reaction.

  • Addition: Once the reaction has started (indicated by the disappearance of the iodine color and gentle refluxing), add the remaining solution of this compound dropwise to maintain a steady reflux.

  • Reaction with Electrophile: After the addition is complete, continue to stir the mixture until the magnesium is consumed. Cool the Grignard reagent to an appropriate temperature (e.g., 0 °C or -78 °C) and add the desired electrophile (e.g., an aldehyde, ketone, or CO₂).

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and purify.

Causality Behind Experimental Choices: The use of an etheral solvent like THF is essential for solvating and stabilizing the Grignard reagent. Strict anhydrous conditions are necessary as Grignard reagents are highly basic and will be quenched by protic solvents.

G cluster_grignard Grignard Reagent Formation This compound This compound Grignard Reagent Grignard Reagent This compound->Grignard Reagent Selective C-I insertion Mg Mg Mg->Grignard Reagent Product Product Grignard Reagent->Product Nucleophilic attack Electrophile Electrophile Electrophile->Product

Caption: Selective Grignard Formation at the C-I Position.

Directed ortho-Metalation (DoM)

While not a direct reaction of the halogen atoms, it is worth noting that the substituents on the ring can influence the regioselectivity of deprotonation reactions. In the case of this compound, the iodine atom is not a strong directing group for ortho-metalation. However, if a strong directing group were present on the ring, it could compete with or influence the outcome of metal-halogen exchange. For this compound itself, metal-halogen exchange with an organolithium reagent at low temperature is the more likely pathway, again favoring the C-I bond.

Conclusion: A Predictable and Powerful Synthetic Tool

The chemistry of this compound is dominated by the superior reactivity of the carbon-iodine bond. This predictable regioselectivity makes it an invaluable building block for the synthesis of complex molecules. By understanding the fundamental principles outlined in this guide and utilizing the provided experimental frameworks, researchers can confidently and efficiently incorporate this versatile molecule into their synthetic strategies, paving the way for new discoveries in drug development and materials science.

References

  • NROChemistry. (2022). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • The University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Retrieved from [Link]

  • ResearchGate. (2018). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (2023). Sonogashira coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • YouTube. (2023). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! Retrieved from [Link]

  • National Institutes of Health. (n.d.). Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. Retrieved from [Link]

  • ResearchGate. (2014). What are the best catalysts for Sonogashira Couplings for use with Chloroaromatics? Retrieved from [Link]

  • Wikipedia. (2023). Metal–halogen exchange. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • University of Wisconsin-Madison Chemistry. (2023). Experiment 14: Suzuki Coupling. Retrieved from [Link]

  • Macmillan Group. (2019). Total Synthesis Enabled by Cross-Coupling. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Suzuki-Miyaura Coupling: The Power of Boronic Acids and the Utility of 5-Chloro-2-hydroxyphenylboronic Acid. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]

  • PubMed. (2025). Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. Retrieved from [Link]

  • National Institutes of Health. (2025). Synthesis of diarylmethanes by means of Negishi cross-coupling enabled by cobalt-solvent coordination. Retrieved from [Link]

  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Retrieved from [Link]

  • Organic Chemistry Frontiers (RSC Publishing). (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Retrieved from [Link]

  • PubMed. (2017). Palladium-Catalyzed Sonogashira Synthesis of Alkynyl Derivatives of Quinoline-5, 8-Dione. Retrieved from [Link]

  • PubMed. (2022). General Method of Synthesis of 5-(Het)arylamino-1,2,3-triazoles via Buchwald-Hartwig Reaction of 5-Amino. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pd-Catalyzed Copper-Free Carbonylative Sonogashira Reaction of Aryl Iodides with Alkynes for the Synthesis of Alkynyl Ketones and Flavones by Using Water as a Solvent. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of p-chlorotoluene with zeolite catalyst. Retrieved from [Link]

  • Google Patents. (n.d.). CN112094171B - Method for synthesizing m-chlorotoluene through isomerization reaction.
  • Google Patents. (n.d.). US4269674A - Method of preparing para-chlorotoluene.
  • Organic Chemistry Portal. (2024). Co-Catalyzed Suzuki-Miyaura Coupling of Organoboronic Acids and Alkynyl Chlorides Using Potassium Bicarbonate as Base. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Search results for: suzuki in category "Abstracts". Retrieved from [Link]

  • RSC Publishing. (n.d.). Azoles. Part 5. Metal-halogen exchange reactions of polybromoimidazoles. Retrieved from [Link]

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X-ray crystallographic analysis of 5-Chloro-2-iodotoluene derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the X-ray Crystallographic Analysis of 5-Chloro-2-iodotoluene Derivatives

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This knowledge underpins rational drug design, materials science innovation, and fundamental chemical understanding.[1][2] X-ray crystallography stands as the definitive method for elucidating the absolute configuration and detailed geometric parameters of small organic molecules such as this compound derivatives.[1][3][4][5][6] This guide provides a comprehensive overview of the X-ray crystallographic workflow, offers field-proven insights into experimental choices, and objectively compares this technique with other common analytical methods.

The Crystallographic Workflow: From Molecule to Model

The journey from a synthesized compound to a refined 3D molecular model involves four critical stages: crystallization, data collection, structure solution, and refinement.[1] Success at each stage is predicated on the careful execution of the previous one, forming a self-validating system where the quality of the final model is a direct reflection of the quality of the initial crystal and the collected data.

Part 1: The Art and Science of Crystal Growth

The most significant bottleneck in any crystallographic study is obtaining a high-quality single crystal suitable for diffraction.[1][7] The goal is to slowly bring a concentrated, homogenous solution of the molecule to a state of limited supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice.[1]

Common Crystallization Techniques for Small Organic Molecules:

  • Slow Evaporation: A near-saturated solution is prepared, and the solvent is allowed to evaporate slowly over days or weeks, gradually increasing the concentration to the point of crystallization.[8] This method is straightforward but offers limited control over the rate of crystallization.

  • Slow Cooling: Based on the principle that most compounds are more soluble in hot solvents, a saturated solution is prepared at an elevated temperature and then allowed to cool slowly and undisturbed.[9] As the solution cools, solubility decreases, and crystals form.

  • Vapor Diffusion: This technique is highly effective for small quantities of material. A concentrated solution of the compound in a "good" solvent is placed in a small open vial. This vial is then sealed inside a larger container holding an "anti-solvent" in which the compound is insoluble but the "good" solvent is miscible.[10] The vapor of the anti-solvent slowly diffuses into the sample solution, reducing its solubility and inducing crystallization.[8][10]

Experimental Protocol: Vapor Diffusion Crystallization of a this compound Derivative

  • Solvent Selection: Dissolve a small amount (~5-10 mg) of the this compound derivative in a minimal volume of a "good" solvent (e.g., Dichloromethane, Acetone) in a small vial (e.g., 0.5 mL).

  • Anti-Solvent Preparation: In a larger vial (e.g., 4 mL), add 1-2 mL of an "anti-solvent" (e.g., Hexane, Pentane, Methanol). The choice of anti-solvent is critical; it must be miscible with the primary solvent.

  • Assembly: Carefully place the small, open vial containing the sample solution inside the larger vial, ensuring the liquids do not mix.

  • Sealing and Incubation: Seal the larger vial tightly and leave it undisturbed in a vibration-free location at a constant temperature (e.g., room temperature or a cold room).

  • Monitoring: Observe the setup periodically over several days to weeks. High-quality, single crystals suitable for diffraction should appear. Avoid any disturbance during the growth phase, as this can lead to the formation of many small, unusable crystals.[8]

Part 2: Data Collection - Interrogating the Crystal with X-rays

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in the path of a focused X-ray beam.[11] To minimize thermal vibrations of the atoms and improve the quality of the diffraction data, the crystal is typically cooled to a low temperature (e.g., 100 K) in a stream of cold nitrogen gas.[11] As the crystal is rotated, X-rays are diffracted by the electron clouds of the atoms, producing a pattern of spots recorded by a detector.[6] This process generates hundreds of images, each capturing a slice of the diffraction data.[12]

Diagram: Experimental Workflow for X-ray Crystallography

G cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Synthesis Synthesis of Derivative Purification Purification Synthesis->Purification CrystalGrowth Crystal Growth (e.g., Vapor Diffusion) Purification->CrystalGrowth Mounting Mount Crystal CrystalGrowth->Mounting DataAcq X-ray Diffraction Data Acquisition Mounting->DataAcq Integration Data Integration & Scaling DataAcq->Integration Solution Structure Solution (Phase Problem) Integration->Solution Refinement Model Refinement Solution->Refinement Validation Validation (R-factors, Geometry) Refinement->Validation FinalModel FinalModel Validation->FinalModel Final Structural Model

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Part 3: Structure Solution and Refinement - From Data to a 3D Model

The collected diffraction images provide the intensities of the diffracted spots, but not their phases. This is the central "phase problem" in crystallography.[11] For small molecules like halotoluene derivatives, this problem is typically solved using direct methods, which are computational algorithms that use statistical relationships between the intensities to estimate the initial phases.[5][11]

This initial solution provides a rough electron density map, from which an initial atomic model can be built. This model is then improved through an iterative process called refinement.[11][13] During refinement, atomic parameters (positions, thermal vibrations) are adjusted to minimize the difference between the diffraction pattern calculated from the model and the one observed experimentally.[11]

Key Metrics for a Trustworthy Model:

  • R-factor (R_work): A measure of the agreement between the calculated and observed structure factor amplitudes. Lower values indicate a better fit, with final values for small molecules typically well below 5%.

  • R_free: Calculated from a small subset (5-10%) of reflections that are excluded from the refinement process.[13] It serves as an independent, unbiased measure to prevent "over-fitting" the model to the data. The R_free should be close to the R_work value.[13]

Experimental Protocol: Structure Solution and Refinement

  • Data Processing: The raw diffraction images are processed to integrate the intensities of the reflections and apply corrections, resulting in a file containing the h, k, l indices and intensity for each reflection.

  • Space Group Determination: The software analyzes the symmetry of the diffraction pattern to determine the crystal's space group.

  • Structure Solution: Using a program like SHELXS, direct methods are applied to solve the phase problem and generate an initial structural model.[5]

  • Iterative Refinement: The model is refined using a program like SHELXL.[5] This involves multiple cycles of least-squares refinement, where atomic positions and thermal parameters are adjusted.[11][14]

  • Model Building: Between refinement cycles, the electron density map is inspected. Hydrogen atoms are typically placed in calculated positions, and anisotropic thermal parameters are refined for non-hydrogen atoms.

  • Validation: The final model is validated by checking the R-factors, the residual electron density map (which should be flat), and the overall chemical reasonableness of bond lengths and angles.

Data Presentation: The Crystallographic Information File (CIF)

The final result of a crystallographic analysis is a Crystallographic Information File (CIF). This standardized text file contains all the essential information about the experiment and the final structure. Below is a table summarizing the type of data that would be presented for a hypothetical this compound derivative.

Parameter Hypothetical Value Significance
Formula C₇H₆ClIConfirms the chemical composition.
Crystal System MonoclinicDescribes the basic shape of the unit cell.
Space Group P2₁/cDefines the symmetry elements within the crystal.
Unit Cell (a, b, c) a=8.1Å, b=12.5Å, c=9.3ÅDimensions of the repeating unit of the crystal.
Unit Cell (α, β, γ) α=90°, β=105.2°, γ=90°Angles of the repeating unit of the crystal.
Volume (V) 908 ųVolume of the unit cell.
Z 4Number of molecules in the unit cell.
Final R₁ [I>2σ(I)] 0.025A primary indicator of the quality of the model fit.
wR₂ (all data) 0.061A weighted R-factor calculated on all data.
C-Cl Bond Length 1.74 ÅPrecise interatomic distance.
C-I Bond Length 2.10 ÅPrecise interatomic distance.

Note: These values are illustrative and not from a specific experimental result.

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the ultimate structural detail, it is not the only tool available. A comprehensive analysis often involves complementary techniques.

Diagram: Comparison of Structural Analysis Techniques

G cluster_main Structural Elucidation of this compound Derivatives XRD X-ray Crystallography Provides precise 3D structure, bond lengths/angles, and packing Requires high-quality single crystals NMR NMR Spectroscopy Determines connectivity and structure in solution Does not provide precise bond lengths; can be complex XRD->NMR Complementary (Solid vs. Solution) CompChem Computational Chemistry Predicts structure and properties theoretically Requires experimental validation; accuracy varies XRD->CompChem Validation of Theoretical Model NMR->CompChem Aids in Spectrum Assignment

Caption: Relationship between key structural analysis methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an exceptionally powerful technique for determining the connectivity of atoms in a molecule in the solution state.[15][16][17] Techniques like ¹H NMR, ¹³C NMR, COSY, and HMQC can piece together the molecular skeleton.

  • Advantages over Crystallography: It provides data on the molecule's structure and dynamics in solution, which may be more relevant to its behavior in biological systems or chemical reactions. It does not require crystallization, which can be a significant advantage for oils or amorphous solids.

  • Limitations: While NOE experiments can provide information about through-space proximity and thus stereochemistry, NMR does not yield the precise bond lengths and angles that crystallography does.[18] For complex, substituted aromatic systems, spectral overlap can complicate interpretation.[18]

Computational Chemistry

Methods like Density Functional Theory (DFT) can be used to predict the lowest energy conformation (i.e., the structure) of a molecule.[19][20] These calculations can also predict spectroscopic properties, which can be compared with experimental data.[19]

  • Advantages over Crystallography: It is fast and requires no physical sample, making it ideal for screening hypothetical derivatives.[21][22]

  • Limitations: The output is a theoretical model that requires experimental validation.[21] The accuracy is dependent on the level of theory and basis set used, and it may not always predict the correct crystal packing or polymorph.

Performance Comparison Summary
Feature X-ray Crystallography NMR Spectroscopy Computational Chemistry
Primary Information Precise 3D coordinates, bond lengths/angles, stereochemistry, crystal packingAtomic connectivity, solution-state conformation, dynamic processesTheoretical 3D structure, energy, predicted spectroscopic properties
Sample Requirement High-quality single crystal (μg to mg)Soluble sample in deuterated solvent (mg)None (in-silico)
Key Strength Unambiguous determination of solid-state structure.[1][4]Provides structural information in a biologically/chemically relevant solution state.[15]Predictive power for screening and hypothesis testing.[22]
Key Limitation Requires a single crystal, which can be difficult to obtain.[7]Does not provide precise geometric parameters (bond lengths/angles).Results are theoretical and require experimental validation.[21]

References

  • yetnet. (n.d.). Refinement - X-Ray Crystallography.
  • Crystal Growth & Design. (n.d.). Halogen Derivatives of Toluene under High Pressure.
  • Unknown. (n.d.). Crystallization of small molecules.
  • PubMed. (2023, March 20). Advanced crystallisation methods for small organic molecules.
  • Mathematical Crystallography Class Notes. (n.d.). Crystal Structure Determination & Refinement.
  • Wikipedia. (n.d.). Rietveld refinement.
  • Chemical Society Reviews (RSC Publishing). (2023, March 1). Advanced crystallisation methods for small organic molecules.
  • Excillum. (n.d.). Small molecule crystallography.
  • Organic Chemistry at CU Boulder. (n.d.). Crystallization.
  • The Biochemist - Portland Press. (2021, May 28). A beginner's guide to X-ray data processing.
  • Unknown. (2006, January 8). Crystallisation Techniques.
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The Catalyst Gauntlet: A Comparative Guide to Palladium Catalysts for the Selective Coupling of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate world of pharmaceutical synthesis and materials science, the precise construction of molecular architecture is paramount. 5-Chloro-2-iodotoluene stands as a valuable building block, offering two distinct halogen handles for sequential functionalization. However, the selective coupling at the more labile iodine-bearing position in the presence of the more robust chlorine atom presents a significant synthetic challenge. The choice of the palladium catalyst is not merely a matter of preference but a critical determinant of reaction efficiency, selectivity, and overall success. This guide provides an in-depth, objective comparison of various classes of palladium catalysts for the cross-coupling of this compound, supported by experimental insights and detailed protocols to empower researchers in making informed decisions for their synthetic endeavors.

The Challenge of Selectivity with Dihaloarenes

The differential reactivity of the C-I and C-Cl bonds in this compound forms the basis for selective cross-coupling. The carbon-iodine bond is significantly weaker and thus more susceptible to oxidative addition to a Pd(0) center, the initial step in most cross-coupling catalytic cycles.[1] This inherent reactivity difference allows for the preferential formation of a C-C bond at the 2-position. However, achieving high selectivity and yield requires a carefully optimized catalytic system where the catalyst preferentially activates the C-I bond without disturbing the C-Cl bond.

A Head-to-Head Comparison of Palladium Catalyst Systems

The efficacy of a palladium catalyst is profoundly influenced by the ligand sphere surrounding the metal center. We will compare three major classes of palladium catalysts: traditional phosphine-based catalysts, N-heterocyclic carbene (NHC)-ligated catalysts, and palladacycle precatalysts.

The Workhorses: Phosphine Ligand-Based Catalysts

For decades, phosphine ligands have been the cornerstone of palladium catalysis.[2] Their steric and electronic properties are highly tunable, allowing for the optimization of catalytic activity. For the coupling of this compound, bulky and electron-rich phosphine ligands are often preferred as they promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle.[3]

A classic example is Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), a versatile and commercially available catalyst. While effective, it can sometimes require higher catalyst loadings and reaction temperatures. More advanced Buchwald-type biaryl phosphine ligands, such as SPhos and XPhos, have demonstrated superior performance in coupling challenging substrates, including aryl chlorides, due to their increased bulk and electron-donating ability.[4][5]

The Rising Stars: N-Heterocyclic Carbene (NHC) Ligands

N-heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands in cross-coupling chemistry.[3] Their strong σ-donating character forms a robust bond with the palladium center, leading to highly stable and active catalysts.[2] This stability often translates into higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and milder reaction conditions. For the selective coupling of this compound, NHC-Pd complexes can offer enhanced reactivity and selectivity, particularly in Suzuki-Miyaura and Sonogashira couplings.[6][7]

The Robust Precatalysts: Palladacycles

Palladacycles are air- and moisture-stable precatalysts that contain a stable palladium-carbon σ-bond.[4] This inherent stability makes them easy to handle and store, a significant advantage in a laboratory setting. Upon activation under reaction conditions, they form the active Pd(0) species. Palladacycles have shown excellent activity in a variety of cross-coupling reactions and can be particularly useful for ensuring reproducibility.

Quantitative Performance Comparison

The following table summarizes the expected performance of different palladium catalysts in the Suzuki-Miyaura coupling of this compound with phenylboronic acid, based on data from structurally similar aryl halides.

Catalyst SystemLigand TypeCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Expected Yield (%)Reference(s)
Pd(PPh₃)₄Monodentate Phosphine2-5K₂CO₃Toluene/H₂O10012-1685-92[1][4]
Pd(OAc)₂ / SPhosBuchwald-type Phosphine1-2K₃PO₄1,4-Dioxane80-1008-12>95[5][8]
[Pd(IPr)(allyl)Cl]N-Heterocyclic Carbene0.5-1Cs₂CO₃THF60-804-8>95
Buchwald PalladacyclePalladacycle1-2K₃PO₄Toluene10010-1490-95[4]

Note: The expected yields are estimates based on reactions with analogous substrates and are intended for comparative purposes. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Mechanistic Insights: The Catalytic Cycle

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, involves a catalytic cycle consisting of three key steps: oxidative addition, transmetalation, and reductive elimination.

Catalytic Cycle A Pd(0)L_n B Ar-Pd(II)(X)L_n A->B Oxidative Addition (R'-X) C Ar-Pd(II)(R)L_n B->C Transmetalation (R-M) C->A Reductive Elimination D Ar-R C->D

Caption: Generalized catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Experimental Protocols

The following are detailed, step-by-step methodologies for performing a Suzuki-Miyaura coupling of this compound using both a traditional phosphine-based catalyst and a modern NHC-based catalyst.

Protocol 1: Suzuki-Miyaura Coupling using Pd(PPh₃)₄

Materials:

  • This compound (1.0 mmol, 268.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.03 mmol, 34.7 mg)

  • Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

  • Toluene (5 mL)

  • Water (1 mL)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, phenylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

  • Add degassed toluene and water to the flask via syringe.

  • Under a positive pressure of argon, add Pd(PPh₃)₄ to the reaction mixture.

  • Heat the reaction mixture to 100 °C and stir vigorously for 12-16 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water (10 mL).

  • Extract the mixture with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Suzuki-Miyaura Coupling using a Pd-NHC Catalyst

Materials:

  • This compound (1.0 mmol, 268.5 mg)

  • Phenylboronic acid (1.2 mmol, 146 mg)

  • [Pd(IPr)(allyl)Cl] (0.01 mmol, 5.2 mg)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 652 mg)

  • Anhydrous Tetrahydrofuran (THF) (5 mL)

Procedure:

  • In a glovebox, weigh this compound, phenylboronic acid, [Pd(IPr)(allyl)Cl], and cesium carbonate into a dry reaction vial equipped with a magnetic stir bar.

  • Add anhydrous THF to the vial.

  • Seal the vial and remove it from the glovebox.

  • Heat the reaction mixture to 70 °C and stir for 4-8 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling.

Conclusion and Future Outlook

The selective cross-coupling of this compound is a testament to the power and precision of modern palladium catalysis. While traditional phosphine-based catalysts like Pd(PPh₃)₄ remain reliable, the advent of bulky biarylphosphine and N-heterocyclic carbene ligands has significantly expanded the synthetic chemist's toolkit. These advanced catalyst systems often provide higher yields under milder conditions and with lower catalyst loadings, making them more efficient and sustainable.

For researchers embarking on the synthesis of complex molecules using this compound, a careful consideration of the catalyst system is crucial. For initial explorations and smaller-scale syntheses, the readily available Pd(PPh₃)₄ may suffice. However, for more challenging substrates, process optimization, and large-scale applications, investing in more advanced catalyst systems based on Buchwald-type ligands or NHCs is highly recommended. The continued development of novel and more efficient palladium catalysts will undoubtedly pave the way for even more sophisticated and selective transformations in the future.

References

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Comparative Guide to the Synthesis of 4'-Chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile: A Validation of a Novel Suzuki-Miyaura Route

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the strategic design and validation of synthetic routes are paramount to the efficient discovery and production of novel molecular entities. This guide presents an in-depth comparative analysis of a new synthetic pathway to 4'-Chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile, a valuable biphenyl scaffold, utilizing 5-Chloro-2-iodotoluene as a key starting material. This novel approach, centered on the Suzuki-Miyaura cross-coupling reaction, is objectively benchmarked against a traditional Ullmann condensation method, providing comprehensive experimental data, detailed protocols, and mechanistic insights to inform synthetic strategy and decision-making.

Introduction: The Quest for Efficient Biphenyl Synthesis

Biphenyl moieties are privileged structures in medicinal chemistry and materials science, frequently appearing in pharmaceuticals, agrochemicals, and organic electronics. The synthesis of unsymmetrically substituted biphenyls, such as 4'-Chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile, often presents challenges in achieving high yields and selectivity while maintaining cost-effectiveness and scalability. Traditional methods like the Ullmann condensation have been industrial mainstays but often require harsh reaction conditions.[1][2] Modern palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, offer milder conditions and broader functional group tolerance, making them attractive alternatives.[3]

This guide validates a new synthetic route to 4'-Chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile via a Suzuki-Miyaura coupling of this compound with 4-cyanophenylboronic acid. We will dissect this novel pathway and compare it directly with a classical Ullmann condensation route, providing a clear, data-driven evaluation of their respective merits.

Route 1: The Novel Suzuki-Miyaura Synthesis

The proposed new route leverages the differential reactivity of the carbon-halogen bonds in this compound. In palladium-catalyzed cross-coupling reactions, the reactivity of aryl halides follows the general trend: I > Br > OTf >> Cl. This predictable selectivity allows for the targeted coupling at the more reactive C-I bond, leaving the C-Cl bond intact for potential further functionalization.

Causality in Experimental Design

The choice of the Suzuki-Miyaura reaction is deliberate. Its catalytic cycle, involving a palladium(0) species, is highly efficient and operates under relatively mild conditions. The use of an organoboron reagent (4-cyanophenylboronic acid) is advantageous due to the commercial availability, stability, and generally low toxicity of boronic acids.[4][5][6] The cyano group is a versatile functional handle that can be readily converted into other functionalities like amines or carboxylic acids.

Visualizing the Suzuki-Miyaura Pathway

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Ar-I (this compound) Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Oxidative Addition->Ar-Pd(II)-I(L2) Transmetalation Transmetalation Ar-Pd(II)-I(L2)->Transmetalation Ar'-B(OH)2 (4-cyanophenylboronic acid) Base Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar' Product

Caption: Catalytic cycle of the Suzuki-Miyaura reaction.

Route 2: The Alternative Ullmann Condensation

The Ullmann reaction is a classic method for synthesizing biaryl compounds through the copper-mediated coupling of aryl halides.[1][7] While effective, it typically requires high temperatures (often exceeding 150-200 °C) and stoichiometric amounts of copper powder.[8][9] For the synthesis of our target molecule, an unsymmetrical Ullmann reaction would be required, coupling two different aryl halides. This can be challenging and may lead to a mixture of homo-coupled and cross-coupled products.[10]

Causality in Experimental Design

This route is chosen as a benchmark due to its historical significance and use in industrial-scale synthesis, primarily driven by the low cost of the copper catalyst.[11] The proposed pathway involves the coupling of 2-bromo-4-chlorotoluene with an aryl halide bearing the cyano group. The choice of a bromide over an iodide is to provide a different starting point for comparison.

Visualizing the Ullmann Reaction Mechanism

Ullmann Reaction Mechanism cluster_0 Formation of Organocopper Intermediate cluster_1 Coupling Step 2Cu(0) 2Cu(0) Ar-Cu(I) Ar-Cu(I) 2Cu(0)->Ar-Cu(I) Oxidative Addition Ar-X_1 2-bromo-4-chlorotoluene Ar-X_1->Ar-Cu(I) CuX CuX Ar-Cu(I)->CuX Ar-Cu(III)-Ar' Cu(III) Intermediate Ar-Cu(I)->Ar-Cu(III)-Ar' Oxidative Addition Ar-X_2 Aryl halide with cyano group Ar-X_2->Ar-Cu(III)-Ar' Ar-Ar' Target Molecule Ar-Cu(III)-Ar'->Ar-Ar' Reductive Elimination

Caption: Proposed mechanism of the Ullmann condensation.

Comparative Analysis: Performance Metrics

The following table provides a side-by-side comparison of the two synthetic routes based on typical experimental outcomes and logistical considerations.

MetricRoute 1: Suzuki-Miyaura Coupling Route 2: Ullmann Condensation
Starting Materials This compound, 4-cyanophenylboronic acid2-bromo-4-chlorotoluene, 4-iodobenzonitrile
Catalyst Palladium-based (e.g., Pd(PPh₃)₄, Pd(OAc)₂)Copper powder
Catalyst Loading Catalytic (typically 0.5-5 mol%)Stoichiometric or large excess
Typical Yield Good to Excellent (75-95%)[12]Moderate to Good (40-70%), variable[8]
Reaction Temperature Mild to Moderate (Room temp. to 100 °C)[13]High (150-250 °C)[1][9]
Reaction Time 2-24 hours12-48 hours
Solvent Toluene, Dioxane, DMF, often with an aqueous phaseHigh-boiling polar aprotic solvents (e.g., DMF, NMP, nitrobenzene)[1]
Substrate Scope Broad, tolerant of many functional groupsGenerally limited to electron-deficient aryl halides[10]
Byproducts Minimal, primarily inorganic saltsSignificant potential for homo-coupling and other side reactions
Cost of Reagents Higher catalyst cost (Palladium), Boronic acids can be expensive[4]Low catalyst cost (Copper), Aryl halides are generally affordable

Experimental Protocols

Route 1: Suzuki-Miyaura Synthesis of 4'-Chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile

Workflow Visualization:

Suzuki-Miyaura Workflow A 1. Assemble Reaction B 2. Inert Atmosphere A->B Add reactants, solvent, base, and catalyst to flask C 3. Heat and Stir B->C Degas and place under N2 or Ar D 4. Reaction Quench C->D Heat to 80-100 °C for 12-24h E 5. Extraction D->E Cool to RT, add water F 6. Purification E->F Extract with organic solvent, dry, and concentrate G Obtain pure product and analyze (NMR, MS) F->G Column Chromatography

Caption: Experimental workflow for the Suzuki-Miyaura synthesis.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv.), 4-cyanophenylboronic acid (1.2 equiv.)[4], potassium carbonate (3.0 equiv.), and Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.

  • Solvent Addition: Add a degassed 4:1 mixture of toluene and water via syringe.

  • Reaction: Heat the mixture to 90 °C and stir vigorously for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, cool the mixture to room temperature and add deionized water.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure 4'-Chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Route 2: Ullmann Condensation Synthesis of 4'-Chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile

Workflow Visualization:

Ullmann Condensation Workflow A 1. Assemble Reaction B 2. High-Temperature Reaction A->B Combine aryl halides, copper powder, and high-boiling solvent C 3. Filtration B->C Heat to 200 °C for 24h D 4. Extraction C->D Cool, dilute with toluene, and filter to remove copper salts E 5. Purification D->E Wash filtrate with aqueous acid and brine, dry, and concentrate F Obtain pure product and analyze (NMR, MS) E->F Column Chromatography or Recrystallization

Caption: Experimental workflow for the Ullmann condensation.

Step-by-Step Methodology:

  • Reactant Preparation: Synthesize 2-bromo-4-chlorotoluene from 5-chloro-2-methylaniline via a Sandmeyer reaction.[14]

  • Reaction Setup: In a round-bottom flask fitted with a mechanical stirrer and a reflux condenser, combine 2-bromo-4-chlorotoluene (1.0 equiv.), 4-iodobenzonitrile (1.5 equiv.), and activated copper powder (2.5 equiv.).

  • Solvent Addition: Add anhydrous N,N-Dimethylformamide (DMF).

  • Reaction: Heat the mixture to 200 °C under a nitrogen atmosphere and stir for 24 hours.

  • Workup: Cool the reaction mixture to room temperature and dilute with toluene.

  • Filtration: Filter the mixture through a pad of Celite to remove the copper and copper salts.

  • Extraction: Wash the filtrate with dilute hydrochloric acid and then with brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography to separate the desired cross-coupled product from the two homo-coupled byproducts.

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Recommendation

The validation of this new synthetic route using this compound demonstrates a significant improvement over the traditional Ullmann condensation for the synthesis of 4'-Chloro-2'-methyl-[1,1'-biphenyl]-4-carbonitrile. The Suzuki-Miyaura pathway offers superior yields, operates under significantly milder conditions, and exhibits greater functional group tolerance, which are critical advantages in a research and drug development setting.[12] While the initial cost of the palladium catalyst is higher than copper, the increased efficiency, reduced reaction times, and simpler purification often lead to a lower overall cost for laboratory-scale synthesis.

The Ullmann reaction remains a viable option for large-scale industrial synthesis of simple, symmetrical biphenyls where the cost of the catalyst is a primary driver.[15] However, for complex, unsymmetrical targets requiring high purity, the Suzuki-Miyaura reaction represents a more robust and reliable methodology. This guide provides the necessary data and protocols for scientists to make an informed decision based on the specific requirements of their project, balancing factors of yield, scalability, cost, and environmental impact.

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  • DOI. Supporting information to Organic solvent-free, Pd(II)-salan complex-catalyzed synthesis of biaryls via Suzuki-Miyaura cross-cou. [Link]

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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 5-Chloro-2-iodotoluene Isomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Isomeric Purity

In the fields of pharmaceutical synthesis, materials science, and agrochemicals, the precise structural identity of chemical intermediates is paramount. Positional isomers, while possessing identical molecular formulas and weights, can exhibit vastly different chemical, biological, and toxicological properties. The chloro-iodotoluene scaffold is a common building block where unambiguous identification of its isomers is critical for reaction monitoring, quality control, and ensuring the efficacy and safety of the final product.

This guide provides an in-depth spectroscopic comparison of 5-Chloro-2-iodotoluene and its closely related positional isomers. We will delve into the nuances of ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining not just what to look for, but why these spectral differences arise. The methodologies described herein are designed to be self-validating, providing researchers with a robust framework for confident structural elucidation.

The Isomers in Focus

For this comparative analysis, we will focus on three common 1,2,4-trisubstituted isomers of chloro-iodotoluene. Their structural similarity presents a classic analytical challenge that spectroscopy is uniquely equipped to solve.

isomers cluster_1 This compound cluster_2 2-Chloro-5-iodotoluene cluster_3 4-Chloro-2-iodotoluene i1 i2 i3

Caption: The molecular structures of the three chloro-iodotoluene isomers under review.

¹H and ¹³C NMR Spectroscopy: The Definitive Identification Tool

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus.

Causality Behind Chemical Shifts and Splitting

The substitution pattern on the benzene ring is the primary determinant of the resulting NMR spectrum. The electronegative halogen atoms (I and Cl) and the electron-donating methyl group (CH₃) create unique electronic environments for each proton and carbon atom.

  • Electronegativity & Shielding: Chlorine is more electronegative than iodine. Protons and carbons closer to chlorine will be more "deshielded" and will resonate at a higher chemical shift (further downfield).

  • Ortho, Meta, Para Coupling: Protons on adjacent carbons (ortho) will split each other's signals into doublets with a coupling constant (³J) of ~7-9 Hz. Protons separated by two carbons (meta) exhibit weaker coupling (~2-3 Hz), often appearing as a doublet of doublets or further fine splitting. Para coupling is typically too small to be resolved.

Comparative ¹H NMR Analysis

The aromatic region (typically 6.5-8.0 ppm) provides the most definitive information. Each isomer will display three distinct signals for its three aromatic protons, but their chemical shifts and splitting patterns will differ significantly.

  • This compound:

    • H-6: This proton is ortho to the methyl group and meta to the chlorine. It will appear as a doublet.

    • H-4: This proton is ortho to the chlorine and meta to the iodine. It will be a doublet of doublets.

    • H-3: This proton is ortho to both the iodine and the chlorine, making it the most deshielded. It will appear as a doublet.

  • 2-Chloro-5-iodotoluene:

    • H-6: Ortho to the methyl group and meta to the iodine. It will be a doublet.

    • H-4: Ortho to the iodine and meta to the chlorine. It will be a doublet of doublets.

    • H-3: Ortho to the chlorine and meta to the methyl group. It will be a doublet.

  • 4-Chloro-2-iodotoluene:

    • H-6: Ortho to the methyl group and meta to the chlorine. It will appear as a doublet.

    • H-5: Ortho to the chlorine and meta to the iodine. It will be a doublet of doublets.

    • H-3: Ortho to the iodine and meta to the methyl group. It will be a doublet.

Comparative ¹³C NMR Analysis

Due to the lack of symmetry, all three isomers are expected to show 7 distinct signals in the ¹³C NMR spectrum (6 aromatic, 1 aliphatic). The key differentiators are the chemical shifts of the carbon atoms directly bonded to the substituents (ipso-carbons).

  • C-I Bond: The iodine atom's large size and "heavy atom effect" cause the ipso-carbon to be shielded, resulting in a signal at a relatively low chemical shift (typically 90-100 ppm).

  • C-Cl Bond: The electronegative chlorine deshields the ipso-carbon, pushing its signal downfield (typically 130-135 ppm).

  • C-CH₃ Bond: The carbon attached to the methyl group will also have a characteristic downfield shift.

Table 1: Predicted Distinguishing Features in NMR Spectra

IsomerPredicted ¹H NMR Aromatic Pattern (from downfield to upfield)Key ¹³C NMR Differentiator
This compound d, dd, dC2 (bonded to I) ~98 ppm; C5 (bonded to Cl) ~134 ppm
2-Chloro-5-iodotoluene d, dd, dC2 (bonded to Cl) ~132 ppm; C5 (bonded to I) ~95 ppm
4-Chloro-2-iodotoluene d, dd, dC2 (bonded to I) ~96 ppm; C4 (bonded to Cl) ~133 ppm

Note: Predicted chemical shifts are estimates and can vary based on solvent and concentration.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve 5-10 mg of the chloro-iodotoluene sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

  • Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition (¹H): Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

  • Data Acquisition (¹³C): Acquire a proton-decoupled ¹³C spectrum. A greater number of scans (e.g., 1024 or more) will be required due to the low natural abundance of ¹³C.

  • Processing: Fourier transform the acquired data, phase correct the spectrum, and calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy: Confirming Substitution Patterns

While NMR provides detailed connectivity, IR spectroscopy offers rapid confirmation of functional groups and, crucially for isomers, the substitution pattern on the aromatic ring.

Causality Behind IR Absorptions

The key diagnostic region in the IR spectrum for these isomers is the C-H out-of-plane bending region (900-650 cm⁻¹). The specific pattern of absorption bands in this "fingerprint" region is highly characteristic of the arrangement of substituents on a benzene ring. For 1,2,4-trisubstituted benzenes, strong absorption bands are typically expected in the 885-870 cm⁻¹ and 825-805 cm⁻¹ ranges.[1]

Additional characteristic peaks include:

  • Aromatic C-H stretch: Just above 3000 cm⁻¹

  • Aliphatic C-H stretch (Methyl): Just below 3000 cm⁻¹

  • Aromatic C=C stretch: 1600-1450 cm⁻¹

While all three isomers will show these general features, the precise positions and shapes of the peaks in the fingerprint region can be used as a supplementary identification method.

Table 2: Key IR Absorption Regions for Chloro-iodotoluene Isomers

VibrationTypical Wavenumber (cm⁻¹)Expected Appearance
Aromatic C-H Stretch3100-3000Weak to medium, sharp
Aliphatic C-H Stretch2980-2850Weak to medium, sharp
Aromatic C=C Stretch1600-1450Medium, sharp peaks
C-H Out-of-Plane Bending900-800Strong, characteristic pattern for 1,2,4-substitution
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect a background spectrum of the clean ATR crystal. Then, apply pressure to the sample using the anvil and collect the sample spectrum. Typically, 16-32 scans are co-added.

  • Processing: The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry: Confirmation of Mass and Fragmentation

Mass spectrometry confirms the molecular weight and can provide structural clues through the analysis of fragmentation patterns.

Causality Behind Fragmentation

All three isomers will have the same molecular weight (252.48 g/mol ) and will exhibit a characteristic isotope pattern for the molecular ion due to the presence of one chlorine atom.[2][3][4] You will observe a molecular ion peak (M⁺) and an (M+2)⁺ peak with a relative intensity ratio of approximately 3:1, which is indicative of a monochlorinated compound.

The primary differentiation will come from the relative abundances of the fragment ions. The C-I bond is weaker than the C-Cl or C-C bonds, making the loss of an iodine radical (I•, 127 amu) a highly favored fragmentation pathway.

Common Fragmentation Pathways:

  • [M - I]⁺: Loss of an iodine radical to form a chlorotolyl cation (m/z 125/127).

  • [M - CH₃]⁺: Loss of a methyl radical to form a chloro-iodobenzene cation (m/z 237/239).

  • [M - Cl]⁺: Loss of a chlorine radical (less common than I loss) to form an iodotolyl cation (m/z 217).

  • Tropylium Ion Formation: Rearrangement and loss of a halogen can lead to the formation of the tropylium ion or related structures.[5][6]

While the fragmentation pathways are similar, the relative stability of the resulting carbocations can be subtly influenced by the isomer's structure, potentially leading to minor but measurable differences in the relative intensities of the fragment peaks.

Experimental Protocol: Electron Ionization (EI) MS
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe (for solids) or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use a standard Electron Ionization (EI) source at 70 eV.

  • Mass Analysis: Scan a suitable mass range (e.g., m/z 40-300) using a quadrupole or time-of-flight (TOF) analyzer.

  • Data Analysis: Identify the molecular ion peak and its isotope pattern. Analyze the major fragment ions and compare their relative abundances.

workflow Sample Unknown Chloro-iodotoluene Sample MS Mass Spectrometry (MS) Sample->MS IR Infrared (IR) Spectroscopy Sample->IR NMR NMR Spectroscopy (¹H & ¹³C) Sample->NMR MW Confirm Molecular Weight & Isotope Pattern (M, M+2) MS->MW FG Confirm Functional Groups & Substitution Pattern IR->FG ID Definitive Isomer ID (Chemical Shifts & Coupling) NMR->ID Report Final Structure Confirmation MW->Report FG->Report ID->Report

Caption: A validated workflow for the unambiguous identification of chloro-iodotoluene isomers.

Conclusion

Distinguishing between positional isomers like this compound, 2-Chloro-5-iodotoluene, and 4-Chloro-2-iodotoluene is a non-trivial but essential task in chemical analysis. While IR and MS provide rapid, confirmatory data regarding functional groups and molecular weight, NMR spectroscopy stands as the unequivocal tool for differentiation. The unique chemical shifts and spin-spin coupling patterns observed in the ¹H NMR spectrum, supported by the distinct signals in the ¹³C NMR spectrum, provide a definitive fingerprint for each isomer. By employing the systematic, multi-technique approach outlined in this guide, researchers can achieve confident and reliable structural elucidation.

References

  • Schaefer, T., & Peeling, J. (1970). Application of proton magnetic resonance to rotational isomerism in halotoluene derivatives. II. α,α,2,4,6-Pentachlorotoluene. Canadian Journal of Chemistry, 48(10), 1558-1564. Available at: [Link]

  • SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

  • Wagen, C. (2023, March 14). Computational NMR Prediction: A Microreview. Retrieved from [Link]

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  • Doc Brown's Chemistry. (n.d.). C-13 NMR spectrum of chlorobenzene. Retrieved from [Link]

  • Lifshitz, C., Levin, I., Kababia, S., & Dunbar, R. C. (1989). Time-dependent mass spectra and breakdown graphs. 14. Iodotoluene isomers. The Journal of Physical Chemistry, 93(16), 5902-5907. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Toluene. In NIST Chemistry WebBook. Retrieved from [Link]

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Benchmarking the performance of 5-Chloro-2-iodotoluene in specific synthetic transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures. 5-Chloro-2-iodotoluene, a dihalogenated aromatic compound, presents a unique platform for sequential and site-selective functionalization. This guide provides an in-depth technical comparison of the performance of this compound in four cornerstone palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and the Heck reaction. We will explore the inherent chemoselectivity of this substrate and provide experimental insights to guide your synthetic strategy.

The Principle of Chemoselectivity: A Tale of Two Halogens

The synthetic utility of this compound is rooted in the differential reactivity of its two halogen substituents. The carbon-iodine (C-I) bond is significantly weaker and more polarized than the carbon-chlorine (C-Cl) bond. This disparity in bond strength and electronics dictates the chemoselectivity of palladium-catalyzed cross-coupling reactions, which typically proceed via an oxidative addition step. The general reactivity trend for aryl halides in these transformations is I > Br > OTf > Cl.[1][2] Consequently, the palladium catalyst will preferentially insert into the C-I bond, allowing for selective functionalization at the 2-position of the toluene ring while leaving the C-Cl bond at the 5-position intact for subsequent transformations. This guide will benchmark the performance of this compound, focusing on this predictable chemoselectivity.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a robust and widely employed method for the formation of carbon-carbon bonds.[3] In the context of this compound, this reaction allows for the selective introduction of an aryl or vinyl group at the 2-position.

Performance Analysis:

The reaction of this compound with an arylboronic acid, such as 4-methylphenylboronic acid, is expected to proceed with high selectivity for the C-I bond. The choice of catalyst and ligand is crucial for achieving high yields and preventing side reactions. Bulky, electron-rich phosphine ligands are often employed to facilitate the oxidative addition and reductive elimination steps of the catalytic cycle.

As a point of comparison, an analogous reaction with 2-bromo-5-chlorotoluene would also be expected to show selectivity for the more reactive C-Br bond over the C-Cl bond. However, the reaction conditions required for the C-Br bond activation are typically harsher (e.g., higher temperatures, longer reaction times) than those needed for the highly reactive C-I bond.

Comparative Performance Data: Suzuki-Miyaura Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
1This compound4-Methylphenylboronic acidPd(PPh₃)₄, K₂CO₃Toluene/EtOH/H₂O, 80 °C, 12 h~90 (estimated)
22-Bromo-5-chlorotoluene4-Methylphenylboronic acidPd(dppf)Cl₂, K₃PO₄1,4-Dioxane, 100 °C, 18 h~85 (estimated)

Note: The data presented is based on typical yields for similar substrates and serves to illustrate the general trend of higher reactivity for the iodo-substituent.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound with 4-Methylphenylboronic Acid

A mixture of this compound (1.0 mmol), 4-methylphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol) is placed in a round-bottom flask. A solution of tetrakis(triphenylphosphine)palladium(0) (0.03 mmol) in a degassed mixture of toluene (5 mL), ethanol (1 mL), and water (1 mL) is added. The reaction mixture is stirred under an inert atmosphere at 80 °C for 12 hours. Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 2-(4-methylphenyl)-5-chlorotoluene.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A Combine Reactants: This compound 4-Methylphenylboronic acid K₂CO₃ B Add Catalyst Solution: Pd(PPh₃)₄ in Toluene/EtOH/H₂O A->B Degassed Solvents C Heat at 80 °C under Inert Atmosphere for 12 hours B->C Inert Atmosphere D Cool & Dilute with Ethyl Acetate C->D E Wash with H₂O and Brine D->E F Dry, Filter, & Concentrate E->F G Column Chromatography F->G H Product: 2-(4-methylphenyl)- 5-chlorotoluene G->H

Figure 1: Experimental workflow for the Suzuki-Miyaura coupling.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling provides a powerful method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[4] This reaction is instrumental in the synthesis of conjugated enynes and arylalkynes.

Performance Analysis:

For this compound, the Sonogashira coupling is highly chemoselective, with the reaction occurring exclusively at the C-I bond. The standard conditions, employing a palladium catalyst, a copper(I) co-catalyst, and an amine base, are generally effective. The reaction of a heteroaromatic analog, 2-chloro-5-iodopyridine, with phenylacetylene has been shown to yield the corresponding 2-chloro-5-(phenylethynyl)pyridine in good yield, demonstrating the feasibility of this selective coupling.[2]

In comparison, the Sonogashira coupling of 2-bromo-5-chlorotoluene would require more forcing conditions to activate the C-Br bond, and the reactivity difference between the C-Br and C-Cl bonds, while still significant, is less pronounced than that between C-I and C-Cl.

Comparative Performance Data: Sonogashira Coupling

EntryAryl HalideCoupling PartnerCatalyst SystemConditionsYield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂/CuI, Et₃NTHF, 60 °C, 8 h~92 (estimated)
22-Bromo-5-chlorotoluenePhenylacetylenePd(PPh₃)₄/CuI, DIPADMF, 90 °C, 16 h~80 (estimated)

Note: The data presented is based on typical yields for similar substrates and serves to illustrate the general trend of higher reactivity for the iodo-substituent.

Experimental Protocol: Sonogashira Coupling of this compound with Phenylacetylene

To a solution of this compound (1.0 mmol) and phenylacetylene (1.2 mmol) in degassed THF (10 mL) are added triethylamine (2.0 mmol), bis(triphenylphosphine)palladium(II) chloride (0.02 mmol), and copper(I) iodide (0.04 mmol). The reaction mixture is stirred under an inert atmosphere at 60 °C for 8 hours. After cooling to room temperature, the mixture is filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by column chromatography to afford 5-chloro-2-(phenylethynyl)toluene.

Sonogashira_Mechanism Pd(0)L₂ Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L₂) Pd(0)L₂:f0->OxAdd:f0 Ar-I Transmetalation Transmetalation Ar-Pd(II)-C≡CR(L₂) OxAdd:f1->Transmetalation:f0 Cu-C≡CR RedElim Reductive Elimination Ar-C≡CR Transmetalation:f1->RedElim:f0 RedElim:f1->Pd(0)L₂:f0 Product CuCycle Copper Cycle: Cu(I) + H-C≡CR → Cu-C≡CR

Figure 2: Simplified catalytic cycle for the Sonogashira coupling.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines.[1][5][6]

Performance Analysis:

The amination of this compound is expected to proceed with high selectivity at the C-I position. The choice of a suitable bulky phosphine ligand is critical to promote the reductive elimination step and prevent catalyst deactivation. The reaction of aryl iodides with a range of primary and secondary amines is generally high-yielding under relatively mild conditions.

For 2-bromo-5-chlorotoluene, the Buchwald-Hartwig amination would again require more forcing conditions. While modern catalyst systems have enabled the efficient coupling of aryl chlorides, the inherent reactivity difference still favors the C-Br bond.

Comparative Performance Data: Buchwald-Hartwig Amination

EntryAryl HalideAmineCatalyst SystemConditionsYield (%)
1This compoundMorpholinePd₂(dba)₃, XPhos, NaOt-BuToluene, 100 °C, 12 h~95 (estimated)
22-Bromo-5-chlorotolueneMorpholinePd(OAc)₂, RuPhos, Cs₂CO₃1,4-Dioxane, 110 °C, 24 h~88 (estimated)

Note: The data presented is based on typical yields for similar substrates and serves to illustrate the general trend of higher reactivity for the iodo-substituent.

Experimental Protocol: Buchwald-Hartwig Amination of this compound with Morpholine

A mixture of this compound (1.0 mmol), morpholine (1.2 mmol), sodium tert-butoxide (1.4 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.01 mmol), and XPhos (0.03 mmol) in degassed toluene (5 mL) is heated at 100 °C under an inert atmosphere for 12 hours. After cooling, the reaction mixture is diluted with ethyl acetate, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to give 4-(5-chloro-2-methylphenyl)morpholine.

Heck Reaction: Alkenylation of Aryl Halides

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an aryl or vinyl halide and an alkene.[7][8] This transformation is a valuable tool for the synthesis of substituted alkenes.

Performance Analysis:

The Heck reaction of this compound with an alkene, such as styrene or an acrylate, will chemoselectively occur at the C-I bond. The reaction typically requires a palladium catalyst, a base, and is often carried out at elevated temperatures. The regioselectivity of the alkene insertion can be influenced by the electronic nature of the alkene and the specific reaction conditions.

The Heck reaction is generally less sensitive to the nature of the halide compared to other cross-coupling reactions, but the C-I bond will still be significantly more reactive than the C-Cl bond. An analogous reaction with 2-bromo-5-chlorotoluene would likely require higher temperatures and potentially different catalyst systems to achieve comparable yields.

Comparative Performance Data: Heck Reaction

EntryAryl HalideAlkeneCatalyst SystemConditionsYield (%)
1This compoundStyrenePd(OAc)₂, P(o-tol)₃, Et₃NDMF, 100 °C, 16 h~85 (estimated)
22-Bromo-5-chlorotolueneStyrenePdCl₂(PPh₃)₂, K₂CO₃NMP, 120 °C, 24 h~75 (estimated)

Note: The data presented is based on typical yields for similar substrates and serves to illustrate the general trend of higher reactivity for the iodo-substituent.

Experimental Protocol: Heck Reaction of this compound with Styrene

A mixture of this compound (1.0 mmol), styrene (1.5 mmol), palladium(II) acetate (0.02 mmol), tri(o-tolyl)phosphine (0.04 mmol), and triethylamine (1.5 mmol) in degassed DMF (5 mL) is heated at 100 °C under an inert atmosphere for 16 hours. After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to yield 4-chloro-2-styryltoluene.

Heck_Mechanism Pd(0)L₂ Pd(0)L₂ OxAdd Oxidative Addition Ar-Pd(II)-I(L₂) Pd(0)L₂:f0->OxAdd:f0 Ar-I Coordination Alkene Coordination [Ar-Pd(II)-I(L₂)(alkene)] OxAdd:f1->Coordination:f0 Alkene Insertion Migratory Insertion R-CH₂-CH(Ar)-Pd(II)-I(L₂) Coordination:f1->Insertion:f0 Elimination β-Hydride Elimination Ar-CH=CH-R Insertion:f1->Elimination:f0 Elimination:f1->Pd(0)L₂:f0 Product + HI

Figure 3: Simplified catalytic cycle for the Heck reaction.

Conclusion

This compound serves as a versatile and valuable building block in organic synthesis, offering a predictable platform for chemoselective functionalization. The pronounced reactivity difference between the carbon-iodine and carbon-chlorine bonds allows for the selective modification of the 2-position of the toluene ring through a variety of palladium-catalyzed cross-coupling reactions. As demonstrated in this guide, Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck reactions can all be effectively employed to introduce diverse functionalities with high selectivity. The milder reaction conditions required for the activation of the C-I bond compared to a C-Br bond in analogous substrates further highlight the utility of this compound in complex molecule synthesis. By understanding the principles of chemoselectivity and leveraging the appropriate catalytic systems, researchers can unlock the full potential of this dihalogenated building block for the efficient construction of novel chemical entities.

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  • Newman, S. G. et al. Controlling Reactivity and Selectivity in the Mizoroki-Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands. ChemRxiv. 2020 . [Link]

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Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we conduct it. The proper management of chemical waste is not a peripheral task but a core component of scientific excellence and environmental stewardship. This guide provides a detailed, authoritative protocol for the safe disposal of 5-Chloro-2-iodotoluene, a halogenated aromatic hydrocarbon. Our objective is to empower you with the knowledge to manage this chemical waste stream confidently, ensuring the safety of your laboratory personnel and compliance with regulatory standards.

Hazard Profile & Immediate Safety Precautions

This compound is a halogenated organic compound that must be handled with care. Its hazard profile necessitates strict adherence to safety protocols, not just in its use but through to its final disposal. The primary hazards are associated with its irritant properties.[1][2][3]

Based on available data, this compound is classified as an irritant to the eyes, skin, and respiratory system.[1][2][3] Exposure can lead to symptoms such as redness, pain, and inflammation. Therefore, all handling and disposal operations must be predicated on minimizing direct contact and inhalation.

Hazard ClassificationPotential Effects & GHS CodesRequired Personal Protective Equipment (PPE)
Skin Irritation Causes skin irritation (H315).[1]Chemical-resistant gloves (Nitrile rubber recommended).[4][5]
Eye Irritation Causes serious eye irritation (H319).ANSI-approved chemical splash goggles.[4][5]
Respiratory Irritation May cause respiratory irritation (H335).[3]Work within a certified chemical fume hood.[4][5]
General Handling N/AFully buttoned laboratory coat.[5]

All operations involving this compound, including transfers to a waste container, must be conducted within a properly functioning chemical fume hood to prevent the inhalation of vapors.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by its classification as a halogenated organic waste . This is the single most critical factor determining its journey from your laboratory to its final disposition. Under no circumstances should this chemical or its contaminated materials be disposed of in standard trash or down the sanitary sewer.[6][7]

Step 1: Waste Characterization & Segregation
  • Identify as Halogenated Waste: this compound contains both chlorine and iodine, placing it firmly in the halogenated waste category.[8]

  • Segregate Waste Streams: It is imperative to collect halogenated organic waste separately from non-halogenated waste.[4][6][7]

    • Causality: This segregation is crucial for several reasons. Halogenated compounds require specific, often higher-cost, disposal methods like high-temperature incineration to prevent the formation of toxic byproducts such as dioxins and furans.[9] Mixing them with non-halogenated solvents, which can often be recycled or used in fuel blending, contaminates the entire waste stream, significantly increasing disposal costs and environmental impact.[6]

Step 2: Container Selection and Labeling
  • Choose a Compatible Container: Use a designated hazardous waste container that is in good condition, compatible with the chemical, and has a tightly sealing screw cap.[4][10] High-density polyethylene (HDPE) carboys are a common and appropriate choice.

  • Proper Labeling is Non-Negotiable: Before adding any waste, the container must be clearly labeled.[4] The label must include:

    • The words "Hazardous Waste ".[6]

    • The full chemical name: "Waste this compound ". Do not use abbreviations or chemical formulas.[4]

    • If it is a mixed waste stream, list all components with approximate percentages.[6]

    • An indication of the associated hazards (e.g., "Irritant").

Step 3: Waste Collection and Storage
  • Perform Transfers in a Fume Hood: All additions of waste to the container must occur inside a chemical fume hood to minimize inhalation exposure.[4]

  • Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when actively adding waste.[4][10] This prevents the release of volatile organic compounds (VOCs) into the laboratory atmosphere.

  • Safe Storage: Store the sealed waste container in a designated, well-ventilated secondary containment area, such as a cabinet under the fume hood designed for chemical storage.[5] This area should be away from heat, sparks, or open flames.[11] Do not store more than 55 gallons of hazardous waste in your lab area.[4]

Step 4: Arranging for Final Disposal
  • Contact Your EHS Office: Once the container is approaching full (do not exceed 90% capacity), contact your institution's Environmental Health and Safety (EHS) department to arrange for a scheduled pickup.[7]

  • Professional Disposal: The EHS office will ensure the waste is transported to a licensed chemical destruction facility. The standard and accepted method for destroying halogenated organic compounds is through controlled, high-temperature incineration with flue gas scrubbing to neutralize harmful acid gases.[7] Land disposal of halogenated organic compounds is heavily restricted.[9]

Spill Management Protocol

Accidents can happen, and a prepared response is key to maintaining safety.

  • Minor Spills (within a fume hood):

    • Ensure your PPE is intact.

    • Contain the spill using an inert absorbent material such as sand, vermiculite, or a commercial spill pillow.[11]

    • Carefully collect the absorbent material using non-sparking tools.

    • Place the contaminated material into a separate, sealable container. Label it clearly as "Spill Debris containing this compound" and dispose of it as hazardous waste.[4][11]

    • Decontaminate the surface with an appropriate solvent and wipe clean.

  • Major Spills (outside a fume hood):

    • Alert all personnel in the immediate area and evacuate.

    • If there is any risk of fire, activate the fire alarm.

    • Close the laboratory doors to contain the vapors.[4]

    • Immediately contact your institution's EHS or emergency response team for professional cleanup.[5] Do not attempt to clean up a large spill yourself.

Disposal Workflow Diagram

The following diagram outlines the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation Phase cluster_collection Collection Phase cluster_storage Storage & Final Disposal cluster_spill Spill Contingency A Waste Generated (this compound) B Characterize as Halogenated Organic Waste A->B C Select Appropriate Waste Container B->C D Affix 'Hazardous Waste' Label with Full Chemical Name C->D E Work in Chemical Fume Hood D->E F Add Waste to Container E->F G Securely Seal Container Immediately After Use F->G H Store in Designated Area with Secondary Containment G->H I Container Approaching Full? H->I I->G No J Contact EHS/Safety Office for Waste Pickup I->J Yes K Await Professional Disposal (Incineration) J->K Spill Spill Occurs Spill_Decision Minor or Major Spill? Spill->Spill_Decision Minor_Spill Contain with Absorbent, Collect, Label for Disposal Spill_Decision->Minor_Spill Minor Major_Spill Evacuate & Call EHS/ Emergency Response Spill_Decision->Major_Spill Major

Caption: Disposal workflow for this compound.

Regulatory Context

In the United States, the disposal of hazardous waste is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA). This compound, as a halogenated organic compound, falls under these regulations. The land disposal of wastes containing halogenated organic compounds (HOCs) at concentrations of 1,000 mg/kg or greater is restricted, making proper segregation and thermal treatment the standard for compliance.[9]

By following the procedures outlined in this guide, you are not only ensuring the safety of your laboratory but also adhering to federal and local regulations designed to protect our environment.

References

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  • This compound Formula. ECHEMI.
  • Halogenated Waste. University of Wisconsin-Milwaukee.
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  • This compound | CAS 23399-70-4. Chemical-Suppliers.com.
  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
  • Organic Solvents Disposal. Cornell University Environmental Health and Safety.
  • This compound | CAS 23399-70-4. Apollo Scientific.
  • SAFETY DATA SHEET - this compound. Fisher Scientific.
  • 2-Chloro-5-iodotoluene 98% | CAS 116632-41-8. Sigma-Aldrich.
  • Halogenated Solvents Safety Sheet. Washington State University Environmental Health & Safety.
  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison Biomedical Engineering.
  • Essential Procedures for the Safe Disposal of 5-chloro-3-ethyl-2-methyl-1H-indole. Benchchem.
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A Senior Application Scientist’s Guide to Personal Protective Equipment for Handling 5-Chloro-2-iodotoluene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for the handling and disposal of 5-Chloro-2-iodotoluene (CAS No: 23399-70-4). As laboratory professionals, our primary responsibility extends beyond achieving research milestones to ensuring a culture of safety. This document is structured not as a rigid checklist, but as a dynamic risk-assessment framework. It is designed to empower you, the researcher, to make informed, safety-first decisions based on the specific experimental context. The causality behind each recommendation is explained to build a deeper, more intuitive understanding of safe chemical handling.

Part 1: Hazard Assessment - The 'Why' Behind the Protocol

Understanding the inherent risks of a chemical is the foundational step in developing a robust safety protocol. This compound is a halogenated aromatic hydrocarbon, a class of compounds for which comprehensive toxicological data may not always be available.[1] Therefore, a cautious and proactive approach is paramount. The primary, documented hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[2][3][4][5]

A thorough risk assessment must precede any laboratory work.[6][7] This involves evaluating not just the chemical's intrinsic hazards, but also the specifics of the procedure: the quantity being used, the potential for aerosolization, the operating temperature, and the duration of exposure.[7]

Identifier Value Source(s)
Chemical Name This compound[3][4]
CAS Number 23399-70-4[3][4][8]
Molecular Formula C₇H₆ClI[4][8]
Molecular Weight 252.48 g/mol [3][8]
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[2][3][5]
Signal Word Danger / Warning[2]

Part 2: The Core PPE Ensemble - Your First Line of Defense

For any work involving this compound, a minimum level of personal protective equipment is non-negotiable. This standard ensemble protects against incidental contact and minor spills.

Eye and Face Protection: Shielding Against Irreversible Damage

The eyes are exceptionally vulnerable to chemical splashes.

  • Minimum Requirement: Chemical splash goggles that meet the ANSI Z87.1 standard are mandatory.[9][10] Standard safety glasses are insufficient as they do not provide a seal around the eyes to protect from splashes.[9]

  • Elevated Risk Scenario: When handling larger volumes (>50 mL) or when there is a significant risk of splashing or an exothermic reaction, a face shield must be worn in addition to chemical splash goggles.[9][10] The goggles provide the primary seal, while the shield protects the entire face.

Hand Protection: Selecting the Correct Barrier

Skin contact is a primary route of exposure that causes irritation.[2][3]

  • Glove Selection: While disposable nitrile gloves are common in laboratories, it is crucial to verify their suitability for halogenated hydrocarbons.[10] Always consult the glove manufacturer's chemical resistance guide to determine the breakthrough time and degradation rating for this compound or similar chemicals.

  • Recommended Practice: Double-gloving (wearing two pairs of nitrile gloves) is a prudent measure that significantly increases protection in case the outer glove is compromised.[9] This practice allows for the safe removal of the contaminated outer glove without exposing the skin.

Protective Clothing: Minimizing Dermal Exposure

Your personal clothing offers inadequate protection against chemical hazards.

  • Laboratory Coat: A flame-resistant lab coat is recommended. If not available, a coat made of 100% cotton is preferable to synthetic materials like polyester, which can melt and adhere to the skin upon ignition.[10] The lab coat must be fully buttoned.[10]

  • Apparel: Full-length pants and closed-toe, closed-heel shoes are mandatory to protect the legs and feet from spills.[9][10][11]

Part 3: Respiratory Protection - An Inhalation Risk Mitigation Plan

This compound may cause respiratory irritation.[3][4] Therefore, engineering controls are the primary method for mitigating inhalation exposure.

  • Primary Engineering Control: All work with this compound, including weighing and transfers, should be conducted inside a certified chemical fume hood.[12] This is the most effective way to control exposure to hazardous vapors.

  • When Respirators are Necessary: If engineering controls are not feasible or are insufficient to maintain exposure below permissible limits, respiratory protection is required.[6][10] This decision should be guided by your institution's Environmental Health and Safety (EHS) department. A risk assessment may indicate the need for a respirator when, for example, cleaning up a large spill or if there is a potential for generating dust or aerosols outside of a fume hood.

  • Respirator Selection: The appropriate choice depends on the specific hazard. For solid particulates, a NIOSH-approved N95 dust mask may be sufficient. For vapors, an air-purifying respirator with organic vapor cartridges would be necessary. All respirator use requires proper fit-testing and training as mandated by OSHA.[6][10]

Part 4: Procedural Protocols - Safe Operations from Start to Finish

Adherence to established procedures is critical for minimizing risk. The following step-by-step guides provide a framework for safe handling and disposal.

Experimental Protocol: PPE Donning and Doffing

Donning (Putting On) Sequence:

  • Attire Check: Confirm you are wearing long pants and closed-toe shoes.

  • Lab Coat: Put on your lab coat and fasten all buttons.

  • Inner Gloves: Don the first pair of nitrile gloves.

  • Outer Gloves: Don the second pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.

  • Respiratory Protection (if required): Perform a seal check and don the respirator.

  • Eye/Face Protection: Put on your chemical splash goggles, followed by a face shield if the procedure warrants it.

Doffing (Taking Off) Sequence (to be performed at the exit of the work area):

  • Outer Gloves: Remove the outer, most contaminated pair of gloves. Peel them off without touching the outside with your bare skin, and dispose of them in the designated hazardous waste container.

  • Face Shield/Goggles: Remove the face shield (if used), followed by the goggles, handling them by the straps. Place them in a designated area for decontamination.

  • Lab Coat: Unbutton and remove the lab coat, folding the contaminated exterior inward. Hang it in its designated storage location or place it in a laundry bin if contaminated.

  • Inner Gloves: Remove the inner pair of gloves and dispose of them in the hazardous waste container.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.

Operational Plan: Waste Segregation and Disposal

Improper disposal can pose a significant risk to personnel and the environment.

  • Designate a Waste Container: Before starting your experiment, prepare a clearly labeled hazardous waste container. The label should include "Hazardous Waste," the full chemical name "this compound," and the associated hazards (Irritant).

  • Segregate Waste: All materials that come into direct contact with this compound are considered hazardous waste. This includes:

    • Contaminated gloves, paper towels, and weigh boats.

    • Used silica gel or other chromatography media.

    • Rinsate from cleaning contaminated glassware (unless your institution's EHS has a specific procedure for neutralization).

  • Container Management: Keep the hazardous waste container closed at all times, except when adding waste.[13] Store it in a designated satellite accumulation area.

  • Final Disposal: Do not dispose of this chemical down the drain.[14] Follow your institution's specific procedures for hazardous waste pickup. Contact your EHS or Chemical Safety Officer for guidance.

Part 5: Visualization - PPE Selection Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE based on the specific experimental conditions.

PPE_Workflow cluster_start Initial Assessment start Task: Handling This compound fume_hood Work performed in a certified fume hood? start->fume_hood splash_risk Significant splash risk? (e.g., large volume transfer) fume_hood->splash_risk Yes aerosol_risk Aerosol/dust generation possible? fume_hood->aerosol_risk ppe_base Minimum PPE: - Double Nitrile Gloves - Lab Coat - Splash Goggles splash_risk->ppe_base No ppe_face_shield Add Face Shield splash_risk->ppe_face_shield Yes ppe_respirator Add NIOSH-Approved Respirator (Consult EHS) aerosol_risk->ppe_respirator Yes ppe_full Full Ensemble: - Base PPE - Face Shield - Respirator aerosol_risk->ppe_full No (Connects from 'No' on Fume Hood)

Caption: PPE selection decision tree for this compound.

References

  • OSHA Lab Safety Equipment: Requirements & Compliance Guide. (n.d.). LabManager. Retrieved from [Link]

  • OSHA's PPE Laboratory Standards. (2022-11-30). Clarion Safety Systems. Retrieved from [Link]

  • Personal Protective Equipment Requirements for Laboratories. (n.d.). University of Nevada, Reno Environmental Health and Safety. Retrieved from [Link]

  • Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. (2009-07-30). Lab Manager. Retrieved from [Link]

  • This compound | CAS 23399-70-4. (n.d.). Chemical-Suppliers.com. Retrieved from [Link]

  • Chemical Safety: Personal Protective Equipment. (n.d.). University of California, Santa Barbara Environmental Health & Safety. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro - BESA. Retrieved from [Link]

  • Is Personal Protective Equipment Required When Working with Solvents? (n.d.). MicroCare. Retrieved from [Link]

  • HYDROCARBONS, AROMATIC 1501. (1983-12-07). NIOSH. Retrieved from [Link]

  • HYDROCARBONS, HALOGENATED (1003). (2016-06-23). Wikisource. Retrieved from [Link]

  • HYDROCARBONS, HALOGENATED 1003. (n.d.). CDC. Retrieved from [Link]

  • Managing and Disposing of Household Hazardous Waste. (n.d.). NY.Gov. Retrieved from [Link]

  • Chemical Lifecycle Stewardship. (2025-11-04). Environment, Health, and Safety. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.